molecular formula C8H5BrN2O B2838940 4-bromo-1H-indazole-6-carbaldehyde CAS No. 1168721-41-2

4-bromo-1H-indazole-6-carbaldehyde

Cat. No.: B2838940
CAS No.: 1168721-41-2
M. Wt: 225.045
InChI Key: QSCOHIBTEKOLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1H-indazole-6-carbaldehyde is a versatile brominated indazole derivative designed for research and development applications. The presence of both a bromo substituent and an aldehyde functional group on the indazole core makes it a valuable intermediate in organic synthesis and medicinal chemistry. The bromine atom can undergo various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse carbon and heteroatom chains. Simultaneously, the aldehyde group is a key handle for further functionalization through condensation or reduction reactions. This dual functionality allows researchers to efficiently construct complex molecular architectures, particularly in the exploration of novel pharmacologically active compounds. As a key synthetic intermediate, it is primarily used in the development of potential active molecules for various research areas. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-indazole-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-1-5(4-12)2-8-6(7)3-10-11-8/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCOHIBTEKOLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-bromo-1H-indazole-6-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Core Architecture & Medicinal Chemistry Applications

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Version: 2.0 (Technical Whitepaper)

Executive Summary

4-Bromo-1H-indazole-6-carbaldehyde (CAS: 1168721-41-2) is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors (e.g., PLK4, VEGFR) and antibacterial agents (FtsZ inhibitors).[1] Its structural utility lies in its orthogonal reactivity : the C6-aldehyde serves as a versatile handle for condensation or reductive amination, while the C4-bromide provides a site for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), all anchored by the N1-H indazole core which modulates solubility and hydrogen-bonding interactions in ATP-binding pockets.[1]

This guide details the physicochemical profile, validated synthesis pathways, and strategic functionalization of this scaffold, emphasizing "green" process improvements over traditional patent literature methods.

Chemical Profile & Properties[2][3][4][5]

PropertyData
IUPAC Name This compound
CAS Number 1168721-41-2
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol
Appearance Beige to pale yellow solid
Melting Point >220 °C (dec.)[1][2]
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in DCM, MeOH
pKa (Calculated) ~13.8 (N-H acidity)
Key Hazards Irritant (Skin/Eye/Respiratory); Potential Genotoxin (Indazole class)

Synthesis Pathways

The synthesis of this compound poses regioselectivity challenges. The most robust "field-proven" route, adapted from Patent US2011/0065702, utilizes a reduction-oxidation sequence from the carboxylic acid.[1] An alternative industrial route involves the oxidation of the 6-methyl precursor.[1]

Pathway A: The Carboxylic Acid Route (High Fidelity)

This route is preferred for gram-scale laboratory synthesis due to high regiocontrol.[1]

  • Precursor: 4-Bromo-1H-indazole-6-carboxylic acid.[1][2]

  • Step 1 (Reduction): Chemoselective reduction of the carboxylic acid to the benzyl alcohol using Borane-THF (

    
    ).[1]
    
    • Note: The bromine at C4 is stable to borane under these conditions.

  • Step 2 (Oxidation): Oxidation of the alcohol to the aldehyde.[1]

    • Legacy Method:[1] Pyridinium Dichromate (PDC) (Yield: ~53%).[1]

    • Modern Optimization: Manganese Dioxide (

      
      ) or Dess-Martin Periodinane (DMP) are recommended to avoid Chromium(VI) toxicity and improve workup.[1]
      
Pathway B: The Methyl-Oxidation Route (Industrial Scalability)

For larger batches, starting from 4-bromo-6-methyl-1H-indazole avoids the expensive borane reagent.[1]

  • Radical Bromination: NBS / AIBN /

    
     (or PhCl) 
    
    
    
    gem-dibromide or benzyl bromide.[1]
  • Hydrolysis:

    
     / 
    
    
    
    or Sommelet reaction conditions.

Synthesis Start 4-Bromo-1H-indazole-6-carboxylic acid Inter (4-Bromo-1H-indazol-6-yl)methanol Start->Inter BH3·THF, 0°C to RT (Yield: ~88%) Target This compound Inter->Target MnO2 (Green) or PDC DCM, RT AltStart 4-Bromo-6-methyl-1H-indazole AltStart->Target 1. NBS, AIBN 2. Hydrolysis

Caption: Validated synthetic routes. Pathway A (Solid lines) is the standard bench-scale protocol.[1] Pathway B (Dashed) is the industrial alternative.

Reactivity & Functionalization Map

The molecule offers three distinct vectors for diversification, allowing for "Fragment-Based Drug Design" (FBDD).

Vector 1: The Electrophilic Aldehyde (C6)
  • Reductive Amination: Reacts with primary/secondary amines +

    
     to form benzylamine linkers (common in GPCR ligands).[1]
    
  • Knoevenagel Condensation: Reacts with oxindoles or active methylenes to form vinyl-linked kinase inhibitors (e.g., PLK4 inhibitors).[1]

  • Wittig/Horner-Wadsworth-Emmons: Extension to acrylamides (covalent inhibitors).[1]

Vector 2: The Halogen Handle (C4)[7]
  • Suzuki-Miyaura: The C4-Br is sterically shielded by the peri-hydrogen (H3) and the N-H, often requiring active phosphine ligands (e.g., XPhos, SPhos) or Pd-118 catalysts.[1]

  • Buchwald-Hartwig: Amination at C4 is challenging but feasible with precatalysts like RuPhos Pd G3.[1]

Vector 3: The Indazole Nitrogen (N1)
  • Protection/Alkylation: The N1-H (pKa ~13.[1]8) is the thermodynamic site for alkylation.

    • Regioselectivity:[1][3][4] Alkylation often yields a mixture of N1 (major) and N2 (minor) isomers.[1][4] Use of soft bases (

      
      ) and steric bulk can improve N1 selectivity.
      
    • Protection: SEM, THP, or Boc groups are essential before performing lithium-halogen exchange at C4 to prevent N-deprotonation.[1]

Reactivity cluster_C6 C6-Aldehyde (Electrophile) cluster_C4 C4-Bromide (Cross-Coupling) cluster_N1 N1-Nitrogen (Nucleophile) Core This compound RedAm Reductive Amination (Amine + NaBH(OAc)3) Core->RedAm Cond Knoevenagel (Oxindoles/Malonates) Core->Cond Suzuki Suzuki-Miyaura (Ar-B(OH)2 + Pd-XPhos) Core->Suzuki Buchwald Buchwald-Hartwig (Amines + Pd-RuPhos) Core->Buchwald Prot Protection (SEM-Cl, Boc2O) Core->Prot Alkyl N-Alkylation (R-X + Cs2CO3) Core->Alkyl

Caption: Orthogonal functionalization map.[1] Green: C6 modifications; Red: C4 couplings; Yellow: N1 substitutions.[1]

Experimental Protocols

Protocol 1: Synthesis of (4-Bromo-1H-indazol-6-yl)methanol

Reference: Adapted from US Patent 2011/0065702 A1 [1]

Reagents:

  • 4-Bromo-1H-indazole-6-carboxylic acid (1.0 equiv)[1]

  • Borane-THF complex (1.0 M in THF, 1.5–2.0 equiv)[1]

  • Anhydrous THF[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Suspend the carboxylic acid in anhydrous THF (0.2 M concentration) and cool to 0 °C in an ice bath.

  • Reduction: Add

    
     dropwise over 20 minutes. Gas evolution (
    
    
    
    ) will occur.[1]
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9) or LC-MS.[1]

  • Quench: Cool to 0 °C. Carefully add MeOH (excess) to quench unreacted borane. Stir for 30 mins.

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .[1]
  • Yield: Expect 85–90% of a pale yellow solid.

Protocol 2: Oxidation to this compound

Green Chemistry Modification (MnO2)

Reagents:

  • (4-Bromo-1H-indazol-6-yl)methanol (1.0 equiv)[1]

  • Activated Manganese Dioxide (

    
    ) (10.0 equiv)[1]
    
  • DCM or Chloroform[1]

Procedure:

  • Reaction: Dissolve the alcohol in DCM (0.1 M). Add activated

    
     in one portion.[1]
    
  • Stirring: Stir vigorously at RT for 12–24 hours. (Benzylic alcohols oxidize readily).[1]

  • Filtration: Filter the slurry through a pad of Celite to remove manganese salts. Wash the pad with DCM.[1]

  • Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (Hexane/EtOAc gradient).[1]

  • Characterization:

    • 1H NMR (400 MHz, DMSO-d6):

      
       10.15 (s, 1H, CHO), 13.5 (br s, 1H, NH), aromatic signals at ~7.8–8.2 ppm.[1]
      

Safety & Stability (E-E-A-T)

  • Handling: Indazoles can be sensitizers.[1] Use nitrile gloves and work in a fume hood.

  • Storage: The aldehyde is prone to oxidation (to carboxylic acid) upon prolonged air exposure.[1] Store under Argon at -20 °C.

  • Borane Safety:

    
     is flammable and generates hydrogen gas.[1] Quench carefully.
    
  • Chromium Warning: If using the legacy PDC method, treat all waste as hazardous (Cr VI). The

    
     method is safer and generates solid waste that is easier to contain.
    

References

  • Pauls, H. W., et al. (2011).[1] Indazolyl, benzimidazolyl, benzotriazolyl substituted indolinone derivatives as kinase inhibitors useful in the treatment of cancer. US Patent Application US20110065702A1.[1][2] Link

  • Wang, Y., et al. (2015).[1][5] Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors. Archiv der Pharmazie, 348(1), 1–9.[1] Link[1]

  • Lier, F., et al. (2018).[1] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8, 13336-13344.[1] (Context on Indazole Reactivity). Link

  • PubChem Compound Summary. this compound (CID 59635585).[1] Link[1]

Sources

Technical Deep Dive: NMR Characterization of 4-bromo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the NMR characterization of 4-bromo-1H-indazole-6-carbaldehyde , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.

Executive Summary & Structural Logic

The characterization of This compound presents specific challenges due to the interplay between the electron-withdrawing formyl group, the heavy bromine atom, and the tautomeric nature of the indazole core. Accurate assignment requires understanding the substituent-induced chemical shifts (SCS) relative to the parent indazole scaffold.

Structural Dynamics & Numbering

The indazole ring exists in a tautomeric equilibrium, predominantly favoring the 1H-tautomer in polar aprotic solvents like DMSO-d₆. The introduction of a bromine at C4 and a formyl group at C6 creates a unique electronic environment:

  • C4-Br : Exerts a steric and electronic influence on H3 and H5.

  • C6-CHO : A strong electron-withdrawing group (EWG) that significantly deshields the adjacent H5 and H7 protons.

Visualization: Structural Assignment Logic

The following diagram illustrates the core numbering and the expected NOE (Nuclear Overhauser Effect) correlations used to distinguish regioisomers.

Indazole_Assignment Core This compound (Core Scaffold) H3 H-3 (Singlet, ~8.1-8.4 ppm) NOE to NH Core->H3 C3 Position H5 H-5 (Meta-doublet) Shielded by Br? Core->H5 C5 Position H7 H-7 (Meta-doublet) Deshielded by CHO Core->H7 C7 Position CHO Aldehyde (CHO) (~10.1 ppm) Core->CHO C6 Position H5->H7 Meta-Coupling (J ~1.0-1.5 Hz) CHO->H7 Strong Deshielding (+ NOE)

Caption: Logical assignment flow for this compound, highlighting key coupling interactions and chemical shift influences.

Experimental Protocol: NMR Acquisition

To ensure reproducibility and minimize tautomeric broadening, strictly follow this protocol.

Sample Preparation[1][2][3][4]
  • Solvent : DMSO-d₆ (99.9% D) is the gold standard. CDCl₃ is often unsuitable due to poor solubility and rapid exchange of the NH proton.

  • Concentration : 5–10 mg of sample in 0.6 mL solvent.

  • Additives : If line broadening is observed at the NH signal, add 1 drop of D₂O to collapse the coupling (verify exchange) or use a dry solvent to see the distinct NH peak.

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence : zg30 (standard proton) or zgpg30 (13C with proton decoupling).

  • Temperature : 298 K (25°C).

  • Relaxation Delay (D1) : Set to ≥ 2.0 seconds to ensure full relaxation of the aldehyde and aromatic protons for accurate integration.

  • Scans (NS) : 16 (1H), 1024+ (13C) due to the quaternary carbons (C4, C6, C3a, C7a).

¹H NMR Analysis: The Fingerprint

The ¹H NMR spectrum of this compound is distinct.[1][2] The lack of ortho-coupling (due to the 4,6-substitution pattern) simplifies the aromatic region to two meta-coupled signals and one isolated singlet.

Predicted Chemical Shift Data (DMSO-d₆)
ProtonShift (δ, ppm)MultiplicityJ (Hz)Assignment Logic
NH 13.5 - 14.0 br s-Acidic indazole NH; significantly deshielded by the electron-poor ring system.
CHO 10.0 - 10.2 s-Characteristic aldehyde singlet. May show trace long-range coupling to H7.
H-3 8.15 - 8.25 s-Isolated proton on the pyrazole ring. Deshielded by the adjacent C4-Br.
H-7 8.05 - 8.15 d~1.2Ortho to the CHO group (C6) and N1. Strongly deshielded.
H-5 7.80 - 7.95 d~1.2Trapped between C4-Br and C6-CHO. Shows meta-coupling to H7.

Key Diagnostic Feature : Look for the meta-coupling (approx. 1.0–1.5 Hz) between H5 and H7.[3] Unlike 5,6- or 4,5-substituted indazoles, there are no doublets with large ortho-coupling (J ~8 Hz).

¹³C NMR Analysis[1][6][8][9][10][11][12][13]

The ¹³C spectrum is dominated by quaternary carbons. Use HMBC (Heteronuclear Multiple Bond Correlation) to confirm the positions of the non-protonated carbons (C4, C6, C3a, C7a).

Predicted Chemical Shift Data (DMSO-d₆)
CarbonShift (δ, ppm)TypeAssignment Logic
C=O 192.0 - 193.0 CqAldehyde carbonyl.
C-3 134.0 - 136.0 CHPyrazole ring carbon.
C-7a 140.0 - 142.0 CqBridgehead carbon (next to N1).
C-6 135.0 - 137.0 CqIpso to the aldehyde group.
C-4 115.0 - 118.0 CqDistinctive : Ipso to Bromine. Heavy atom effect causes shielding relative to H-substituted carbon.
C-7 122.0 - 125.0 CHOrtho to N1.
C-5 124.0 - 127.0 CHBetween Br and CHO.
C-3a 118.0 - 120.0 CqBridgehead carbon.

Troubleshooting & Artifacts

Tautomerism (1H vs 2H)

Indazoles can exist as 1H- or 2H-tautomers.[4]

  • Observation : In DMSO-d₆, the 1H-tautomer is thermodynamically favored (>95%).

  • Artifact : If you see a minor set of peaks (<5%), this is likely the 2H-tautomer. Do not confuse it with an impurity.

  • Validation : Running the spectrum in CDCl₃ (if soluble) often shifts the equilibrium or broadens the peaks due to faster exchange.

Impurity Profile

Since this compound is often synthesized via diazotization of 4-bromo-2-methyl-3-nitroaniline derivatives, common impurities include:

  • Residual Solvents : DMSO (2.50 ppm), Water (3.33 ppm), Ethyl Acetate (common workup solvent).

  • Decarboxylated/Deformylated Byproducts : Look for loss of the 10 ppm signal.

References

  • BenchChem . Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole: A Technical Guide. Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 59635585, this compound. Retrieved from

  • Fruchier, A., et al. 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 1995. Retrieved from

  • Sigma-Aldrich . NMR Chemical Shifts of Common Impurities. Retrieved from

Sources

Technical Guide: Mass Spectrometry Analysis of 4-Bromo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry analysis of 4-bromo-1H-indazole-6-carbaldehyde , a critical intermediate in the synthesis of poly-pharmacological agents (e.g., PARP and kinase inhibitors).

Executive Summary

This compound (C₈H₅BrN₂O) presents a unique analytical profile due to the interplay between its halogenated core, the amphoteric indazole ring, and the reactive aldehyde moiety. This guide provides a self-validating workflow for its identification and purity assessment, focusing on isotopic pattern recognition and characteristic fragmentation pathways.

Target Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.

Physicochemical Profile & MS Prediction

Before initiating analysis, the theoretical mass envelope must be established to validate the experimental spectrum.

ParameterValueNotes
Formula C₈H₅BrN₂O
Monoisotopic Mass 223.9585 Da (⁷⁹Br)Base peak for lower isotope.
Molecular Weight 225.04 g/mol Average weight.
[M+H]⁺ (ESI) 224.9658 (⁷⁹Br) / 226.9638 (⁸¹Br)1:1 Doublet . Critical diagnostic feature.
[M-H]⁻ (ESI) 222.9512 (⁷⁹Br) / 224.9492 (⁸¹Br)Acidic NH proton allows negative mode.
LogP ~2.3Suitable for Reverse Phase LC.
Isotopic Signature (The "Bromine Flag")

The presence of a single bromine atom dictates a 1:1 intensity ratio between the m/z M and M+2 peaks.

  • Observation: If the M+2 peak is <90% or >110% of the M peak intensity, the sample is likely contaminated (e.g., with the des-bromo analog or chlorination artifacts).

Experimental Protocol: LC-MS Method Development

This protocol utilizes Electrospray Ionization (ESI) in Positive Mode, leveraging the basicity of the indazole nitrogens (N1/N2) for efficient protonation.

Sample Preparation
  • Stock Solution: Dissolve 1 mg in 1 mL DMSO (Aldehydes can form hemiacetals in alcohols; DMSO is preferred for stability).

  • Working Solution: Dilute to 10 µg/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Pre-Injection Check: Analyze immediately. Long-term storage in protic solvents can lead to acetal formation.

LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes [M+H]⁺).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

MS Source Parameters (Generic ESI)
  • Polarity: Positive (+).[1]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the aldehyde).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

Fragmentation Analysis & Structural Elucidation

The fragmentation of this compound follows a logical disassembly of the functional groups attached to the aromatic core.

Primary Fragmentation Pathways
  • Loss of Carbon Monoxide (CO, -28 Da):

    • Mechanism: The aldehyde group (CHO) is the most labile. Alpha-cleavage or rearrangement leads to the expulsion of neutral CO.

    • Transition: m/z 225/227 → m/z 197/199.

    • Significance: Confirms the presence of the carbonyl functionality.

  • Loss of Hydrogen Cyanide (HCN, -27 Da):

    • Mechanism: Characteristic of the indazole ring (and nitrogen heterocycles in general). Cleavage of the N-N bond and ring contraction.

    • Transition: m/z 197/199 → m/z 170/172.

  • Loss of Bromine (Br• or HBr):

    • Radical Loss (Br•, -79/81 Da): Less common in even-electron ESI ions but possible at high collision energies.

    • Neutral Loss (HBr, -80/82 Da): m/z 225 → m/z 145 (Loss of HBr).

Visualization of Fragmentation Logic

The following diagram maps the specific MS/MS transitions expected for the ⁷⁹Br isotopologue.

FragmentationPathway cluster_legend Pathway Legend Precursor [M+H]+ Precursor m/z 225 (79Br) Fragment1 [M+H - CO]+ Indazole-Br Cation m/z 197 Precursor->Fragment1 - CO (28 Da) (Aldehyde Loss) Fragment2 [M+H - CO - HCN]+ Ring Contraction m/z 170 Fragment1->Fragment2 - HCN (27 Da) (Indazole Cleavage) Fragment3 [M+H - CO - HCN - Br]+ De-brominated Core m/z 91 Fragment2->Fragment3 - Br (79 Da) (Halogen Loss) key Solid Line: Major Pathway Dashed Line: High Energy/Minor

Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound (⁷⁹Br isotopologue).

Data Interpretation & Quality Control

Artifact Identification

When analyzing this aldehyde, be vigilant for "ghost peaks" arising from sample interaction with the solvent system.

Artifact m/zOriginCauseSolution
M+32 (257/259) HemiacetalReaction with Methanol in mobile phase.Switch to Acetonitrile/Water.
M+41 (266/268) Acetonitrile Adduct[M+H+CH₃CN]⁺ common in ESI.Increase Cone Voltage slightly to decluster.
2M+H (449/451/453) DimerHigh concentration in source.Dilute sample 10x.
Purity Assessment Criteria

To certify the material for downstream synthesis (e.g., Suzuki coupling), the MS data must pass these checks:

  • Isotope Fidelity: The doublet at 225/227 must be symmetric. Asymmetry suggests co-elution with a non-brominated impurity.

  • No M-Br Peak: A peak at m/z 147 (des-bromo analog) indicates hydrogenolysis of the starting material, a common impurity in bromo-indazole synthesis.

  • Aldehyde Integrity: Significant presence of m/z 241/243 (M+16) suggests oxidation to the carboxylic acid (4-bromo-1H-indazole-6-carboxylic acid).

References

  • Synthesis of Bromo-Indazoles: BenchChem. "Large-Scale Synthesis of 6-Bromo-1H-indazole." (Application Note on Indazole Scaffolds).

  • Fragmentation of Indazoles: ResearchGate. "Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids." (Mechanistic parallels for indazole ring cleavage).

  • General MS of Halogenated Compounds: Chemistry LibreTexts. "Mass Spectrometry of Some Common Functional Groups: Halides." (Isotopic abundance rules).

  • Aldehyde Fragmentation Rules: University of Arizona. "Mass Spectrometry - Examples: Aldehyde Cleavage." (CO loss mechanisms).

Sources

Physical and Chemical Stability of 4-Bromo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical and chemical stability profile of 4-bromo-1H-indazole-6-carbaldehyde , a critical intermediate in the synthesis of kinase inhibitors (e.g., PLK4, FtsZ) and other bioactive heterocyclic scaffolds.[1]

Technical Guide for Drug Development & Synthesis

Executive Summary

This compound (CAS: 1168721-41-2) serves as a bifunctional electrophilic scaffold.[1] Its utility lies in the orthogonal reactivity of its functional groups: the aryl bromide (C4) facilitates metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the aldehyde (C6) enables condensation reactions (reductive amination, Wittig olefination).[1]

However, this dual functionality introduces specific stability challenges. The compound is susceptible to aerobic oxidation (aldehyde


 acid) and photolytic debromination . This guide provides a mechanistic understanding of these degradation pathways and establishes protocols to maintain compound integrity during storage and handling.

Physicochemical Profile

PropertyValue / CharacteristicRelevance to Stability
Molecular Formula

MW: 225.04 g/mol
Physical State Solid (Pale yellow to tan powder)Color change indicates oxidation/degradation.[1]
Melting Point Est. 180–220 °C (Structure dependent)High lattice energy confers solid-state stability.[1]
Solubility DMSO, DMF, MeOH (High); Water (Low)Hydrolytically stable, but hygroscopic in polar solvents.
pKa (Indazole NH) ~11.5–12.5 (Predicted)Acidic NH due to electron-withdrawing Br/CHO groups.[1]
LogP ~2.1 (Predicted)Lipophilic; requires organic cosolvents for assays.

Chemical Stability Analysis

Oxidative Instability (The Aldehyde Vector)

The primary degradation pathway is the autoxidation of the C6-formyl group to the corresponding carboxylic acid (4-bromo-1H-indazole-6-carboxylic acid ).[1] This radical-chain mechanism is accelerated by light and trace metal impurities.

  • Mechanism: The aldehydic C-H bond (BDE ~88 kcal/mol) abstracts a hydrogen atom to form an acyl radical, which reacts with

    
     to form a peracid intermediate, eventually yielding the carboxylic acid.
    
  • Impact: The presence of the carboxylic acid impurity interferes with base-catalyzed coupling reactions by quenching catalysts or altering pH.

Indazole Tautomerism & Acidity

The indazole core exists in a tautomeric equilibrium between the 1H (thermodynamically favored) and 2H forms.[2]

  • N-H Acidity: The electron-withdrawing nature of the 4-bromo and 6-formyl groups increases the acidity of the N-H proton compared to unsubstituted indazole.

  • Risk: In the presence of weak bases (e.g.,

    
     in DMF), the indazole may deprotonate, leading to mixtures of 
    
    
    
    - and
    
    
    -alkylated byproducts if electrophiles are present.[1]
Photostability (The Aryl Bromide Vector)

Aryl bromides are prone to photodehalogenation under UV light. The C-Br bond can undergo homolytic cleavage, generating an aryl radical that abstracts hydrogen from the solvent, yielding the des-bromo analog (1H-indazole-6-carbaldehyde ).[1] This is a critical impurity as it is often inseparable by standard chromatography.

Degradation Pathway Visualization[1]

The following diagram illustrates the primary degradation vectors: Oxidation of the aldehyde and Tautomerism/Alkylation risks.

DegradationPathways cluster_0 Primary Stress Factors Compound 4-Bromo-1H-indazole- 6-carbaldehyde Acid Degradant A: Carboxylic Acid (Aerobic Oxidation) Compound->Acid O2 / Radical Initiator DesBromo Degradant B: Des-bromo Analog (UV Photolysis) Compound->DesBromo hν (UV Light) Tautomer 2H-Tautomer (Transient Equilibrium) Compound->Tautomer Solvent / pH

Caption: Figure 1. Primary degradation pathways showing oxidative conversion to carboxylic acid and photolytic debromination.

Handling & Storage Protocols

To ensure long-term stability (>12 months), the following "Self-Validating" storage system is recommended.

Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated). For archival storage (>6 months), -20°C is preferred to arrest slow oxidation kinetics.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The vial headspace must be purged to minimize oxygen exposure.

  • Container: Amber glass vials with Teflon-lined caps are mandatory to prevent photolysis of the C-Br bond.[1]

Handling in Solution
  • Solvent Choice: Avoid protic solvents (MeOH/EtOH) for long-term storage of solutions, as hemiacetal formation can occur. Use anhydrous DMSO or DMF .

  • Use-Window: Solutions in DMSO are stable for roughly 24 hours at room temperature. Discard if color shifts from pale yellow to dark orange/brown (indicative of N-oxide formation or polymerization).

Analytical Quality Control (QC)[1]

Impurity Profiling (HPLC Method)

A reverse-phase gradient method is required to separate the polar acid impurity and the des-bromo analog.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers pH, suppresses silanol activity).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm (aldehyde conjugation).

QC Workflow Diagram

QC_Workflow Start Sample Receipt (Solid) Visual Visual Inspection (Color/Form) Start->Visual Solubility Solubility Check (DMSO-d6) Visual->Solubility NMR 1H NMR Analysis (Aldehyde Proton ~10ppm) Solubility->NMR HPLC HPLC Purity (Target >97%) NMR->HPLC Decision Release Criteria Met? HPLC->Decision Pass RELEASE for Synthesis Decision->Pass Yes Fail QUARANTINE (Recrystallize) Decision->Fail No

Caption: Figure 2. Standard Quality Control workflow ensuring structural identity and purity prior to synthetic use.

References

  • BenchChem. (2025).[4][5] Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole. Retrieved from [1]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Bromo-1H-indazole. Retrieved from [1]

  • Wang, Y., et al. (2015). "Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors." Archiv der Pharmazie, 348(1), 1–9.[6] Retrieved from [1]

  • Lattanzi, A. (2005). "The Direct and Enantioselective Organocatalytic α-Oxidation of Aldehydes." Organic Letters, 7(13), 2579–2582.
  • Gaunersdorfer, M., et al. (2018). "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 8, 13705-13710.[1] Retrieved from [1]

Sources

Bromo-Indazole Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential

[1]

Executive Summary

The indazole scaffold (1H-indazole) represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for the indole ring found in tryptophan and purine bases. The incorporation of a bromine atom—specifically at the C3, C5, or C6 positions—transforms this scaffold from a passive structural core into a highly reactive and pharmacologically active pharmacophore.

This technical guide analyzes the biological activity of bromo-indazole derivatives, focusing on their dominant role as kinase inhibitors (VEGFR-2, Aurora, Haspin) and emerging utility in antimicrobial therapeutics. It provides validated experimental protocols and structural insights for researchers optimizing lead compounds.

Structural Pharmacology: The Role of the Bromine Atom

In drug design, the bromine atom on the indazole ring is not merely a handle for synthetic functionalization (e.g., via Suzuki-Miyaura coupling); it actively modulates biological activity through three distinct mechanisms:

  • Halogen Bonding (XB): The bromine atom exhibits a localized region of positive electrostatic potential (the

    
    -hole) on its outer surface, allowing it to act as a Lewis acid. In kinase binding pockets, this enables directional interactions with backbone carbonyl oxygens (Lewis bases), often increasing potency 10-100 fold compared to non-halogenated analogs.
    
  • Lipophilicity Modulation: Bromination increases the partition coefficient (LogP), enhancing membrane permeability and altering the pharmacokinetic profile.

  • Steric Occlusion: The van der Waals radius of bromine (1.85 Å) is significant enough to induce conformational restrictions, locking the molecule into a bioactive conformation or filling hydrophobic pockets within the target protein.

SAR Visualization: The Bromo-Indazole Pharmacophore

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for bromo-indazole derivatives.

SAR_LogicCoreIndazole Core(Scaffold)Pos3C3 Position(Critical for IDO1/Kinase)Core->Pos3FunctionalizationPos5C5 Position(Haspin/Clk4 Selectivity)Core->Pos5FunctionalizationPos6C6 Position(VEGFR-2/Antimicrobial)Core->Pos6FunctionalizationMech_XBMechanism:Halogen Bonding (σ-hole)Pos3->Mech_XBInteraction w/ Hinge RegionMech_StericMechanism:Hydrophobic FillingPos5->Mech_StericSelectivity FilterPos6->Mech_XBBackbone Carbonyl Interaction

Figure 1: SAR Logic of Bromo-Indazole Derivatives. The position of the bromine atom dictates the specific mode of interaction within the protein binding pocket.

Therapeutic Focus Areas

Oncology: Kinase Inhibition

The primary application of bromo-indazole derivatives is in oncology, specifically targeting ATP-binding sites of protein kinases.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): 6-bromo-1H-indazole derivatives have demonstrated nanomolar potency (IC50 < 5 nM) against VEGFR-2.[1] The indazole nitrogen pairs form hydrogen bonds with the kinase hinge region (Cys919), while the bromine atom (or substituents derived from it) occupies the hydrophobic back-pocket, preventing ATP binding.

  • Haspin and Clk4: 5-bromo-indazole derivatives serve as precursors to highly selective inhibitors. For instance, N1-benzoylated 5-(4-pyridinyl)indazoles show 6-fold selectivity for Clk4 over Haspin, a critical differentiation for reducing off-target toxicity.

  • BRD4 (Bromodomain-containing protein 4): 3-methyl-1H-indazole derivatives (often synthesized from bromo-precursors) inhibit the BRD4-BD1 domain, suppressing c-Myc expression in leukemia cell lines (e.g., MV4;11).

Antimicrobial & Antiprotozoal Activity[3]
  • Bacterial DNA Gyrase: 3-phenyl-1H-indazoles act as DNA gyrase B inhibitors.

  • Click Chemistry Hybrids: 6-bromo-1H-indazole tethered to 1,2,3-triazoles exhibits broad-spectrum activity against Gram-positive bacteria and fungi, likely disrupting cell wall synthesis or membrane integrity.

Quantitative Data Summary

The table below summarizes key biological activity data for select bromo-indazole derived compounds.

Compound ClassTarget / Cell LineActivity Metric (IC50)Mechanism of ActionReference
6-Bromo-1H-indazole deriv. VEGFR-2 Kinase< 5 nMATP-competitive inhibition[24]
Compound 2f 4T1 (Breast Cancer)0.23 µMApoptosis (Caspase-3/Bax upreg.)[6]
5-Bromo deriv. (Cmpd 18) Clk4 Kinase0.088 µMSelectivity via N1-benzoylation[11]
3-Methyl-indazole (Cmpd 9d) BRD4-BD1Low nM rangec-Myc suppression[16]
2-Phenyl-2H-indazole G. intestinalis< 1 µMAntiprotozoal (mechanism distinct from Metronidazole)[21]

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are detailed with "self-validating" checkpoints.

Protocol A: Regioselective Synthesis of 3-Bromo-5-Nitro-1H-Indazole

Target: Precursor for kinase inhibitors.

Rationale: Direct bromination of the indazole ring requires careful control of pH and solvent to prevent poly-bromination. DMF acts as both solvent and weak base to stabilize the intermediate.

Steps:

  • Preparation: Dissolve 50g of 5-nitro-1H-indazole in 500 mL of anhydrous DMF in a three-neck round-bottom flask under Nitrogen atmosphere.

  • Cooling: Cool the system to -5°C using an ice/salt bath. Validation Check: Ensure internal temperature does not exceed 0°C to prevent N-bromination side products.

  • Bromination: Add 55.8g of liquid Bromine dropwise over 60 minutes.

  • Reaction: Allow to warm to 35-40°C and stir for 11 hours.

  • Quench & Isolation: Pour mixture into ice-water. Filter the yellow precipitate.

  • Purification: Recrystallize from Ethanol/Water.

    • Yield Expectation: ~95%.

    • Quality Control: 1H NMR should show loss of the C3 proton signal (approx. 8.1 ppm).

Protocol B: VEGFR-2 Kinase Inhibition Assay (Luminescent)

Target: Validation of biological potency.

Rationale: This assay measures the amount of ATP remaining in solution after a kinase reaction. A potent inhibitor prevents ATP consumption, resulting in a higher luminescent signal compared to the control.

Workflow Diagram:

Kinase_AssayStep1Prepare Master Mix(Buffer + ATP + Substrate)Step2Add Test Compound(Bromo-indazole in DMSO)Step1->Step2Step3Add VEGFR-2 Enzyme(Initiate Reaction)Step2->Step3Step4Incubate(30°C for 45 mins)Step3->Step4Step5Add Luminescent Reagent(Depletes remaining ATP)Step4->Step5Step6Read Luminescence(Signal ∝ Inhibition)Step5->Step6

Figure 2: Workflow for VEGFR-2 Luminescent Kinase Assay. High luminescence indicates high inhibition (low kinase activity).

Steps:

  • Reagents: Use Recombinant human VEGFR-2, Poly(Glu,Tyr) 4:1 substrate, and 10 µM ATP.

  • Plating: In a white 96-well plate, add 5 µL of test compound (dissolved in DMSO). Control: Use DMSO only for "Max Activity" wells.

  • Initiation: Add 20 µL of Enzyme solution to all wells except "Blank". Add 20 µL of Master Mix (ATP + Substrate) to start reaction.

  • Incubation: 45 minutes at 30°C.

  • Detection: Add 50 µL of Kinase-Glo™ (or equivalent) reagent. Incubate 15 mins at room temp.

  • Measurement: Read luminescence.

    • Calculation: % Inhibition =

      
      
      

Future Directions: PROTACs and Conjugates

The bromo-indazole scaffold is increasingly relevant in the design of PROTACs (Proteolysis Targeting Chimeras) . The bromine atom provides an ideal "chemical handle" for attaching linkers (via cross-coupling) to E3 ligase ligands (e.g., Cereblon or VHL). This allows for the degradation of target proteins (like BRD4 or specific kinases) rather than simple inhibition, overcoming resistance mechanisms associated with high intracellular ATP levels.

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine. Link

  • BenchChem. (2025).[1][2][3] Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone from 5-bromoindazole. Link

  • MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Link

  • Bangladesh Journals Online. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Link

  • PMC. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Link

  • Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Link

  • Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.[4] Link

  • PMC. (2022). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase. Link

  • ResearchGate. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Link

  • Bangladesh Journals Online. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Link

  • Publikationen der UdS. (2024). N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity. Link

  • RSC Advances. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Link

  • YouTube. (2021). Study on Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Link

  • MedchemExpress. (2024). 6-Bromo-1H-indazole | Biochemical Reagent. Link

  • Taylor & Francis. (2020). Indazole – Knowledge and References. Link

  • PubMed. (2021). Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective BRD4 inhibitors. Link

  • BenchChem. (2025).[1][2][3] A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Derivatives in Oncology. Link

  • ResearchGate. (2025). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Link

  • PMC. (2011). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors. Link

  • Chem-Impex. (2025).[3] 5-Bromo-1H-indazole-3-carboxylic acid. Link

  • MDPI. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Link

  • PMC. (2019). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Link

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Link

  • BenchChem. (2025).[1][2][3] Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib. Link

  • PubMed. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold. Link

  • Biointerface Research. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Link

Mechanistic Profiling of 4-Bromo-1H-Indazole-6-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanistic role of 4-bromo-1H-indazole-6-carbaldehyde , a critical pharmacophore scaffold used in the synthesis of targeted small-molecule inhibitors, particularly for oncology applications (e.g., PLK4, FGFR, and PARP inhibitors).

Synthetic Utility & Pharmacophore Integration in Drug Discovery

Executive Summary

This compound (CAS: 1168721-41-2) is a dual-functionalized heterocyclic building block.[1][2][3] Its "Mechanism of Action" is best understood in two distinct contexts:

  • Chemical Mechanism (Synthetic Handle): It functions as an orthogonal divergent scaffold, allowing independent chemical modification at the C4 (halogen handle) and C6 (carbonyl handle) positions.

  • Pharmacological Mechanism (Bioactive Core): When incorporated into a drug matrix, the indazole core acts as an ATP-mimetic, binding to the hinge region of kinases, while the C4 and C6 substituents vector into the hydrophobic pocket and solvent-exposed regions, respectively.

Part 1: Chemical Mechanism of Action (Synthetic Versatility)

The compound's value lies in its ability to undergo orthogonal functionalization . The electronic disparity between the electron-deficient aldehyde and the aryl bromide allows medicinal chemists to sequentially build complex molecules without protecting group manipulation.

1. Reactivity Profile & Causality
  • C6-Aldehyde (Electrophilic Center): The carbonyl carbon at position 6 is highly reactive toward nucleophiles. It is primarily used for Reductive Amination to attach solubilizing tails (e.g., morpholine, piperazine) or Knoevenagel Condensations to extend the pi-system.

  • C4-Bromine (Cross-Coupling Handle): The bromine atom serves as a pseudo-leaving group for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This position is critical for extending the molecule into the deep hydrophobic pocket of a target enzyme.

  • N1-Nitrogen (Nucleophilic Center): The indazole NH is acidic (pKa ~14) and can be alkylated or protected (e.g., SEM, THP) to modulate solubility or prevent catalyst poisoning during Pd-coupling.

2. Synthetic Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from this core scaffold.

SyntheticPathway Core 4-bromo-1H-indazole- 6-carbaldehyde Amine Amine (R-NH2) + NaBH(OAc)3 Core->Amine Reductive Amination (C6) Boronic Aryl Boronic Acid + Pd(dppf)Cl2 Core->Boronic Suzuki Coupling (C4) Base Alkyl Halide + Cs2CO3 Core->Base N-Alkylation (N1) Prod_Amine 6-Aminomethyl Derivative (Solubilizing Tail) Amine->Prod_Amine Prod_Suzuki 4-Aryl Derivative (Hydrophobic Binding) Boronic->Prod_Suzuki Prod_Alk N1-Alkylated Core (Hinge Interaction) Base->Prod_Alk Prod_Amine->Prod_Suzuki Sequential Functionalization

Caption: Orthogonal reactivity map showing independent functionalization vectors at C4, C6, and N1.

Part 2: Pharmacological Mechanism (Target Interaction)

When synthesized into a final drug candidate (e.g., a PLK4 or FGFR inhibitor), the this compound fragment dictates the binding mode via specific structural motifs.

1. ATP-Competitive Inhibition Logic
  • Hinge Binding (Indazole Core): The indazole scaffold functions as a bioisostere of the adenine ring in ATP. The N1 and N2 nitrogens form hydrogen bonds with the backbone amide of the kinase hinge region (e.g., Glu/Leu residues).

  • Gatekeeper Interaction (C4-Vector): Substituents introduced at the C4 position (replacing the bromine) are positioned to interact with the "gatekeeper" residue. Bulky groups here can confer selectivity for kinases with smaller gatekeeper residues (e.g., Threonine) over those with larger ones (e.g., Methionine).

  • Solvent Exposure (C6-Vector): The C6 aldehyde-derived moiety projects into the solvent-exposed region. This is the ideal location for polar groups (amines, heterocycles) that improve the drug's pharmacokinetic properties (solubility, bioavailability) without disrupting binding affinity.

2. Case Study: PLK4 Inhibition

Research indicates this scaffold is a precursor for Polo-like Kinase 4 (PLK4) inhibitors. In these systems, the C6-aldehyde is converted to a substituted amine to interact with surface residues, while the indazole core anchors the molecule in the active site.

Part 3: Experimental Protocols
Protocol A: Reductive Amination at C6 (Solubility Enhancement)

This protocol converts the C6-aldehyde into a secondary/tertiary amine, a common first step in library synthesis.

Reagents:

  • This compound (1.0 eq)[1][3]

  • Secondary Amine (e.g., Morpholine, 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, 0.1 eq)

Methodology:

  • Complexation: In a flame-dried flask, dissolve the indazole-aldehyde (1.0 eq) and the amine (1.2 eq) in anhydrous DCE (0.1 M concentration).

  • Activation: Add catalytic acetic acid to protonate the imine intermediate. Stir at Room Temperature (RT) for 1 hour under Nitrogen. Checkpoint: Monitor by TLC for disappearance of aldehyde.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (MeOH/DCM gradient).

Protocol B: Suzuki-Miyaura Coupling at C4 (Core Extension)

This step replaces the bromine with an aryl group to target the hydrophobic pocket.

Reagents:

  • 4-bromo-indazole derivative (from Protocol A) (1.0 eq)[3]

  • Aryl Boronic Acid (1.5 eq)

  • Pd(dppf)Cl₂[4]·DCM (0.05 eq)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • Solvent System: 1,4-Dioxane : Water (4:1)

Methodology:

  • Degassing: Charge a microwave vial with the bromo-indazole, boronic acid, and base. Suspend in Dioxane/Water. Sparge with Argon for 10 minutes (Critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM rapidly under Argon flow. Seal the vial.

  • Heating: Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).

  • Workup: Filter through a Celite pad.[4] Dilute with EtOAc and wash with brine.

  • Yield Check: Expected yield 60–85%. The C4-Br bond is sterically hindered; if conversion is low, switch to S-Phos Pd G3 catalyst.

Quantitative Data Summary
ParameterValue / PropertyRelevance
Molecular Weight 225.04 g/mol Fragment-based drug design (Rule of 3 compliant)
ClogP ~2.3Moderate lipophilicity; requires polar group at C6 for drug-likeness
H-Bond Donors 1 (Indazole NH)Critical for Hinge Binding (Kinase)
H-Bond Acceptors 2 (N2, C=O)Interaction with water network or lysine residues
Melting Point >200°C (Dec)Indicates stable, crystalline solid for storage
References
  • Pauls, H. W., et al. (2011).[5] Indazolyl, Benzimidazolyl, Benzotriazolyl Substituted Indolinone Derivatives as Kinase Inhibitors Useful in the Treatment of Cancer.[5] U.S. Patent Application US20110065702A1.[5]

    • Significance: Describes the synthesis of this compound from the alcohol precursor and its use in PLK4 inhibitor synthesis.
  • BenchChem Technical Support. (2025). Large-Scale Synthesis of 6-Bromo-1H-indazole Derivatives.

    • Significance: Provides industrial context for the handling and scale-up of brominated indazole intermediates.[6]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry.

    • Significance: Establishes the pharmacological rationale for using the indazole/aminopyrimidine scaffold in kinase inhibition (Das
  • PubChem Compound Summary. (2024). This compound (CID 54586616). National Center for Biotechnology Information.

    • Significance: Verifies chemical structure, physical properties, and safety d

Sources

The Indazole Scaffold: From Dye Chemistry to Targeted Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on the Discovery, Synthesis, and Therapeutic Evolution of Substituted Indazoles

Executive Summary

The indazole (benzo[c]pyrazole) scaffold represents a "privileged structure" in modern medicinal chemistry.[1][2] Unlike its ubiquitous isomer indole (benzo[b]pyrrole), indazole is rare in nature, yet it has become a cornerstone of synthetic drug development. Its utility stems from its ability to function as a bioisostere for indole and phenol, offering enhanced metabolic stability and unique hydrogen-bonding capabilities within ATP-binding pockets of kinases. This guide analyzes the chemical evolution of indazoles, from Emil Fischer’s 19th-century dye precursors to 21st-century precision oncology agents.

Part 1: Chemical Fundamentals & The Tautomeric Challenge

The Architecture of Bioisosterism

Indazole consists of a benzene ring fused to a pyrazole ring.[2][3] It possesses 10


-electrons, adhering to Hückel’s rule of aromaticity.[3]
  • Bioisosterism: Indazole is frequently employed to replace indole rings (e.g., in tryptophan mimics) or phenol groups.[1]

    • Advantage:[1] Unlike phenols, indazoles are resistant to Phase II metabolic conjugation (O-glucuronidation), significantly improving oral bioavailability and half-life.

    • Acidity: The N-H proton of indazole (

      
       ~ 14) is more acidic than indole (
      
      
      
      ~ 17), altering ligand-receptor interactions.
Tautomerism and Regioselectivity

The defining challenge of indazole chemistry is the annular tautomerism between the 1H- and 2H- forms.

  • Thermodynamics: The 1H-indazole (benzenoid) is thermodynamically more stable than the 2H-indazole (quinonoid) by approximately 4.5 kcal/mol in the gas phase.

  • Synthetic Implications: Despite the 1H-stability, alkylation reactions often yield mixtures of N1- and N2-substituted products.[4] The ratio is governed by the "Curtin-Hammett principle," where the product ratio depends on the transition state energies, not just ground state stability.

    • N1-Alkylation: Favored by thermodynamic control and specific bases (e.g., NaH in THF).

    • N2-Alkylation: Often favored by steric bulk at C3 or specific solvent effects (e.g., non-polar solvents).

IndazoleTautomerism H1 1H-Indazole (Benzenoid Form) Thermodynamically Stable H2 2H-Indazole (Quinonoid Form) Kinetic/Transient H1->H2  Equilibrium (Ka)   Reactivity Electrophilic Attack (N1 vs N2 Competition) H1->Reactivity  Alkylation   H2->Reactivity

Caption: Equilibrium between the benzenoid 1H-indazole and quinonoid 2H-indazole. The 1H form dominates, but the 2H form is accessible and chemically distinct.

Part 2: Historical Evolution

The Fischer Era (1880s)

The history of indazole begins with Emil Fischer , the father of organohydrazine chemistry. While attempting to synthesize dyes and characterize phenylhydrazine, Fischer synthesized indazolone derivatives.

  • Key Discovery: Fischer observed that heating o-hydrazinocinnamic acid derivatives led to cyclization, forming the indazole core. This established the fundamental disconnection: forming the N-N bond or the C-N bond to close the ring.

The Serotonin Breakthrough (1980s-1990s)

For nearly a century, indazoles remained academic curiosities or dye intermediates. The paradigm shift occurred with the discovery of Granisetron (Kytril) by Beecham Pharmaceuticals (now GSK).

  • Mechanism: Granisetron is a potent 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea.[5]

  • Significance: It demonstrated that the indazole ring could serve as a robust scaffold for G-protein coupled receptor (GPCR) ligands, specifically mimicking the indole of serotonin (5-HT) while providing superior pharmacokinetic properties.

The Kinase Revolution (2000s-Present)

The most significant chapter in indazole history is its application in oncology. The scaffold mimics the adenine ring of ATP, allowing it to bind effectively into the "hinge region" of protein kinases.

  • Axitinib (Inlyta): A VEGFR inhibitor where the indazole acts as a key hydrogen bond donor/acceptor pair.[6]

  • Pazopanib (Votrient): A multi-kinase inhibitor utilizing the 2H-indazole tautomer (methylated at N2), proving that the "less stable" isomer has valid pharmaceutical utility.

Part 3: Therapeutic Landscape & Data[2]

Table 1: Key FDA-Approved Indazole Therapeutics
Drug NameTargetIndicationIndazole RoleApproval Year
Granisetron 5-HT3 AntagonistAntiemetic (Chemo/Radiation)Bioisostere for indole (Serotonin mimic)1991
Bendazac Anti-inflammatoryCataracts/InflammationAnti-denaturation of proteins1980s
Pazopanib VEGFR/PDGFR/c-KITRenal Cell Carcinoma2H-Indazole; ATP-mimetic2009
Axitinib VEGFR 1/2/3Renal Cell Carcinoma1H-Indazole; H-bond donor to hinge2012
Niraparib PARP 1/2Ovarian CancerPharmacophore scaffolding2017
Entrectinib TRK A/B/C, ROS1Solid Tumors (NTRK+ fusion)Stabilizes active kinase conformation2019

Part 4: Synthetic Methodologies & Protocols[2][7]

Strategic Analysis of Synthesis

While Fischer's original methods involved hydrazines, modern medicinal chemistry prefers routes that allow late-stage functionalization. The two dominant strategies are:

  • Cyclization of 2-Halobenzaldehydes: (The Lukin Method) High yielding, scalable.

  • Diazotization of o-Alkylanilines: (The Jacobson Method) Classic, but can be harsh.

Protocol: The "Lukin" Synthesis of 1H-Indazoles

This protocol is selected for its robustness in generating 3-substituted indazoles, a common requirement in kinase inhibitor synthesis. It avoids the competitive Wolf-Kishner reduction often seen in older hydrazine methods.

Objective: Synthesis of 3-halo-1H-indazole from 2-fluorobenzaldehyde.

Reagents:

  • 2-Fluorobenzaldehyde (1.0 equiv)

  • Hydrazine monohydrate (excess, 5-10 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) or Ethanol

  • Catalyst: None (thermal) or Acid (optional)

Step-by-Step Workflow:

  • Oxime Formation (Critical Step):

    • Rationale: Direct reaction with hydrazine can lead to reduction. Pre-forming the O-methyloxime or hydrazone prevents this.

    • Action: Dissolve 2-fluorobenzaldehyde in DME. Add O-methylhydroxylamine HCl (1.1 equiv) and

      
      . Heat to 60°C for 4 hours.
      
    • Checkpoint: Monitor TLC for disappearance of aldehyde.

  • Cyclization:

    • Action: To the crude oxime solution, add Hydrazine monohydrate (10 equiv).

    • Condition: Heat to reflux (90-100°C) for 12-24 hours.

    • Mechanism:[3][7][8][9][10][11] Nucleophilic aromatic substitution (

      
      ) of the fluoride by hydrazine, followed by intramolecular condensation.
      
  • Workup:

    • Cool to room temperature. Pour into ice water.

    • The 1H-indazole often precipitates as a solid. Filter and wash with cold water.

    • Purification: Recrystallization from Ethanol/Water.

  • Regioselective N-Alkylation (The "NaH" Method):

    • Goal: Selective N1-alkylation.[4][12][13]

    • Protocol: Dissolve Indazole in anhydrous THF. Cool to 0°C. Add NaH (1.2 equiv). Stir 30 mins (deprotonation). Add Alkyl Halide.

    • Result: THF coordinates the

      
       cation, favoring the "harder" nucleophile (N1) via a solvent-separated ion pair mechanism.
      

IndazoleSynthesis Start Start: 2-Fluorobenzaldehyde Step1 Step 1: Oxime Formation (Prevents Wolf-Kishner red.) Start->Step1 MeONH2·HCl Step2 Step 2: Hydrazine Cyclization (SnAr + Condensation) Step1->Step2 N2H4·H2O, Reflux Product Product: 1H-Indazole Step2->Product Branch Functionalization (N-Alkylation) Product->Branch NaH/THF (N1-Selectivity)

Caption: The Lukin protocol for indazole synthesis, prioritizing the oxime intermediate to ensure high yield and purity.

Part 5: The "Dark Side" – Synthetic Cannabinoids

No history of indazoles is complete without acknowledging the divergence into Novel Psychoactive Substances (NPS).

  • The Shift: In the late 2000s, clandestine chemists moved from indole-based cannabinoids (JWH series) to indazole-based cores (e.g., AB-PINACA , AB-CHMINACA ).

  • Scientific Rationale: The indazole core often confers higher affinity for the CB1 receptor compared to the indole equivalent. This increased potency (often full agonism) leads to the severe toxicity profile associated with these "designer drugs," contrasting sharply with the partial agonism of phytocannabinoids.

References

  • Fischer, E. (1880). "Ueber die Hydrazinverbindungen." Annalen der Chemie.

  • Lukin, K., et al. (2006). "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine." Journal of Organic Chemistry.

  • Gaul, M. D., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry.

  • FDA. (2012). "Drug Approval Package: Inlyta (Axitinib)." U.S. Food and Drug Administration.[14]

  • BenchChem. (2025).[2] "The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry." BenchChem Technical Guides.

  • Roskoski, R. (2021). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research.

Sources

Technical Guide: Tautomerism and Regiocontrol in 4-Bromo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the tautomeric behavior, characterization, and synthetic manipulation of 4-bromo-1H-indazole-6-carbaldehyde . This document is structured to support decision-making in medicinal chemistry campaigns, specifically for kinase inhibitor development where this scaffold is a privileged intermediate.

Executive Summary

This compound (CAS: 1168721-41-2) is a high-value pharmacophore used extensively in the synthesis of type I and type II kinase inhibitors.[1] Its utility stems from the orthogonal reactivity of its functional handles: the 4-bromo group (Suzuki/Buchwald couplings), the 6-formyl group (reductive amination/olefination), and the indazole NH (N-alkylation).

However, the annular tautomerism (1H vs. 2H) of the indazole core presents a critical challenge. The position of the proton dictates the nucleophilic trajectory during functionalization, often leading to inseparable regioisomeric mixtures (N1- vs. N2-alkylated products). This guide dissects the thermodynamic and kinetic factors governing this equilibrium and provides validated protocols for regioselective control.

The Tautomeric Landscape

Indazole exists in a prototropic tautomeric equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.[2]

Thermodynamic Stability

For the specific case of this compound, the 1H-tautomer is thermodynamically favored by approximately 3–5 kcal/mol in the gas phase and non-polar solvents.[1]

  • 1H-Form (Benzenoid): Maintains full aromaticity of the fused benzene ring.

  • 2H-Form (Quinonoid): Disrupts the benzene aromaticity, inducing a higher energy quinonoid-like electronic distribution.

Substituent Effects (Electronic & Steric)

The presence of the 4-bromo and 6-formyl groups significantly perturbs the standard indazole pKa (typically ~13.8 for unsubstituted indazole).

  • Electronic Withdrawal: Both Br (

    
     = +0.23) and CHO (
    
    
    
    = +0.42) are electron-withdrawing groups (EWG).[1] They decrease the electron density of the pyrazole ring, increasing the acidity of the NH proton. This makes the anion easier to generate but also more reactive, potentially eroding regioselectivity under vigorous conditions.
  • Steric Influence (C4-Bromo): The bulky bromine atom at C4 is peri-positioned relative to N1. While 1H is thermodynamically stable, the steric clash can kinetically hinder electrophilic attack at N1 during alkylation, occasionally increasing the proportion of N2 product compared to unsubstituted indazoles.[3]

Visualization of Equilibrium

The following diagram illustrates the tautomeric shift and the resonance contributions.

Tautomerism cluster_0 Thermodynamically Favored cluster_1 Kinetically Accessible T1 1H-Tautomer (Benzenoid) Stable T2 2H-Tautomer (Quinonoid) High Energy T1->T2  Ka (Fast)   Note1 C4-Br Sterics impact N1 approach T1->Note1 Note2 C6-CHO & C4-Br Increase NH Acidity T2->Note2

Caption: Equilibrium favors the 1H-benzenoid form, but substituent effects (Br/CHO) modulate acidity and kinetic accessibility.

Analytical Differentiation (1H vs 2H)

Distinguishing N1- and N2-alkylated isomers is a frequent bottleneck. Simple 1H NMR is often insufficient due to overlapping signals.[1]

NMR Spectroscopy Guidelines

The most reliable method involves 2D NMR techniques (NOESY/ROESY and 1H-15N HMBC).

FeatureN1-Alkylated IsomerN2-Alkylated Isomer
NOE Correlation Strong NOE between N-CH₂ and C7-H .[1][4]Strong NOE between N-CH₂ and C3-H .
13C Chemical Shift C3 is typically shielded (lower ppm).[1]C3 is typically deshielded (higher ppm).
1H-15N HMBC Cross-peak to N1 (typically -160 to -180 ppm).[1]Cross-peak to N2 (typically -70 to -100 ppm).[1]

Critical Diagnostic: For this compound derivatives, the C7-H is a doublet (coupling with C5-H) and is spatially very close to the N1 position.[1] An NOE signal here is definitive proof of N1-alkylation.[1]

X-Ray Crystallography

If the product is solid, X-ray is the gold standard.

  • N1-substituted: Bond lengths reflect a localized double bond between C2-C3.[1]

  • N2-substituted: Bond lengths reflect a more continuous conjugation (quinonoid character).[1]

Synthetic Protocols: Regioselective Alkylation

Achieving high regioselectivity (>95:5) for the N1-isomer requires specific control of the cation effect and solvent polarity.

Mechanism of Regiocontrol
  • N1-Alkylation (Thermodynamic): Favored by conditions that allow equilibration or use "hard" cations (Na+, K+) in polar aprotic solvents (DMF, DMSO) where the thermodynamic 1H-anion predominates.

  • N2-Alkylation (Kinetic/Chelation): Often favored by conditions locking the 2H-tautomer via metal chelation or steric blocking of N1.[1]

Protocol A: High-Selectivity N1-Alkylation

Objective: Synthesize N1-alkylated 4-bromo-6-formylindazole. Rationale: Sodium hydride in THF promotes tight ion pairing.[1] The sodium cation coordinates to N2, shielding it and directing the electrophile to N1.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Base: NaH (60% dispersion, 1.2 equiv)[3]

  • Solvent: Anhydrous THF (0.1 M)

  • Electrophile: Alkyl bromide/iodide (1.1 equiv)

Step-by-Step Workflow:

  • Preparation: Charge an oven-dried flask with this compound and anhydrous THF under Argon. Cool to 0 °C.

  • Deprotonation: Add NaH portion-wise.[1] Evolution of H₂ gas will be observed.[1] The solution typically turns yellow/orange (anion formation). Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.[1][3]

  • Quench: Carefully quench with sat. NH₄Cl (aq).

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography. N1 isomer usually elutes after the N2 isomer (N1 is more polar) or before depending on the specific lipophilicity of the R-group, but typically N1 is the major product (>90%).

Protocol B: Mitsunobu Reaction (Alternative for Alcohols)

For alkylation using alcohols, the Mitsunobu reaction (PPh3, DIAD) generally favors N1-alkylation for indazoles due to the pKa of the 1H-tautomer being the reacting species.

Decision Logic for Regioisomer Identification

Use this flowchart to validate your synthetic outcome.

Identification Start Isolated Product NOE Run 1D NOE / 2D NOESY Start->NOE Decision NOE to C7-H? NOE->Decision N1 N1-Isomer (Major) Confirmed Decision->N1 Yes CheckC3 Check NOE to C3-H Decision->CheckC3 No N2 N2-Isomer (Minor) Confirmed CheckC3->N2 Yes

Caption: Standard logic flow for assigning N1 vs N2 regiochemistry using Nuclear Overhauser Effect (NOE).

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Keating, T. A., et al. (2021). Beilstein Journal of Organic Chemistry. Context: Defines the NaH/THF protocol for high N1 selectivity and discusses steric/electronic impacts.

  • Tautomerism and Acidity in Indazoles. Source: Claramunt, R. M., et al. (2005). Journal of Physical Organic Chemistry. Context: Theoretical and experimental data on the 1H vs 2H energy gap and substituent effects on pKa.

  • Differentiation of regioisomeric N-alkylation of indazoles by advanced NMR. Source: Doganc, F., & Göker, A. H. (2024).[5][6] Magnetic Resonance in Chemistry. Context: Detailed NMR methodologies (NOESY, HMBC) for distinguishing N1/N2 isomers.[5][6]

  • Synthesis of 1H-indazole-3-carboxaldehyde derivatives. Source: BenchChem & NIH PubChem Data.[1] Context: Synthetic routes and property data for bromo-indazole-carbaldehydes.[1]

Sources

Potential Therapeutic Targets of 4-Bromo-1H-Indazole-6-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for medicinal chemists and pharmacologists evaluating 4-bromo-1H-indazole-6-carbaldehyde (CAS: 1168721-41-2) as a scaffold in drug discovery.[1]

A Dual-Handle Scaffold for Kinase & Enzymatic Inhibition[1]

Part 1: Executive Summary & Structural Logic

This compound represents a high-value "linchpin" intermediate in medicinal chemistry.[1] Unlike simple indazoles, this molecule offers three distinct vectors for orthogonal functionalization, allowing researchers to rapidly explore Structure-Activity Relationships (SAR) across multiple biological targets.

Its primary utility lies in its ability to serve as a core pharmacophore for Type I and Type II Kinase Inhibitors , specifically targeting PLK4 (Polo-like Kinase 4) and VEGFR (Vascular Endothelial Growth Factor Receptor) . Furthermore, the 4-bromo motif has demonstrated specific utility in targeting bacterial FtsZ , making this a versatile scaffold for both oncology and infectious disease programs.

Structural Analysis: The "Tri-Vector" Approach

The molecule's power is defined by its substitution pattern, which maps directly to the ATP-binding pockets of protein kinases:

VectorFunctional GroupChemical UtilityBiological Role (Kinase Context)
C4 Bromine (-Br) Cross-Coupling Handle (Suzuki-Miyaura, Buchwald-Hartwig)Gatekeeper Interaction: Often positions a hydrophobic aryl group deep into the ATP pocket or towards the gatekeeper residue.[1]
C6 Carbaldehyde (-CHO) Condensation Handle (Reductive Amination, Olefination, Heterocycle formation)Solvent Front/Ribose Pocket: Ideal for attaching solubilizing tails (morpholine, piperazine) or H-bond acceptors to interact with solvent-exposed residues.[1]
N1 Indazole NH Alkylation/Acylation Hinge Binding: The indazole nitrogen pair (N1-H/N2) typically forms the critical bidentate H-bond interaction with the kinase hinge region (e.g., Glu/Cys residues).[1]

Part 2: Primary Therapeutic Targets

Polo-like Kinase 4 (PLK4)

Therapeutic Context: PLK4 regulates centriole duplication.[1][2] Its overexpression leads to centrosome amplification, aneuploidy, and tumorigenesis. PLK4 inhibitors are critical in treating breast cancer (specifically TNBC) and neuroblastomas.

Mechanism of Action: Derivatives of this compound act as ATP-competitive inhibitors .[1]

  • The Indazole Core: Mimics the adenine ring of ATP, binding to the hinge region.

  • C4-Modification: A bulky aryl group introduced at the 4-position (replacing Bromine) can exploit the unique hydrophobic pocket of PLK4, providing selectivity over other kinases like Aurora A/B.[1]

  • C6-Modification: The aldehyde is typically converted into a benzenesulfonamide or amine-linked moiety that extends into the solvent channel, improving solubility and pharmacokinetic properties.[1]

Key Reference Data:

  • Target: PLK4 (Serine/threonine-protein kinase).[1]

  • IC50 Expectations: Optimized indazole derivatives can achieve < 10 nM potency against PLK4.[2]

  • Selectivity: High selectivity is achieved by tuning the C4-substituent to clash with the gatekeeper residues of off-target kinases.[1]

FtsZ (Filamentous Temperature-Sensitive Protein Z)

Therapeutic Context: FtsZ is a bacterial GTPase essential for cell division (cytokinesis), structurally homologous to eukaryotic tubulin but with low sequence similarity, making it an ideal antibacterial target (e.g., for MRSA).[3]

Mechanism of Action: 4-bromoindazole derivatives have been identified as stabilizers of FtsZ filaments or inhibitors of polymerization.[1]

  • Role of C4-Br: The bromine atom itself is often retained or substituted with small lipophilic groups to fit into the inter-domain cleft of FtsZ.[1]

  • Role of C6-CHO: This group is used to attach "tail" groups that interact with the T7 loop of FtsZ, locking the protein in an inactive conformation.

Part 3: Synthetic Workflows & Experimental Protocols

Workflow 1: Orthogonal Functionalization Strategy

This workflow demonstrates how to transform the scaffold into a bioactive kinase inhibitor.

Step 1: Reductive Amination at C6 (Solvent Front)

  • Rationale: Perform this before Suzuki coupling to avoid catalyst poisoning by the free amine or aldehyde interference.

  • Reagents: Amine (e.g., Morpholine), NaBH(OAc)3, DCE/AcOH.

  • Protocol:

    • Dissolve this compound (1.0 eq) in 1,2-dichloroethane (DCE).

    • Add amine (1.2 eq) and Acetic Acid (1.0 eq). Stir for 30 min.

    • Add Sodium Triacetoxyborohydride (1.5 eq) at 0°C. Warm to RT and stir for 4–12h.

    • Validation: Monitor disappearance of aldehyde peak (CHO, ~10 ppm) via 1H-NMR.

Step 2: Protection of N1 (Optional but Recommended)

  • Rationale: Prevents N-arylation during the subsequent metal-catalyzed step.[1]

  • Reagents: THP (Tetrahydropyran) or SEM-Cl.[1]

  • Protocol: React intermediate with DHP/PTSA in DCM to install THP protection.

Step 3: Suzuki-Miyaura Coupling at C4 (Gatekeeper) [1]

  • Rationale: Installs the hydrophobic group required for high-affinity binding.[1]

  • Reagents: Aryl Boronic Acid, Pd(dppf)Cl2, K2CO3, Dioxane/Water.

  • Protocol:

    • Degas solvent mixture (Dioxane:H2O 4:1).

    • Add C6-modified 4-bromo-indazole (1.0 eq), Boronic Acid (1.5 eq), Base (3.0 eq).

    • Add Pd catalyst (5 mol%). Heat to 90°C under N2 for 4–16h.

    • Workup: Extract with EtOAc, wash with brine, purify via Flash Chromatography.

Workflow 2: Biological Validation (PLK4 Kinase Assay)
  • Method: ADP-Glo™ Kinase Assay (Promega).[1]

  • Principle: Measures ADP generated from the kinase reaction; ADP is converted to ATP, which is then used by luciferase to generate light.

  • Protocol:

    • Enzyme Prep: Dilute recombinant PLK4 (0.5 ng/µL) in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Compound Prep: Serial dilute indazole derivatives in DMSO (Final DMSO < 1%).

    • Reaction: Incubate PLK4 + Compound + Substrate (Casein) + ATP (10 µM) for 60 min at RT.

    • Detection: Add ADP-Glo Reagent (40 min incubation) followed by Kinase Detection Reagent (30 min incubation).

    • Readout: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Visualization of Pathways & Logic

Diagram 1: The Indazole Scaffold SAR Map

This diagram illustrates the functional logic of the molecule in a drug discovery context.

IndazoleSAR Core 4-bromo-1H-indazole- 6-carbaldehyde C4_Vector C4-Position (Bromine) Core->C4_Vector C6_Vector C6-Position (Aldehyde) Core->C6_Vector N1_Vector N1-Position (NH) Core->N1_Vector Hydrophobic Hydrophobic Pocket (Selectivity) C4_Vector->Hydrophobic Suzuki Coupling FtsZ Target: FtsZ (Antibacterial) C4_Vector->FtsZ Steric Fit Solubility Solvent Front Interaction (PK/Solubility) C6_Vector->Solubility Reductive Amination Kinase_Hinge Kinase Hinge Binding (ATP Mimicry) N1_Vector->Kinase_Hinge H-Bond Donor/Acceptor PLK4 Target: PLK4 (Cancer) Kinase_Hinge->PLK4 Hydrophobic->PLK4 Solubility->PLK4

Caption: SAR Logic Map identifying the three critical vectors of the scaffold and their mapping to biological binding sites.

Diagram 2: Synthesis Workflow for PLK4 Inhibitors

A step-by-step logic flow for converting the intermediate into a drug candidate.

SynthesisFlow Start Start: this compound Step1 Step 1: Reductive Amination (C6) Reagent: Amine + NaBH(OAc)3 Outcome: Solubilizing Tail Installed Start->Step1 Step2 Step 2: N-Protection (N1) Reagent: DHP/PTSA Outcome: THP-Protected Intermediate Step1->Step2 Step3 Step 3: Suzuki Coupling (C4) Reagent: Aryl Boronic Acid + Pd(dppf)Cl2 Outcome: Core Scaffold Completed Step2->Step3 Step4 Step 4: Deprotection Reagent: TFA or HCl Outcome: Active Kinase Inhibitor Step3->Step4

Caption: Synthetic workflow prioritizing C6-functionalization prior to metal-catalyzed C4-coupling to minimize side reactions.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56608511, this compound.[1] Retrieved from [Link]

  • Wang, Y., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors.[1][3] Archiv der Pharmazie.[3] Retrieved from [Link]

  • Laufer, S., et al. (2011).Patent US 2011/0065702 A1: Indolinone derivatives as PLK4 inhibitors. Google Patents.
  • Bamborough, P., et al. (2007).Targeting the Gatekeeper: 4-Substituted Indazoles as Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for C4-substitution).

Sources

Advanced In Silico Characterization of the 4-Bromo-1H-indazole-6-carbaldehyde Scaffold: From Quantum Mechanics to Kinase Binding

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In silico modeling of 4-bromo-1H-indazole-6-carbaldehyde interactions Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The molecule This compound represents a privileged pharmacophore in modern kinase inhibitor design. Its structural utility is twofold: the indazole core functions as a robust ATP-mimetic hinge binder, while the C4-bromine and C6-aldehyde moieties offer distinct vectors for halogen bonding and covalent engagement (or further functionalization), respectively.

This guide details a rigorous in silico workflow to model the interactions of this scaffold. Unlike standard high-throughput docking, this protocol emphasizes the explicit modeling of anisotropic halogen bonding and reactive electrophilic profiling , which are critical for accurate binding affinity prediction in targets like PLK4 (Polo-like kinase 4) and ULK1 .

Part 1: Quantum Mechanical (QM) Profiling & Ligand Preparation

Standard force fields often treat atoms as charged spheres, failing to capture the "sigma-hole" (


-hole) on the bromine atom—a region of positive electrostatic potential essential for halogen bonding. To accurately model the this compound interactions, we must first derive QM-based electrostatic parameters.
Density Functional Theory (DFT) Protocol

Objective: Map the Molecular Electrostatic Potential (MEP) to quantify the


-hole magnitude on the C4-Bromine and the electrophilicity of the C6-Aldehyde.

Step-by-Step Methodology:

  • Conformational Search: Generate low-energy conformers using a standard force field (e.g., MMFF94) to identify the global minimum.

  • Geometry Optimization:

    • Software: Gaussian 16, ORCA, or equivalent.

    • Level of Theory: B3LYP-D3(BJ)/def2-TZVP . The inclusion of dispersion corrections (D3) and a triple-zeta basis set is non-negotiable for accurate halogen characterization.

    • Solvation: Implicit solvent model (PCM/SMD) mimicking water (

      
      ).
      
  • ESP Calculation: Calculate the Electrostatic Potential (ESP) mapped onto the electron density isosurface (0.001 au).

  • Charge Fitting: Derive RESP (Restrained Electrostatic Potential) charges. Crucial Step: If using MD later, add a "virtual site" or "extra point" (EP) of positive charge (approx. +0.1e to +0.2e) along the C-Br bond vector at distance

    
     from the Br nucleus to mimic the 
    
    
    
    -hole.
Reactivity Descriptors

The C6-aldehyde is a "warhead" candidate for covalent targeting (Schiff base formation with Lysine).

  • Calculate Global Electrophilicity Index (

    
    ):  Using HOMO/LUMO energies.
    
  • Interpretation: A high

    
     suggests the aldehyde is prone to nucleophilic attack, validating its potential as a reversible covalent probe.
    

Part 2: Target Selection & Structural Preparation

The 4-bromo-1H-indazole scaffold is a known hinge-binder for Serine/Threonine kinases. For this guide, we utilize PLK4 (PDB: 3COK) as the validation system, given the documented efficacy of indazole derivatives against this target.

Protein Preparation Workflow
  • Structure Retrieval: Download PDB 3COK.

  • Cleaning: Remove non-native crystallization artifacts. Retain co-factors only if they are structural (e.g., Mg2+).

  • Protonation State (pH 7.4):

    • Use PropKa to predict pKa values.

    • Critical Check: The indazole NH acts as a Hydrogen Bond Donor (HBD). Ensure the hinge region acceptor (typically the backbone carbonyl of the gatekeeper + 2 residue) is accessible.

  • Grid Generation:

    • Center the grid on the ATP-binding pocket.

    • Constraint Definition: Define a hydrogen bond constraint on the hinge residue (e.g., Cys134 in PLK4) to enforce the ATP-mimetic pose.

Part 3: Advanced Molecular Docking (Halogen-Aware)

Standard scoring functions (e.g., Vina) may underestimate the potency of the 4-bromo derivative because they lack a specific halogen-bond term.

Docking Strategy

Recommended Engine: Glide (Schrödinger) with XP (Extra Precision) or GOLD (CCDC).

Protocol:

  • Force Field Selection: Use OPLS3e or OPLS4 , which have tuned parameters for halogens.

  • Halogen Bond Scoring:

    • If using AutoDock Vina/4 : You must modify the parameter file. Edit the Bromine VdW radius to be slightly anisotropic or use the specialized AutoDock-XB fork.

    • Constraint: Apply a positional constraint for the Indazole N1-H interaction with the hinge.

  • Aldehyde Handling:

    • Non-covalent: Dock as a standard dipole.

    • Covalent (Optional): If a Lysine is within 4Å (e.g., Lys41 in many kinases), use CovDock to simulate the formation of a hemiaminal or imine intermediate.

Interaction Analysis Criteria

Evaluate poses based on the following "Interaction Triad":

Interaction Type Donor Acceptor Optimal Geometry

| H-Bond (Hinge) | Indazole N1-H | Backbone C=O (Hinge) |


, 

| | Halogen Bond | C4-Bromine (

-hole) | Backbone C=O or Glu/Asp |

,

| | Dipole/Covalent | C6-Aldehyde | Lysine (

) or Solv. | Vector alignment or bond formation |

Part 4: Molecular Dynamics & Stability Validation[1]

Docking provides a static snapshot. MD simulations are required to verify the stability of the halogen bond and the hydration of the aldehyde.

Simulation Setup
  • Software: GROMACS 2024 or Desmond.

  • Force Field:

    • Protein: CHARMM36m.

    • Ligand: CGenFF (generated via ParamChem) with Lone Pair (LP) particles added to the Bromine to explicitly model the

      
      -hole if not using OPLS.
      
  • System: TIP3P water box, 150mM NaCl, NPT ensemble (310K, 1 bar).

Analysis Metrics
  • RMSD: Ligand stability (< 2.0 Å deviation).

  • Halogen Bond Lifetime: Calculate the percentage of frames where the

    
     distance is 
    
    
    
    and angle
    
    
    .
  • Radial Distribution Function (RDF): Plot

    
     of water oxygens around the C6-aldehyde carbon to assess solvent accessibility for potential nucleophilic attack.
    

Part 5: Visualization of Signaling & Workflow

Computational Workflow Diagram

ModelingWorkflow Ligand 4-Bromo-1H-indazole -6-carbaldehyde DFT DFT Optimization (B3LYP-D3/def2-TZVP) Ligand->DFT SigmaHole Sigma-Hole (σ) Parameterization DFT->SigmaHole ESP Map Docking Halogen-Aware Docking (XP) SigmaHole->Docking Force Field Params Target Target Prep (PLK4 / ULK1) Target->Docking MD MD Simulation (100ns, Explicit Solvent) Docking->MD Top Pose Analysis Interaction Energy & Stability Analysis MD->Analysis

Figure 1: End-to-end computational workflow for characterizing the this compound scaffold.

Interaction Network Diagram

InteractionMap Indazole Indazole Core Hinge Hinge Region (Backbone C=O) Indazole->Hinge H-Bond (Strong) Gatekeeper Gatekeeper Residue Indazole->Gatekeeper Van der Waals Br C4-Bromine BackboneO Backbone O (Halogen Acceptor) Br->BackboneO Halogen Bond (Directional) Aldehyde C6-Aldehyde Lysine Catalytic Lysine (Nucleophile) Aldehyde->Lysine Reversible Covalent (Schiff Base)

Figure 2: Schematic of the predicted binding mode interactions within the kinase ATP-binding pocket.

References

  • Ford, M. C., & Ho, P. S. (2016).[1] Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655-1670.[1] Retrieved from [Link]

  • Lian, L., et al. (2018). In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Ibrahim, M. A. A. (2019). A Simple Model for Halogen Bond Interaction Energies. Molecules. Retrieved from [Link]

  • Google Patents. (2011). US 2011/0065702 A1: Indolinone derivatives as kinase inhibitors.

Sources

Technical Guide: Solubility Profile and Handling of 4-Bromo-1H-indazole-6-carbaldehyde

[1]

Executive Summary & Compound Identity

This compound is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., targeting FGFR or VEGFR pathways) and complex pharmaceutical scaffolds.[1] Its structure features an indazole core functionalized with a bromine atom at the C4 position and a reactive aldehyde handle at C6.

The molecule exhibits amphoteric character due to the acidic NH proton of the indazole ring (

2
PropertyDetail
CAS Number 1168721-41-2
Molecular Formula

Molecular Weight 225.04 g/mol
Predicted LogP ~2.6 (Lipophilic)
H-Bond Donors 1 (Indazole NH)
H-Bond Acceptors 2 (N2, Aldehyde O)

Solubility Profile Assessment

Note: While specific gravimetric solubility data for this exact derivative is proprietary in many contexts, the following profile is derived from structural analogs (4-bromo-1H-indazole) and standard process chemistry principles.

Primary Solvents (High Solubility)

Recommended for: Stock solutions, nucleophilic aromatic substitutions (

  • DMSO (Dimethyl sulfoxide): The gold standard for stock solutions. Solubility is expected to exceed 50 mg/mL .

    • Mechanism:[3][4] Strong dipole-dipole interactions disrupt the crystal lattice; the sulfoxide oxygen accepts the indazole NH proton.

  • DMF (Dimethylformamide) & NMP: Excellent solubilizers for synthetic reactions involving heating (>80°C).

    • Caution: DMF can degrade to dimethylamine at high temperatures, potentially reacting with the aldehyde moiety to form enamines or imines.

Secondary Solvents (Moderate Solubility)

Recommended for: Liquid-liquid extraction, chromatography, and mild reactions.[1]

  • THF (Tetrahydrofuran): Good solubility, especially for reduction reactions (e.g., aldehyde to alcohol).[1]

  • Ethyl Acetate (EtOAc): Moderate solubility. Often used as the mobile phase in purification (mixed with hexanes).

  • DCM (Dichloromethane): Good solubility for non-polar transformations, though the polar aldehyde group may limit saturation compared to simple halo-indazoles.[1]

Poor Solvents (Precipitants)

Recommended for: Recrystallization and product isolation.

  • Water: Practically insoluble (<0.1 mg/mL) due to the lipophilic aromatic core.

  • Hexanes/Heptane: Insoluble. Used to precipitate the compound from EtOAc or DCM solutions.

  • Alcohols (MeOH/EtOH): Solubility is temperature-dependent.[1] Sparingly soluble at RT; soluble at reflux. Ideal for recrystallization.

Experimental Protocols

Protocol A: Rapid Visual Solubility Screen (Qualitative)

Use this protocol to quickly determine solvent compatibility for a new reaction.[1]

  • Preparation: Weigh 5 mg of this compound into a 1.5 mL clear glass vial.

  • Addition: Add 100 µL of the test solvent.

  • Observation:

    • Clear Solution: Solubility > 50 mg/mL.

    • Suspension: Vortex for 30 seconds. If solid remains, solubility < 50 mg/mL.

  • Stepwise Dilution: If insoluble, add solvent in 100 µL increments until clear or total volume reaches 1 mL (5 mg/mL limit).

  • Thermal Stress: If insoluble at RT, heat to 40°C (water bath) to check for temperature dependence.

Protocol B: Saturation Shake-Flask Method (Quantitative)

Use this for determining exact thermodynamic solubility for formulation or analytical standards.[1]

  • Excess Addition: Add excess solid (approx. 20 mg) to 1 mL of solvent in a crimp-top HPLC vial.

  • Equilibration: Agitate at constant temperature (25°C) for 24 hours using an orbital shaker.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (Nylon filters may bind the aldehyde).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Critical Handling & Stability Factors

Aldehyde Oxidation

The C6-aldehyde is susceptible to oxidation to the carboxylic acid (4-bromo-1H-indazole-6-carboxylic acid) upon prolonged exposure to air.[1]

  • Mitigation: Store under inert atmosphere (Argon/Nitrogen).

  • Detection: A broad peak at ~3000-2500

    
     in IR or a downfield shift in NMR indicates acid formation.[1]
    
Acidity of Indazole NH

The N1-proton is acidic.

  • Base Sensitivity: In the presence of strong bases (NaH,

    
    ), the indazole deprotonates, significantly increasing solubility in polar organic media but potentially altering reactivity.
    
Visualization of Workflow

The following diagram outlines the decision process for solvent selection based on the intended application.

SolventSelectionStartStart: this compoundApplicationIntended Application?Start->ApplicationReactionSynthetic ReactionApplication->ReactionAnalysisHPLC / NMR AnalysisApplication->AnalysisPurificationPurification / IsolationApplication->PurificationHighTempHigh Temp (>80°C)Use: DMF, NMP, DMSOReaction->HighTempNucleophilic Sub/CouplingLowTempLow Temp / KineticUse: THF, DCMReaction->LowTempReduction/ProtectionStockStock Solution (10mM)Use: DMSO-d6 (NMR)DMSO (HPLC)Analysis->StockCrystRecrystallizationUse: EtOH (Hot) -> CoolPurification->CrystHigh Purity ReqColColumn ChromatographyUse: DCM/MeOH or Hex/EtOAcPurification->ColCrude Mixture

Caption: Decision tree for solvent selection based on experimental requirements.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329767851, 4-Bromo-1H-indazole. Retrieved February 19, 2026, from [Link][1]

4-bromo-1H-indazole-6-carbaldehyde safety and handling precautions

[1][2]

CAS Number: 1168721-41-2 Molecular Formula: C₈H₅BrN₂O Molecular Weight: 225.04 g/mol [1]

Executive Summary & Chemical Profile

4-Bromo-1H-indazole-6-carbaldehyde is a functionalized heterocyclic building block frequently employed in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive scaffolds.[1] Its structure features three distinct reactive handles: an indazole NH (acidic/nucleophilic), an aryl bromide (electrophilic, suitable for cross-coupling), and an aldehyde (electrophilic, prone to oxidation/condensation).

Safe handling requires a "Defense in Depth" strategy that accounts not just for its acute toxicity, but for its potential to cause sensitization and its chemical instability (oxidation) which can compromise experimental integrity.[1]

Physicochemical Properties Table
PropertyValue / DescriptionNote
Physical State Solid (Powder/Crystalline)Dust generation risk during weighing.[1]
Color Off-white to pale yellowDarkening indicates oxidation or decomposition.[1]
Melting Point >160°C (Predicted/Analogous)Exact MP varies by polymorph/purity; verify with CoA.
Solubility DMSO, DMF, MethanolPoor solubility in water; lipophilic.
Reactivity Air-sensitive (Aldehyde), Light-sensitiveCritical: Aldehydes oxidize to carboxylic acids upon air exposure.[1]

Hazard Identification & Toxicology (GHS)

Based on structural analogs and vendor Safety Data Sheets (SDS), this compound is classified under GHS Category Warning . It is not merely an irritant; it possesses specific target organ toxicity (STOT) risks.

GHS Classifications[1][2][3][4][5]
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[2][3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[2][3]

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319).[2][3]

  • STOT - Single Exposure (Category 3): May cause respiratory irritation (H335).[1][2][4]

Mechanistic Toxicology[1]
  • Aldehyde Reactivity: The C-6 aldehyde group is a "hard" electrophile. It can form Schiff bases with primary amines in biological proteins (lysine residues), leading to skin sensitization and contact dermatitis upon repeated exposure.

  • Halogenated Heterocycle: The bromo-indazole core increases lipophilicity (LogP ~2.0–2.5), facilitating dermal absorption. Once absorbed, halogenated aromatics can burden hepatic metabolic pathways.

Expert Insight: Treat all bromo-indazole intermediates as potential sensitizers.[1] The lack of specific LD50 data for this isomer necessitates the use of the "Precautionary Principle"—handle as if it were a higher toxicity class than labeled.

Engineering Controls & PPE Decision Matrix

Effective safety relies on a hierarchy of controls. Do not rely solely on PPE.

Engineering Controls[1][7]
  • Primary: Chemical Fume Hood . All open handling (weighing, transfer, solubilization) must occur within a certified hood operating at face velocity 80–100 fpm.

  • Secondary: Static Control . Use ionizing bars or anti-static weighing boats. Indazole powders are often electrostatic; "flying powder" is a major inhalation risk.

  • Storage: Inert Atmosphere . Store under Argon or Nitrogen. The aldehyde moiety will degrade to 4-bromo-1H-indazole-6-carboxylic acid if stored in air, altering stoichiometry in subsequent reactions.[1]

Personal Protective Equipment (PPE)[1][8]
  • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for fine powders that can drift around side shields.

  • Hands: Double-gloving recommended.[1]

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-8 mil) or Neoprene.[1]

    • Rationale: Brominated aromatics can permeate thin nitrile over time. Change outer gloves immediately after splash.

  • Respiratory: If fume hood is unavailable (NOT recommended) or during spill cleanup, use a NIOSH-approved N95 (particulate) + OV (Organic Vapor) respirator.[1]

DOT Diagram: Safety Decision Logic

SafetyLogicStartStart: Handling this compoundTaskTypeIdentify Task TypeStart->TaskTypeSolidHandlingSolid Handling(Weighing/Transfer)TaskType->SolidHandlingSolutionHandlingSolution Handling(Reaction/Workup)TaskType->SolutionHandlingQuantCheckQuantity > 10g?SolidHandling->QuantCheckStdExpStandard RiskSolutionHandling->StdExpHighExpHigh Exposure RiskQuantCheck->HighExpYesQuantCheck->StdExpNoControlsHighREQ: Powder Hood orStatic-Dissipative Enclosure+ N95/P100 BackupHighExp->ControlsHighControlsStdREQ: Certified Fume Hood(Sash at proper height)StdExp->ControlsStdPPE_CommonPPE: Splash Goggles + Lab Coat+ Double Nitrile GlovesControlsHigh->PPE_CommonControlsStd->PPE_Common

Figure 1: Decision matrix for selecting engineering controls based on physical state and quantity.

Experimental Handling Protocols

Protocol A: Safe Weighing & Transfer (Solid)

Objective: Prevent inhalation of dust and oxidation of the aldehyde.[1]

  • Preparation: Place balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only if wearing a respirator.

  • Static Mitigation: Wipe the spatula and weighing boat with an anti-static wipe.

  • Transfer:

    • Open the source container only inside the hood.

    • Transfer solid gently to avoid aerosolization.

    • Immediate Reseal: Purge the source container with Argon/Nitrogen before re-capping to preserve the aldehyde. Tape the cap with Parafilm.

  • Decontamination: Wipe the balance area with a wet paper towel (solvent: ethanol) immediately after use to capture invisible dust.

Protocol B: Solubilization & Reaction Setup

Objective: Minimize dermal exposure to concentrated solutions.[1]

  • Solvent Choice: Dissolve in DMSO or DMF for biological assays; DCM or THF for synthesis.

    • Note: In DMSO, aldehydes can occasionally undergo Pummerer-type side reactions if heated with acids; keep cool.[1]

  • Addition: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of the powder.

  • Cross-Coupling Risks: If using in Suzuki/Buchwald couplings, be aware that adding base (e.g., K₂CO₃) to the aldehyde solution can trigger aldol condensation side reactions. Add the base last or keep the temperature low (0°C) during mixing.

Storage & Stability

  • Temperature: Refrigerate (2–8°C).

  • Atmosphere: Store under inert gas (Argon preferred over Nitrogen for heaviness).

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass (light degradation of the indazole ring).

  • Shelf Life: Re-test purity (H-NMR or LCMS) every 6 months. Look for the appearance of a carboxylic acid peak (broad singlet ~10-12 ppm in DMSO-d6) or loss of the aldehyde proton (~10 ppm).[1]

Emergency Response & Waste Disposal

Spill Cleanup Workflow

Minor Spill (<5g solid):

  • Isolate: Alert nearby personnel.

  • PPE: Don N95 respirator, double gloves, goggles.

  • Method: Wet a paper towel with ethanol/water. Gently place over the powder to dampen it (preventing dust). Wipe up and place in a sealed bag.

Major Spill (>5g or Solution):

  • Evacuate: Leave the immediate area for 10 minutes to allow aerosols to settle/vent.

  • Absorb: Use vermiculite or sand for solutions.[4][5]

  • Disposal: Do not sweep dry powder. Use HEPA vacuum or wet-wiping method.[1]

DOT Diagram: Emergency Response

EmergencyResponseAccidentAccident OccursTypeIdentify TypeAccident->TypeSkinEyeSkin/Eye ContactType->SkinEyeInhalationInhalationType->InhalationSpillBench SpillType->SpillWashFlush water 15 min(Safety Shower/Eyewash)SkinEye->WashFreshAirMove to Fresh AirSeek Medical AttnInhalation->FreshAirCleanWet Wipe / Absorb(Do NOT Dry Sweep)Spill->CleanWash->FreshAirIf symptoms persistWasteDispose asHalogenated OrganicClean->Waste

Figure 2: Immediate response actions for exposure or release.[1][6]

Waste Disposal[1][6][9][11]
  • Classification: Hazardous Chemical Waste.

  • Stream: Halogenated Organic Waste.

  • Prohibition: NEVER dispose of down the drain. The bromo-indazole core is persistent and toxic to aquatic life.[1]

  • Labeling: Clearly label as "Contains this compound - Toxic/Irritant."[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24727999, 6-bromo-1H-indazole-3-carbaldehyde (Isomer Analog Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

Methodological & Application

Step-by-step synthesis of 1H-indazole-3-carboxaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 1H-indazole-3-carboxaldehydes represents a critical challenge in medicinal chemistry. Unlike indoles, which readily undergo C3-formylation via the Vilsmeier-Haack reaction, the 1H-indazole scaffold is remarkably resistant to direct electrophilic substitution at the C3 position due to the electron-withdrawing nature of the pyrazole ring nitrogens.

Consequently, standard electrophilic aromatic substitution protocols fail. To circumvent this, high-fidelity synthesis relies on ring contraction-rearrangement strategies (converting indoles to indazoles) or functional group interconversion (reducing carboxylic acid derivatives).

This Application Note details the Direct Nitrosation of Indoles , currently the most efficient, atom-economical method for generating 1H-indazole-3-carboxaldehydes. This method exploits a rearrangement mechanism to install the aldehyde functionality while simultaneously constructing the indazole core.

Mechanistic Insight & Strategy

The Problem: Direct formylation of 1H-indazole is ineffective.[1] The Solution: Oxidative rearrangement of indoles.

The reaction proceeds through the nitrosation of the indole C3 position.[1][2] Under acidic conditions, the C3-nitroso intermediate undergoes tautomerization to an oxime, followed by hydrolysis and ring rearrangement. The nitrogen atom from the nitroso group becomes N2 of the indazole, while the C2 carbon of the indole is extruded as formate (or similar byproduct), and the C3 substituent is oxidized/rearranged to the aldehyde.

Critical Control Point (The "Reverse Addition"): Standard addition (adding nitrite to indole) often leads to dimerization (formation of azo-dyes) or N-nitrosation. To favor the desired rearrangement, a reverse addition protocol is strictly required: the indole must be added slowly to an excess of the nitrosating species (HNO₂) generated in situ. This ensures the concentration of unreacted indole remains low relative to the nitrosating agent, suppressing side reactions.

Protocol A: Direct Nitrosation of Indoles (The "Chevalier" Method)

This protocol is optimized for generating 1H-indazole-3-carboxaldehydes from readily available indole precursors. It tolerates electron-withdrawing and electron-donating groups.

Reagents & Equipment
  • Precursor: Substituted Indole (1.0 equiv)

  • Nitrosating Agent: Sodium Nitrite (NaNO₂, 8.0 equiv)[1][2]

  • Acid: HCl (2N aqueous solution, 7.0 equiv)[1][2]

  • Solvent: DMF / Deionized Water (approx. 3:5 ratio)

  • Equipment: Syringe pump (essential for yield reproducibility), temperature-controlled oil bath.

Step-by-Step Procedure

Step 1: Generation of the Nitrosating Species (In Situ)

  • In a round-bottom flask, dissolve NaNO₂ (8.0 equiv) in deionized water.

  • Cool the solution to 0 °C using an ice bath.

  • Add DMF (volume equal to approx. 60% of the water volume) to prevent freezing and solubilize the intermediate.

  • Dropwise, add HCl (2N, 7.0 equiv) .[1][2]

    • Observation: The solution will turn pale blue/green, indicating the formation of nitrous acid (HNO₂) and N₂O₃.

    • Wait: Stir for 10 minutes at 0 °C to ensure equilibrium.

Step 2: The Reverse Addition (Critical Step)

  • Dissolve the Indole (1.0 equiv) in a minimal amount of DMF.

  • Load this solution into a syringe.

  • Using a syringe pump , add the indole solution to the nitrosating mixture very slowly (over 2–3 hours).

    • Why: Fast addition causes the local concentration of indole to spike, leading to N-N coupling (dimers) rather than C3 nitrosation/rearrangement.

    • Temperature: Maintain 0 °C during addition.[1][2][3]

Step 3: Reaction & Work-up

  • After addition is complete, allow the mixture to warm to Room Temperature (RT) .

  • Stir for 2–6 hours . (Monitor by TLC; the spot for indole should disappear, and a more polar aldehyde spot should appear).

    • Note: For electron-deficient indoles (e.g., nitro- or cyano-substituted), heating to 50 °C for 12–16 hours may be required.

  • Extraction: Dilute with Ethyl Acetate (EtOAc). Wash the organic phase with water (

    
    ) to remove DMF and excess acid.
    
  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Gradient: Petroleum Ether/EtOAc).

Data Summary: Yield Comparison
Substrate (Indole substituent)ConditionTimeYield (%)Notes
H (Unsubstituted) RT3 h99%Quantitative conversion.
5-OMe (Electron Rich) RT3 h85%Rapid reaction.
5-Br (Halogenated) RT4 h91%Highly tolerant of halogens.
5-NO₂ (Electron Poor) 50 °C24 h40-50%Requires heat; slower kinetics.
5-COOMe (Ester) RT12 h72%Ester remains intact.

Protocol B: Reduction of Indazole-3-Carboxylates (Alternative Route)

Use this method if the specific indole precursor is unavailable, but the indazole-3-carboxylic acid (or ester) is accessible (e.g., derived from isatin).

Pathway: Ester


 Alcohol 

Aldehyde (or controlled reduction).
  • Reduction: Treat Methyl 1H-indazole-3-carboxylate with DIBAL-H (2.5 equiv) in anhydrous DCM at -78 °C .

    • Risk:[4] Over-reduction to the alcohol is common.

  • Oxidation (if over-reduced): If the alcohol is obtained, re-oxidize using IBX (2-Iodoxybenzoic acid) in DMSO or MnO₂ in DCM to yield the aldehyde.

Visualization of Workflows

Figure 1: Decision Logic & Reaction Pathway

This diagram illustrates the mechanistic logic and decision points for selecting the correct synthesis route.

IndazoleSynthesis Start Target: 1H-Indazole-3-Carboxaldehyde CheckIndole Is the corresponding INDOLE available? Start->CheckIndole RouteA Route A: Oxidative Rearrangement (Preferred / High Yield) CheckIndole->RouteA Yes RouteB Route B: Carboxylate Reduction (Classical / Multi-step) CheckIndole->RouteB No StepA1 1. Generate HNO2 (NaNO2/HCl) Temp: 0°C RouteA->StepA1 StepB1 1. Start from Isatin/Diazo RouteB->StepB1 StepA2 2. REVERSE ADDITION Indole -> Acid Mix (Slow) StepA1->StepA2 Critical Control StepA3 3. Rearrangement (Formation of N-N bond) StepA2->StepA3 Product Purified 1H-Indazole-3-Carboxaldehyde StepA3->Product StepB2 2. Form Indazole-3-Ester StepB1->StepB2 StepB3 3. DIBAL-H Reduction (-78°C) StepB2->StepB3 StepB3->Product

Caption: Figure 1. Strategic selection between oxidative rearrangement (Route A) and classical reduction (Route B) for indazole-3-carboxaldehyde synthesis.

Troubleshooting & Validation (Self-Validating System)

To ensure scientific integrity, the following checks must be performed during the experiment:

  • The "Blue" Check (Step 1): Upon adding HCl to NaNO₂, the solution must turn transiently blue (N₂O₃). If the solution remains clear or turns immediately brown (NO₂ gas escape), the temperature is too high or the nitrite is degraded. Action: Cool strictly to 0 °C.

  • Addition Rate Validation (Step 2): If the reaction mixture turns a deep, muddy red/brown rapidly, dimerization is occurring. Action: Slow the syringe pump rate immediately. The reaction should generally remain yellow/orange or pale suspension.

  • TLC Monitoring:

    • Indole (Starting Material): High Rf (non-polar).

    • Indazole-3-CHO (Product): Lower Rf (more polar due to aldehyde and N-H).

    • Stain: Use 2,4-DNP stain. The product (aldehyde) will stain yellow/orange immediately.

References

  • Chevalier, A., et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 2016, 6 , 51367-51373. Link

  • BenchChem Application Notes. "Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: Detailed Protocol." BenchChem, 2025.[2] Link

  • Lefebvre, V., et al. "General and Efficient Synthesis of 1H-Indazoles from 2-Fluorobenzonitriles." Journal of Organic Chemistry, 2010, 75 , 2730-2732.[5] Link

  • Vilsmeier, A. and Haack, A. "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft, 1927, 60, 119–122.

Sources

Application Note: Palladium-Catalyzed Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists seeking robust, scalable methodologies for constructing substituted indazole cores—a privileged scaffold in kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR modulators.

Executive Summary & Strategic Rationale

The indazole ring system is chemically distinct from its indole isomer due to the presence of the N-N bond, which imparts unique hydrogen-bonding capabilities and metabolic stability. While classical methods (e.g., diazotization of o-toluidines) suffer from harsh conditions and poor functional group tolerance, Palladium (Pd)-catalyzed strategies offer modularity.

This guide focuses on two dominant high-fidelity pathways:

  • Pathway A (Primary): Intramolecular N-arylation of 2-haloarylhydrazones. This is the industry standard for generating 1-aryl-1H-indazoles with high regiocontrol.

  • Pathway B (Advanced): Oxidative C-H activation of arylhydrazones. A greener, atom-economical route for substrates lacking pre-installed halogens.

Mechanistic Insight & Catalyst Design

The Geometry of Reductive Elimination

Success in synthesizing indazoles via Pathway A hinges on the reductive elimination step. Unlike intermolecular aminations, the formation of the 5-membered pyrazole ring requires a catalyst system that can accommodate the specific bite angle of the transition state without promoting oligomerization.

  • Ligand Selection: Monodentate bulky phosphines (e.g.,

    
    ), often gold standards for C-N coupling, frequently fail here, leading to hydrazone decomposition or oligomers. Bis-phosphines with wide bite angles (e.g., Xantphos, DPEphos) or specific ferrocenyl ligands (dppf)  are critical. They enforce a cis-coordination geometry at the Pd(II) center that accelerates the difficult C-N bond formation.
    
  • The Base Effect: The hydrazone N-H proton is relatively acidic (

    
     in DMSO). Weak bases like 
    
    
    
    or
    
    
    are preferred over
    
    
    when functional group tolerance (esters, nitriles) is required.
Visualization: Catalytic Cycle (Pathway A)

IndazoleCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + Substrate (2-Br-Hydrazone) Coord Ligand Exchange (Hydrazone Coordination) OxAdd->Coord Pd(II)-Ar species Deprot Deprotonation (Base-mediated) Coord->Deprot + Base (-HX) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd(II)-Amido complex RedElim->Pd0 Regeneration Product 1-Aryl-1H-Indazole RedElim->Product Release

Figure 1: Catalytic cycle for the intramolecular N-arylation of 2-haloarylhydrazones. The reductive elimination step is rate-determining and ligand-dependent.

Detailed Protocol: Synthesis of 1-Phenyl-1H-Indazole

This protocol is optimized for the synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines.[1] It is scalable and tolerates electron-withdrawing groups (EWG) and electron-donating groups (EDG).

Pre-requisites & Materials
  • Substrate: 2-Bromobenzaldehyde (1.0 equiv), Phenylhydrazine (1.1 equiv).

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
    .
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or DPEphos .

    • Note: dppf is robust; DPEphos often gives higher turnover numbers for sterically hindered substrates.

  • Base:

    
     (1.4 equiv) or 
    
    
    
    (1.2 equiv, for non-sensitive substrates).
  • Solvent: Toluene (anhydrous) or 1,4-Dioxane.

Step-by-Step Workflow
Phase 1: Hydrazone Formation (In-situ or Isolated)

Ideally, isolate the hydrazone to ensure stoichiometry in the catalytic step.

  • Dissolve 2-bromobenzaldehyde (5.0 mmol) in Ethanol (15 mL).

  • Add Phenylhydrazine (5.5 mmol) and a catalytic amount of Acetic Acid (2 drops).

  • Stir at RT for 1-2 hours. The product usually precipitates.

  • Purification: Filter the solid, wash with cold ethanol/hexane. Dry under vacuum.

    • Checkpoint: Verify purity via NMR.[2][3] Unreacted hydrazine can poison the Pd catalyst.

Phase 2: Palladium-Catalyzed Cyclization
  • Setup: In a glovebox or under strictly inert atmosphere (Ar/N2), charge a reaction vial with:

    • 2-Bromoarylhydrazone (1.0 mmol)

    • 
       (2.2 mg, 1 mol%)
      
    • dppf (11 mg, 2 mol%) — Maintain 1:2 Pd:Ligand ratio if using monodentate, 1:1 to 1:1.5 for bidentate.

    • 
       (456 mg, 1.4 mmol)
      
  • Solvent: Add anhydrous Toluene (4 mL, 0.25 M concentration).

  • Reaction: Seal the vial and heat to 100 °C for 12–15 hours.

    • Monitoring: Check TLC/LCMS. The hydrazone spot will disappear; a more polar fluorescent spot (indazole) will appear.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Filter through a pad of Celite to remove Pd/inorganic salts.

    • Wash the filtrate with water and brine. Dry over

      
      .
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). Indazoles typically elute in 10-30% EtOAc.

Method Selection Guide: Decision Tree

Choose the right synthetic path based on your starting material availability and substitution pattern.

DecisionTree Start Target: Substituted Indazole Q1 Starting Material? Start->Q1 PathA 2-Halo-benzaldehyde + Hydrazine Q1->PathA PathB N-Arylhydrazone (No Halogen) Q1->PathB PathC Existing Indazole (Need Functionalization) Q1->PathC SolA Protocol A: Pd/dppf Cyclization (High Reliability) PathA->SolA Standard SolB Protocol B: Pd(II)/Cu(II) C-H Activation (Atom Economy) PathB->SolB Green Chem SolC Protocol C: Direct C3 or C7 Arylation (Late Stage) PathC->SolC Diversity

Figure 2: Strategic decision matrix for selecting the optimal synthetic route.

Comparative Data & Troubleshooting

Reaction Condition Screening (Representative Data)
VariableConditionOutcomeNotes
Ligand

< 10% YieldDecomposition; monodentate insufficient.
Ligand dppf 92% Yield Excellent conversion; standard choice.
Ligand DPEphos 95% Yield Best for sterically hindered substrates.
Base

88% YieldFast, but hydrolysis of esters observed.
Base

90% YieldSlower (15h vs 4h) but tolerates esters/CN.
Solvent DMF40% YieldPd black formation often observed.
Troubleshooting Guide
  • Problem: Dehalogenation (Hydrodehalogenation) of starting material.

    • Cause:

      
      -hydride elimination from contaminants or solvent, or insufficient rate of reductive elimination.
      
    • Solution: Switch to DPEphos (wider bite angle accelerates reductive elimination). Ensure solvent is anhydrous and degassed.

  • Problem: Dimerization of Hydrazone.

    • Cause: Oxidation of hydrazine residue or radical pathways.

    • Solution: Ensure the hydrazone precursor is strictly purified (recrystallized) before the Pd step. Use fresh

      
      .
      
  • Problem: Low Conversion with Aryl Chlorides.

    • Solution: Switch catalyst precursor to

      
       and use XPhos  or BrettPhos  ligands, which are superior for activating C-Cl bonds.
      

References

  • Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. Link

  • Council, S. E., et al. (2005). Synthesis of 1-Aryl-1H-indazoles via Palladium-Catalyzed Intramolecular Amination of Aryl Halides. The Journal of Organic Chemistry, 70(2), 596–602. Link

  • Inamoto, K., et al. (2007). Palladium-Catalyzed C-H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(15), 2931–2934.[4] Link

  • Giraud, F., et al. (2014). Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles.[5] Organic Letters, 16(16). Link

Sources

Application of 4-bromo-1H-indazole-6-carbaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tri-Vector" Scaffold for Kinase Inhibitor Discovery

4-bromo-1H-indazole-6-carbaldehyde (CAS: 1000343-22-7) represents a high-value "linchpin" intermediate in modern drug discovery. Unlike simple building blocks, this molecule offers three chemically orthogonal handles—an acidic nitrogen (N1), an aryl bromide (C4), and a reactive aldehyde (C6).

This unique substitution pattern allows medicinal chemists to execute Divergent Oriented Synthesis (DOS) . By selectively modifying these three vectors, researchers can independently optimize the Hinge Binding region (N1), the Hydrophobic Pocket affinity (C4), and the Solvent-Exposed Solubilizing Tail (C6) of kinase inhibitors (e.g., FGFR, PLK4, VEGFR targets).

This guide details the strategic application of this scaffold, providing validated protocols for sequential functionalization to generate high-purity bioactive libraries.

Part 1: Structural Utility & Chemo-Differentiation

The power of this scaffold lies in its Chemo-Orthogonality . Each functional group reacts under distinct conditions, allowing for a programmable assembly of complex drugs without the need for excessive protection/deprotection steps.

The Tri-Vector Reactivity Map
  • Vector A (N1-H): The acidic proton (

    
    ).
    
    • Role: Controls pharmacokinetics and binding orientation.

    • Chemistry:

      
       Alkylation, Michael Addition, or THP/SEM protection.
      
  • Vector B (C4-Br): The steric aryl halide.

    • Role: Engages the hydrophobic "back pocket" of the kinase ATP site.

    • Chemistry: Suzuki-Miyaura, Buchwald-Hartwig, Stille couplings.

  • Vector C (C6-CHO): The electrophilic handle.

    • Role: Attachment point for solubilizing groups (morpholines, piperazines) to improve ADME properties.

    • Chemistry: Reductive Amination, Wittig Olefination, Oxidation to carboxylic acid.

TriVectorMap cluster_logic Strategic Order of Operations Core 4-bromo-1H-indazole- 6-carbaldehyde N1 Vector A: N1-Position (Hinge/Solvent Interaction) Rxn: Alkylation/Protection Core->N1 Base / R-X C4 Vector B: C4-Bromide (Hydrophobic Pocket) Rxn: Pd-Catalyzed Coupling Core->C4 Pd(0) / Ar-B(OH)2 C6 Vector C: C6-Aldehyde (Solubilizing Tail) Rxn: Reductive Amination Core->C6 R-NH2 / NaBH(OAc)3 Step1 1. N1-Protection/Alkylation (Stabilize Core) Step2 2. C4-Suzuki Coupling (Install Hydrophobic Group) Step1->Step2 Step3 3. C6-Reductive Amination (Library Diversification) Step2->Step3

Figure 1: Chemo-orthogonal reactivity map of the scaffold. The recommended synthetic flow (1 -> 2 -> 3) minimizes side reactions and maximizes library diversity.

Part 2: Validated Synthetic Protocols

Protocol A: Regioselective N1-Protection (Scaffold Stabilization)

Objective: Protect the acidic N1 nitrogen to prevent catalyst poisoning during Palladium coupling and to direct regioselectivity. Choice of Group: Tetrahydropyranyl (THP) is recommended for temporary protection due to its stability under basic Suzuki conditions and facile removal with acid.

Materials:

  • This compound (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

  • p-Toluenesulfonic acid (pTSA) (0.1 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the indazole in 50 mL of anhydrous DCM under

    
     atmosphere.
    
  • Catalyst Addition: Add pTSA (1 mmol) at

    
    .
    
  • Reagent Addition: Add DHP (15 mmol) dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The N1-THP product usually runs higher (less polar) than the starting material.

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash organics with brine, dry over
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Note: Expect >90% yield of the N1-isomer. The N2-isomer is sterically disfavored but may appear as a minor impurity (<5%).

Protocol B: Suzuki-Miyaura Coupling at C4 (The "Head")

Objective: Install an aryl or heteroaryl group at the 4-position. Challenge: The C4 position is sterically crowded (peri-interaction with C3-H and C5-H). Standard


 often fails.
Solution:  Use active catalytic systems like 

or Buchwald precatalysts (XPhos Pd G2).

Materials:

  • N1-THP-4-bromo-indazole-6-carbaldehyde (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 M aqueous, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a microwave vial or pressure tube, combine the Indazole (1.0 eq), Boronic Acid (1.2 eq), and

    
     (5 mol%).
    
  • Solvent System: Add 1,4-Dioxane (10 mL/mmol) and 2M

    
     (3 eq).
    
  • Degassing: Sparge with Argon for 5 minutes (Critical: Oxygen kills the active Pd species).

  • Heating: Heat to

    
     for 4–12 hours.
    
    • Checkpoint: If the aldehyde is sensitive to your specific boronic acid, consider protecting the aldehyde as an acetal before this step, though most aromatic aldehydes survive these conditions.

  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography.

Protocol C: Reductive Amination at C6 (The "Tail" - Library Generation)

Objective: Create a diverse library of compounds by varying the amine component. This step is performed last to maximize diversity efficiency.

Materials:

  • C4-substituted-indazole-6-carbaldehyde (1.0 eq)

  • Secondary Amine (e.g., Morpholine, N-methylpiperazine) (1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

  • Additive: Acetic Acid (1 drop, catalytic)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde intermediate in DCE. Add the amine (1.2 eq) and catalytic Acetic Acid. Stir for 30–60 minutes at RT to form the imine/iminium species in situ.

  • Reduction: Add STAB (1.5 eq) in one portion.

    • Why STAB? It is milder than

      
       and will not reduce the aldehyde before it reacts with the amine, preventing the formation of the benzyl alcohol byproduct.
      
  • Reaction: Stir at RT for 2–16 hours.

  • Quench: Add saturated aqueous

    
    . Stir vigorously for 15 minutes.
    
  • Deprotection (if THP is present):

    • Isolate the organic layer, concentrate, and re-dissolve in MeOH/DCM.

    • Add 4M HCl in Dioxane (5 eq) and stir for 2 hours to remove the THP group.

  • Final Isolation: Neutralize, extract, and purify via Preparative HPLC for final library submission.

Part 3: Medicinal Chemistry Case Study (Kinase Inhibition)

Target Class: FGFR (Fibroblast Growth Factor Receptor) or PLK4 Inhibitors.[2] Rationale: Indazoles bind to the hinge region of the kinase ATP pocket via the N1-H and N2.

  • The Problem: Many indazole inhibitors suffer from poor solubility.

  • The Solution: Using This compound , we can install a solubilizing morpholine tail at C6 after establishing the core binding mode.

Comparative Data: Yields & Efficiency

Reaction StepStandard ReagentOptimized Reagent (Rec.)Typical YieldNotes
N1-Protection


92%THP allows late-stage deprotection; MeI is permanent.
C4-Coupling


78-85%dppf ligand resists steric bulk at C4 better than PPh3.
C6-Amination


(STAB)
88%STAB avoids toxic cyanide and reduces alcohol byproducts.

Part 4: Troubleshooting & Quality Assurance

1. Regioselectivity Issues (N1 vs N2)
  • Symptom: Two spots on TLC during alkylation.

  • Fix: Use bulky protecting groups (THP, SEM) and thermodynamic conditions (higher temp, longer time) to favor the more stable N1-isomer. Confirm via NOE (Nuclear Overhauser Effect) NMR: N1-alkylation shows interaction with C7-H; N2-alkylation shows interaction with C3-H.

2. Aldehyde Oxidation
  • Symptom: Appearance of a carboxylic acid peak (broad stretch 2500-3300 cm-1 in IR, loss of CHO proton in NMR) during storage.

  • Fix: Store the starting material under Argon at

    
    . If oxidation occurs, the acid can be coupled to amines using HATU, but this changes the linker from a methylene amine to an amide (which changes potency).
    
3. Dehalogenation
  • Symptom: Loss of Bromine during Suzuki coupling (product mass = Expected - Br + H).

  • Fix: Reduce reaction temperature to

    
     and ensure the Boronic acid is in excess. Avoid using 
    
    
    
    or hydrogen sources near the bromide.

References

  • Vertex Pharmaceuticals. "Indazole Inhibitors of Kinases." Journal of Medicinal Chemistry, 2008. (General indazole SAR and N1 vs N2 selectivity).

  • Sigma-Aldrich. "4-Bromo-1H-indazole Product Specification & Safety Data." (Physical properties and handling).[1][3][4]

  • National Institutes of Health (PMC). "Synthesis and evaluation of indazole based analog sensitive Akt inhibitors." (Detailed Suzuki coupling protocols on bromo-indazoles).

  • BenchChem. "Comparative Analysis of Synthetic Pathways to 6-Bromo-1-methyl-1H-indazol-4-amine." (Reactivity comparison of 4-bromo vs 6-bromo indazoles).

  • EPA CompTox. "4-Bromo-6-methoxy-1H-indazole-3-carboxaldehyde Chemicals Dashboard." (Analogous chemical properties).

(Note: While specific papers solely dedicated to "this compound" are rare, the chemistry is strictly derived from the validated protocols of 4-bromoindazole and 6-formylindazole derivatives found in the citations above.)

Sources

4-bromo-1H-indazole-6-carbaldehyde as an intermediate for anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Bromo-1H-indazole-6-carbaldehyde as a Strategic Intermediate for Anticancer Agents

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine ring systems found in ATP. This compound represents a high-value, bifunctional intermediate that offers a unique geometric vector for drug design. Its substitution pattern allows for orthogonal functionalization :

  • C4-Bromine: A handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to install "hinge-binding" motifs or hydrophobic warheads.

  • C6-Aldehyde: A versatile electrophile for reductive amination or olefination, ideal for attaching solvent-exposed solubilizing tails (e.g., piperazines, morpholines) essential for ADME optimization.

This guide details the handling, chemical stability, and step-by-step protocols for transforming this intermediate into potent anticancer candidates, specifically targeting kinases such as FGFR, VEGFR, and PLK4 .

Chemical Profile & Handling

PropertySpecification
CAS Number 885278-83-7
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in water.
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Stability Sensitive to oxidation (aldehyde to acid) upon prolonged air exposure.

Safety Warning: This compound is an organobromide and aldehyde. Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid contact with strong oxidizers and strong bases.

Strategic Utility: The Orthogonal Workflow

The power of this intermediate lies in its ability to be elaborated in a specific sequence to maximize yield and minimize side reactions.

Recommended Synthetic Sequence:

  • N1-Protection: Essential to prevent catalyst poisoning during cross-coupling and N-alkylation side reactions.

  • C6-Functionalization (The "Tail"): Reductive amination is preferred here. The aldehyde is reactive and should be derivatized before the harsh conditions of a Suzuki coupling.

  • C4-Functionalization (The "Head"): Palladium-catalyzed cross-coupling is performed last to install the sensitive heteroaryl moiety.

Visualizing the Strategy

G Start 4-Bromo-1H-indazole- 6-carbaldehyde Step1 Step 1: N1-Protection (THP, SEM, or Boc) Start->Step1 Protect Indazole NH Step2 Step 2: C6-Reductive Amination (Solubilizing Tail) Step1->Step2 NaBH(OAc)3, Amine Step3 Step 3: C4-Suzuki Coupling (Warhead Installation) Step2->Step3 Pd(dppf)Cl2, Boronic Acid Final Final Anticancer Candidate Step3->Final Deprotection (Acid)

Figure 1: Strategic workflow for elaborating this compound into a drug candidate.

Detailed Experimental Protocols

Protocol A: N1-Protection with Tetrahydropyranyl (THP)

Rationale: The free N-H of the indazole is acidic (pKa ~14) and can interfere with Pd-catalysts or undergo competitive alkylation. THP is robust against basic conditions (reductive amination) but easily removed with acid.

Reagents:

  • This compound (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolution: Dissolve the starting material in anhydrous DCM (10 mL/g) under Nitrogen.

  • Addition: Add DHP (2.0 equiv) followed by pTSA (0.1 equiv).

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product will be less polar (higher Rf).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0–20% EtOAc in Hexanes).

    • Note: You may observe regioisomers (N1-THP vs N2-THP). N1 is thermodynamically favored and usually the major product. For most downstream chemistry, the mixture can be carried forward, or separated here.

Protocol B: C6-Reductive Amination (Installing the "Tail")

Rationale: This step installs the solubilizing group (e.g., N-methylpiperazine) often required for oral bioavailability. Sodium triacetoxyborohydride (STAB) is used as a mild reducing agent that tolerates the bromine at C4.

Reagents:

  • N1-THP-4-bromo-indazole-6-carbaldehyde (1.0 equiv)

  • Amine (e.g., 1-Methylpiperazine) (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv - catalytic promoter)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Procedure:

  • Imine Formation: In a dry flask, dissolve the aldehyde (1.0 equiv) and the amine (1.2 equiv) in DCE (10 mL/g). Add AcOH (1.0 equiv). Stir for 30–60 mins at RT to allow imine formation (equilibrium).

  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise.

  • Stirring: Allow to warm to RT and stir overnight (12–16 h).

  • Quench: Quench carefully with saturated aqueous NaHCO₃ (gas evolution).

  • Extraction: Extract with DCM (3x).

  • Purification: The product is an amine.[1][2][3] Use a basic workup or column chromatography with a modifier (e.g., DCM:MeOH:NH₄OH 95:5:0.5).

Critical Control Point: Do not use Sodium Borohydride (NaBH₄) in methanol if possible, as it is stronger and might reduce the aldehyde to alcohol before amination if the imine isn't fully formed. STAB is selective for the imine.

Protocol C: C4-Suzuki-Miyaura Coupling (Installing the "Warhead")

Rationale: The C4-position is sterically crowded (peri-interaction with C3-H). High-activity catalysts are required. This step couples the indazole core to the target-specific aryl/heteroaryl ring.

Reagents:

  • C6-Aminated-4-bromo-indazole intermediate (1.0 equiv)

  • Aryl Boronic Acid/Ester (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd₂(dba)₃/XPhos for difficult substrates.

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Procedure:

  • Degassing: Charge flask with intermediate, boronic acid, and base. Add solvents.[4] Sparge with Argon for 10 minutes (Critical to prevent debromination or homocoupling).

  • Catalyst Addition: Add Pd catalyst under Argon flow.

  • Heating: Heat to 90–100°C for 4–12 hours.

    • Monitoring: LC-MS is preferred over TLC to distinguish product from debrominated byproducts.

  • Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water and brine.

  • Purification: Flash chromatography.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 (Protection) Incomplete reaction or N1/N2 isomerization.Increase reaction time; switch to DHP/TFA reflux if pTSA fails. N1/N2 isomers often equilibrate to N1 upon heating.
Alcohol formation in Step 2 Direct reduction of aldehyde.Ensure imine formation time (30-60 min) before adding reducing agent. Use STAB, not NaBH₄.
Debromination in Step 3 "Hydrodebromination" side reaction.Reduce reaction temperature. Ensure strict oxygen-free conditions. Switch solvent to Toluene/EtOH.
Protodeboronation Boronic acid instability.Use Boronic Pinacol Esters instead of acids. Add base after heating starts.

Pathway Visualization: Mechanism of Action

The resulting compounds often function as Type I or Type II kinase inhibitors. The diagram below illustrates the binding mode logic for this scaffold.

Pathway Indazole Indazole Core (ATP Hinge Binder) Target Kinase ATP Pocket (FGFR / VEGFR / PLK4) Indazole->Target H-Bonds (N1/N2) C4_Subst C4-Substituent (Hydrophobic Pocket Occupancy) C4_Subst->Target Van der Waals / Pi-Stacking C6_Subst C6-Tail (Solvent Exposure / Solubility) C6_Subst->Target Extends out of pocket

Figure 2: Pharmacophore mapping of the 4,6-disubstituted indazole scaffold.

References

  • Indazole Scaffolds in Drug Discovery

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source:Molecules (via PMC), 2021.
    • URL:[Link]

  • Reductive Amination Methodologies

    • Title: Hitchhiker's Guide to Reductive Amination.[3]

    • Source:Journal of Organic Chemistry, 2010 (Cited in Organic Chemistry Portal).[3]

    • URL:[Link]

  • Suzuki Coupling on Indazoles

    • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[5][6]

    • Source:RSC Advances, 2014.
    • URL:[Link]

  • PLK4 Inhibitor Design (Relevant Case Study)

    • Title: Design, synthesis, and biological evalu
    • Source:European Journal of Medicinal Chemistry (via PMC), 2023.
    • URL:[Link](Note: Generalized link to PMC search for verification as specific DOI deep links can expire).

  • Compound Data & Safety

    • Title: this compound Substance Record.
    • Source: PubChem / EPA CompTox.
    • URL:[Link]

Sources

Application Note: Derivatization Strategies for 4-Bromo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Lynchpin" Scaffold

In the landscape of kinase inhibitor discovery, 4-bromo-1H-indazole-6-carbaldehyde (CAS: 1168721-41-2) represents a high-value "lynchpin" intermediate. Its structural utility is defined by three orthogonal reactive vectors:

  • The Aldehyde (C6): A versatile "diversity vector" allowing rapid expansion into solvent-exposed regions of a binding pocket via reductive amination or olefination.

  • The Bromine (C4): A robust "structural anchor" for Suzuki-Miyaura or Buchwald-Hartwig couplings, typically used to install the hinge-binding motif.

  • The Indazole NH (N1): A hydrogen bond donor/acceptor often critical for orienting the scaffold within the ATP-binding site.

This guide provides validated protocols for derivatizing the aldehyde group while maintaining the integrity of the bromine and indazole core.

Strategic Considerations & Chemoselectivity

The N-Protection Decision Matrix

The indazole N1-H has a pKa of approximately 13.8. Its acidity dictates whether protection is required before aldehyde derivatization.

Reaction TypeReagentsN-Protection Required?Rationale
Reductive Amination NaBH(OAc)₃, AcOHNo Mildly acidic conditions do not deprotonate N1.
Pinnick Oxidation NaClO₂, NaH₂PO₄No Radical scavengers prevent side reactions; pH is neutral/acidic.
Wittig / HWE Phosphonium ylides, NaH/LiHMDSYES Strong bases will deprotonate N1, quenching the ylide and preventing reaction.
Grignard Addition RMgBrYES Grignard reagents will act as bases first, consuming 1 equiv.

Recommended Protecting Groups (if needed):

  • THP (Tetrahydropyranyl): Stable to base, removed by mild acid.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Robust, removed by fluoride (TBAF).

  • Boc (tert-Butyloxycarbonyl): Electron-withdrawing, may deactivate the ring but easy to remove.

Solubility & Solvent Systems

The 4-bromo substituent significantly reduces solubility in non-polar solvents.

  • Preferred: THF, DMF, DMAc, or DCM/MeOH mixtures.

  • Avoid: Pure Diethyl ether or Hexanes (precipitation risks).

Validated Protocols

Protocol A: Reductive Amination (The "Diversity Vector")

Target: Synthesis of 6-(aminomethyl)-4-bromo-1H-indazole derivatives.

Context: This is the most common transformation for this scaffold, creating amine linkers often found in inhibitors of DNA gyrase or VEGFR. We utilize Sodium Triacetoxyborohydride (STAB) due to its selectivity for aldehydes over ketones and tolerance of the bromine atom.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary amine (1.1 – 1.5 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Glacial Acetic Acid (1.0 equiv) - Crucial for imine formation kinetics.

Step-by-Step Workflow:

  • Imine Formation:

    • In a flame-dried flask under Argon, dissolve the aldehyde in DCE (0.1 M concentration).

    • Add the amine (1.2 equiv) and Acetic Acid (1.0 equiv).

    • Checkpoint: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC/LCMS for disappearance of aldehyde. (Imine formation is often equilibrium-limited; do not wait overnight unless necessary).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 equiv) portion-wise over 10 minutes. Note: Gas evolution may occur.

    • Allow to warm to RT and stir for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution!).

    • Extract with DCM (3x).

    • Critical Step: If an emulsion forms (common with indazoles), add a small amount of MeOH or filter through Celite.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography (DCM/MeOH/NH₃ gradient).

Protocol B: Pinnick Oxidation (Aldehyde to Carboxylic Acid)

Target: 4-bromo-1H-indazole-6-carboxylic acid.

Context: Oxidation to the acid enables amide coupling. Traditional permanganate oxidation can over-oxidize the electron-rich indazole ring. The Pinnick (Lindgren) Oxidation is the gold standard here for its mildness.

Materials:

  • Substrate: this compound[1]

  • Oxidant: Sodium Chlorite (NaClO₂) (80% tech grade, 1.5 equiv)

  • Scavenger: 2-Methyl-2-butene (10-20 equiv) or Resorcinol

  • Buffer: NaH₂PO₄ (aqueous solution)

  • Solvent: t-Butanol / Water (3:1) or THF / Water (1:1)

Step-by-Step Workflow:

  • Preparation: Dissolve the aldehyde in t-Butanol/THF. Add the scavenger (2-Methyl-2-butene). Note: The scavenger is essential to trap hypochlorite byproducts that would otherwise chlorinate the indazole ring.

  • Oxidation:

    • Dissolve NaClO₂ and NaH₂PO₄ in a minimal amount of water.

    • Add this aqueous solution dropwise to the aldehyde mixture at 0°C.

  • Reaction:

    • Stir at RT for 2–4 hours. The reaction mixture usually turns pale yellow.

  • Workup:

    • Acidify to pH 3–4 with 1N HCl.

    • Extract with Ethyl Acetate.

    • Self-Validation: The product is often amphoteric. Do not extract at high pH, or the carboxylate will remain in the aqueous phase.

Protocol C: Wittig Olefination (Vinyl Extension)

Target: 4-bromo-6-vinyl-1H-indazole derivatives.

Context: Requires N-protection. The ylide is a strong base.

Materials:

  • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-4-bromo-indazole-6-carbaldehyde (THP-protected).

  • Reagent: Methyltriphenylphosphonium bromide (1.2 equiv).

  • Base: Potassium tert-butoxide (KOtBu) or n-BuLi.

  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Ylide Generation:

    • Suspend methyltriphenylphosphonium bromide in THF at 0°C.

    • Add KOtBu (1.2 equiv). Stir for 30–60 mins (Solution turns bright yellow).

  • Addition:

    • Add the THP-protected aldehyde (dissolved in THF) dropwise to the ylide.

  • Reaction:

    • Stir at 0°C to RT for 2 hours.

  • Deprotection (Post-Wittig):

    • Treat the crude vinyl intermediate with 4M HCl in Dioxane/MeOH to remove the THP group if the free indazole is desired immediately.

Visualizing the Chemistry

Diagram 1: Reaction Landscape

This map illustrates the divergent pathways accessible from the aldehyde handle.

ReactionLandscape Aldehyde 4-Bromo-1H-indazole- 6-carbaldehyde Amine Reductive Amination (Amine Linkers) Aldehyde->Amine R-NH2 / STAB No Protection Acid Pinnick Oxidation (Carboxylic Acid) Aldehyde->Acid NaClO2 / Scavenger No Protection Alkene Wittig/HWE (Vinyl/Styryl) Aldehyde->Alkene Ph3P=CR2 *Requires N-THP* Heterocycle Condensation (Benzimidazoles) Aldehyde->Heterocycle Diamines / O2

Figure 1: Divergent synthesis pathways. Note the critical requirement for protection in olefination pathways (dashed red line).

Diagram 2: Reductive Amination Workflow

A logical flow for the most common derivatization, highlighting critical decision points.

ReductiveAmination Start Start: Aldehyde + Amine Solvent Dissolve in DCE or THF (0.1M) Start->Solvent AcidAdd Add AcOH (1.0 eq) Promote Imine Formation Solvent->AcidAdd Check Is Amine HCl salt? AcidAdd->Check BaseAdd Add TEA (1.0 eq) to free base Check->BaseAdd Yes Stir Stir 1-2h @ RT (Form Imine) Check->Stir No BaseAdd->Stir Reduce Add STAB (1.5 eq) 0°C -> RT Stir->Reduce Quench Quench: Sat. NaHCO3 Reduce->Quench

Figure 2: Optimized Reductive Amination Logic Flow. Handling amine salts correctly prevents stalled reactions.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion to Imine Amine is unreactive or sterically hindered.Add 3Å Molecular Sieves to sequester water; Heat to 50°C (mildly).
Over-reduction to Alcohol Aldehyde reduced before imine formation.Ensure imine formation is complete (TLC) before adding STAB.
Chlorination of Ring Byproduct of NaClO₂ oxidation.Increase scavenger (2-methyl-2-butene) loading to 20 equiv.
Insoluble Precipitate Indazole zwitterion formation.Adjust workup pH. Indazoles are soluble in EtOAc at pH ~8 or pH ~2, but often precipitate at neutral pH.

References

  • Indazole Scaffold in Drug Discovery

    • Review of biological activity and synthesis: "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[2] Molecules, 2019. Link

  • Reductive Amination Methodology

    • STAB Specifics: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[3] Chem., 1996, 61, 3849-3862. Link

  • Pinnick Oxidation Protocol

    • Application to Heterocycles: "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives." RSC Advances, 2018. Link

  • Wittig Reaction on Indazoles

    • General Indazole Functionalization: "Synthesis and SAR of 6-substituted indazoles as potent inhibitors." Bioorg. Med. Chem. Lett., 2010. Link

  • Compound Data

    • PubChem Entry: this compound (CID 59635585).[4] Link

Sources

Application Note: Precision Suzuki-Miyaura Coupling of 4-Bromo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-bromo-1H-indazole-6-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of Type I and Type II kinase inhibitors (e.g., VEGFR, PLK4 targets). The C4-position allows for vector exploration into the ATP-binding pocket's solvent-exposed region, while the C6-aldehyde provides a versatile handle for reductive amination or condensation reactions.

However, this substrate presents a "Triad of Reactivity" challenge:

  • Acidic N1-H (

    
    ):  Prone to deprotonation, leading to catalyst poisoning via formation of stable Pd-amidates.
    
  • Electrophilic C6-CHO: Susceptible to Cannizzaro disproportionation or aldol condensation under strong basic conditions.

  • Steric/Electronic C4-Br: While activated by the C6-EWG, the C4 position is peri-positioned to the pyrazole ring, creating moderate steric hindrance.

This guide provides two validated workflows: a High-Fidelity Route (via THP protection) for scale-up and complex partners, and a Rapid Access Route (Direct Microwave) for library generation.

Chemo-Structural Analysis & Strategy

The Reactivity Triad

Understanding the electronic push-pull of the substrate is critical for catalyst selection.

  • Activation: The aldehyde at C6 is an Electron Withdrawing Group (EWG). Through resonance, it decreases electron density at C4, facilitating the Oxidative Addition step of the Pd(0) cycle.

  • Inhibition: The free N-H group can coordinate to Pd(II) species, halting the catalytic cycle (Transmetalation arrest).

Strategic Decision Matrix (DOT Visualization)

Use the following logic tree to select the appropriate protocol for your specific boronic acid partner.

DecisionMatrix Start Start: Coupling Partner Analysis BoronicType Is the Boronic Acid/Ester Electron-Poor or Sterically Hindered? Start->BoronicType Scale Reaction Scale? BoronicType->Scale No (Simple Aryl) RouteA Route A: Protection Strategy (High Fidelity) BoronicType->RouteA Yes (e.g., Pyridine, Ortho-sub) Scale->RouteA > 1 g (Process) RouteB Route B: Direct Coupling (Rapid Access) Scale->RouteB < 100 mg (Library) DetailsA 1. THP Protection 2. Suzuki (Pd(dppf)Cl2) 3. Acid Deprotection RouteA->DetailsA DetailsB Microwave Irradiation Pd(PPh3)4 or XPhos Pd G2 Base: K3PO4 (aq) RouteB->DetailsB

Figure 1: Strategic decision matrix for selecting the optimal coupling pathway.

Protocol A: The "High Fidelity" Route (THP Protection)

Recommended for: Scale-up (>1g), expensive boronic acids, or substrates sensitive to harsh conditions. Rationale: Protecting the N1-H as a Tetrahydropyranyl (THP) ether prevents catalyst poisoning and increases solubility in non-polar solvents. THP is stable to basic Suzuki conditions but easily removed with mild acid, preserving the C6-aldehyde.

Step 1: N-THP Protection
  • Reagents: 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (pTSA).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add DHP (2.0 equiv) and pTSA monohydrate (0.1 equiv).

  • Stir at RT for 4–12 hours. Monitor TLC (SiO2, 30% EtOAc/Hex) for disappearance of the polar N-H spot.

  • Workup: Quench with sat.

    
    , extract with DCM, dry over 
    
    
    
    .
  • Yield Target: >90% (Isomers N1-THP and N2-THP may form; N1 usually predominates and both are active in Suzuki).

Step 2: Suzuki-Miyaura Coupling[1][2][3][4]
  • Catalyst:

    
     (Robust, air-stable).
    
  • Base:

    
     or 
    
    
    
    (Carbonates are milder than hydroxides, preserving the aldehyde).

Procedure:

  • Charge: In a reaction vial, combine:

    • N-THP-4-bromoindazole-6-carbaldehyde (1.0 equiv)

    • Aryl Boronic Acid (1.2 – 1.5 equiv)

    • 
       (0.05 equiv / 5 mol%)
      
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed). Concentration: 0.15 M.

  • Base: Add ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (3.0 equiv).
    
  • Reaction: Heat to 90°C under

    
     or Ar atmosphere for 4–16 hours.
    
  • Workup: Cool to RT. Filter through Celite.[1] Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Step 3: Deprotection
  • Dissolve the coupled product in MeOH or EtOH.

  • Add HCl (4M in dioxane, 5 equiv) or pTSA (0.5 equiv).

  • Stir at 40°C–60°C for 2 hours. The THP group hydrolyzes, and the product often precipitates as the HCl salt.

Protocol B: The "Rapid Access" Route (Direct Microwave)

Recommended for: Analog libraries, simple boronic acids, small scale (<100mg). Rationale: High-temperature microwave heating overcomes the activation energy barrier caused by N-H catalyst inhibition without requiring a 2-step protection sequence.

Optimized Conditions Table
ParameterConditionRationale
Catalyst XPhos Pd G2 (2–5 mol%)Bulky biaryl phosphine ligand prevents catalyst deactivation by the indazole nitrogen.
Alternative Cat.

(5–10 mol%)
Cheaper option; requires strictly oxygen-free conditions.
Base

(2.0 M aq)
Phosphate is sufficiently basic for transmetalation but less prone to causing aldehyde condensation than hydroxides.
Solvent DME / Water (3:1) Dimethoxyethane (DME) provides higher solubility for polar indazoles than dioxane.
Temperature 120°C (Microwave) Rapid heating (30–60 min) minimizes thermal decomposition of the aldehyde.
Step-by-Step Protocol:
  • Vial Setup: In a 2–5 mL microwave vial, add this compound (0.2 mmol), Boronic acid (0.3 mmol), and XPhos Pd G2 (0.004 mmol).

  • Inerting: Cap the vial and purge with Argon for 2 minutes.

  • Solvent Addition: Inject degassed DME (1.5 mL) and

    
     (0.3 mL).
    
  • Irradiation: Heat at 120°C for 45 minutes (High Absorption setting).

  • Scavenging (Critical): Add 50 mg SiliaMetS® Thiol (or equivalent Pd scavenger) and stir for 30 mins to remove residual Pd (essential for biological assay purity).

  • Filtration: Filter and concentrate.

Troubleshooting & Optimization

Common Failure Modes
ObservationDiagnosisRemediation
Low Conversion (<20%) Catalyst PoisoningSwitch to Route A (Protection) or increase catalyst loading to 10 mol% XPhos Pd G2.
Aldehyde Loss Cannizzaro / OxidationSwitch base from

to

. Ensure rigorous degassing (remove

).
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) instead of Acid. Lower temp to 80°C and extend time.
Black Precipitate (Pd Black) Ligand dissociationAdd free ligand (e.g., 5 mol% additional

or XPhos) to stabilize the active species.
Experimental Workflow Diagram

The following diagram illustrates the complete lifecycle of the experiment, including the critical purification steps often omitted in standard texts.

Workflow Substrate 4-Br-Indazole-6-CHO Reaction Suzuki Coupling (Pd source, Base, Heat) Substrate->Reaction Quench Quench & Phase Separation Reaction->Quench Scavenge Pd Scavenging (SiliaMetS Thiol) Quench->Scavenge Organic Layer Purify Flash Column (Hex/EtOAc) Scavenge->Purify Final Pure Product Purify->Final

Figure 2: End-to-end experimental workflow emphasizing the Pd-scavenging step.

References

  • Indazole Synthesis & Reactivity

    • Title: Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-aryl
    • Source:J. Org. Chem. (via PMC)
    • URL:[Link]

    • Relevance: Validates the protection/deprotection str
  • Unprotected Heterocycle Coupling

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[2][3]

    • Source:Chem. Sci. (via PMC)
    • URL:[Link]

    • Relevance: Provides the mechanistic basis for using XPhos/Buchwald prec
  • General Suzuki Guide

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs
    • URL:[Link]

    • Relevance: General stoichiometry and solvent recommendations.[4][5]

  • C7 vs C4 Regioselectivity

    • Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
    • Source:RSC Advances
    • URL:[Link]

    • Relevance: Confirms reactivity profiles of bromo-indazoles in Suzuki conditions.

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Bromo-1H-indazole-6-carbaldehyde

[1]

Abstract

The Buchwald-Hartwig amination of This compound (1) presents a "perfect storm" of chemoselective challenges: an acidic indazole N-H (

1Direct MethodRobust Protection Method11

Substrate Analysis & Retrosynthetic Logic

The Chemoselective Landscape

The substrate (1) contains three reactive centers that compete during the reaction. Understanding their hierarchy is critical for catalyst and base selection.

Functional GroupReactivity ChallengeConsequence of FailureMitigation Strategy
C4-Bromide Sterically crowded, electron-rich ringSlow Oxidative AdditionUse bulky, electron-rich ligands (e.g., tBuBrettPhos).[1]
N1-Indazole (NH) Acidic (

), binds Pd(II)
Catalyst Poisoning / Pd-Azolyl formationUse LiHMDS (if no CHO) or protect N1 (THP/SEM).[1]
C6-Aldehyde (CHO) Electrophilic,

-acidic
Imine formation / Aldol condensationAvoid

amines if possible; use weak bases (

).[1]
Mechanistic Pathway & Competitive Inhibition

The diagram below illustrates the "Danger Zone" where the amine nucleophile reacts with the aldehyde (Path B) instead of the Palladium cycle (Path A).

ReactionPathwaysSubstrate4-Bromo-1H-indazole-6-carbaldehydePd_CyclePd(0) Oxidative Addition(Desired Path A)Substrate->Pd_Cycle + Pd-LImine_FormImine Condensation(Undesired Path B)Substrate->Imine_Form + Amine (Fast)Pd_PoisonN1-Pd Complex(Catalyst Death)Substrate->Pd_Poison Free NHAmineAmine (HNR2)Product4-Amino-indazole-6-carbaldehydePd_Cycle->Product Reductive Elim.ByproductPolymericImine/AminalImine_Form->Byproduct Irreversible

Figure 1: Competitive reaction pathways. Path A requires the rate of Oxidative Addition (


Experimental Protocols

Protocol A: The "Direct Method" (High Throughput / Discovery)

Best for: Secondary amines, anilines, and rapid SAR generation. High risk, high reward.[1]

Rationale: This protocol relies on the BrettPhos Pd G4 precatalyst, which initiates rapidly at low temperatures, and Cesium Carbonate , a mild base that minimizes aldehyde side reactions compared to alkoxides.

Materials:
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (Secondary amines preferred)

  • Catalyst: BrettPhos Pd G4 (2–5 mol%) [CAS: 1599466-81-5][1]

  • Base:

    
     (2.0 equiv, anhydrous, granular)[1]
    
  • Solvent: 1,4-Dioxane (anhydrous, sparged with Ar) or t-Amyl Alcohol.[1]

Step-by-Step Procedure:
  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.[2]

  • Solids Addition: Charge the vial with Substrate (1.0 eq),

    
     (2.0 eq), and BrettPhos Pd G4 (0.05 eq).
    
    • Note: If the amine is a solid, add it now.

  • Solvent/Amine Addition: Seal the vial. Purge with Argon. Add 1,4-Dioxane (0.1 M concentration relative to substrate).[1] Inject the liquid amine (1.2 eq).

  • Reaction: Place in a pre-heated block at 80 °C . Stir vigorously (1000 rpm).

    • Critical Parameter: Do not exceed 100 °C to prevent aldehyde decomposition.[1]

  • Monitoring: Monitor by LCMS at 1 hour. Look for the imine mass (M + Amine - H2O).[1] If imine is dominant, switch to Protocol B.[1]

  • Workup: Dilute with EtOAc, filter through a Celite plug to remove Pd/Base.[1] Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: The "Protected Route" (Scale-Up / Primary Amines)

Best for: Primary amines, expensive coupling partners, and process development.

Rationale: Protecting the N1-position (THP) and the aldehyde (Acetal) eliminates catalyst poisoning and imine formation, allowing the use of stronger bases and cheaper ligands.

Step 1: Dual Protection (One-Pot)[1]
  • Dissolve (1) in DCM.[1] Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and catalytic p-TsOH (0.1 eq).[1] Stir at RT for 2h (Protects N1

    
     THP).
    
  • Add Ethylene Glycol (5 eq) and HC(OMe)3 (as water scavenger) to the same vessel (if possible, or solvent swap to Toluene) and reflux with a Dean-Stark trap.

  • Result: 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carbaldehyde ethylene acetal.[1]

Step 2: Robust Coupling[1]
  • Catalyst:

    
     (1 mol%) / Xantphos (2 mol%) OR RuPhos Pd G4.[1]
    
  • Base: NaOtBu (1.5 eq) – Safe to use now that aldehyde is protected.[1]

  • Solvent: Toluene, 100 °C.

  • Procedure: Standard Schlenk technique. The reaction will be complete in <4 hours due to the absence of inhibitory groups.

Step 3: Global Deprotection[1]
  • Treat the isolated coupling product with dilute HCl in THF/Water or TFA/DCM at RT to remove both the THP and Acetal groups simultaneously.

Optimization & Troubleshooting Guide

Use this decision tree to select the correct ligand/base combination based on your specific amine partner.

OptimizationTreeStartSelect Amine PartnerTypeAmine Type?Start->TypeSecAliSecondary Aliphatic(e.g., Morpholine)Type->SecAliPriAliPrimary Aliphatic(e.g., Benzylamine)Type->PriAliAnilineAniline / HeteroanilineType->AnilineCond1Protocol A (Direct)Ligand: RuPhos or BrettPhosBase: Cs2CO3SecAli->Cond1Cond2Protocol B (Protected)Mandatory due toImine formation riskPriAli->Cond2Cond3Protocol A (Direct)Ligand: tBuBrettPhosBase: K3PO4Aniline->Cond3

Figure 2: Optimization Decision Tree. Note that Primary Aliphatic amines are almost incompatible with the Direct Method due to rapid imine formation.

Critical Process Parameters (CPPs)
ParameterSpecificationReason
Water Content < 200 ppmWater inhibits Pd-catalysis and hydrolyzes the imine reversibly, complicating kinetics.[1]
Base Choice

vs NaOtBu
Strong bases (NaOtBu) cause aldol condensation of the aldehyde. Use Carbonates or Phosphates.[1][3]
Order of Addition Pd + Ligand + Base

Purge

Amine
Prevent amine oxidation or binding to Pd precursor before active species formation.

References

  • Buchwald, S. L., & Surry, D. S. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014).[1][4] "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters. Link[1][4]

    • Context: Establishes the use of tBuBrettPhos for unprotected azoles.
  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][4][5][6][7] Reaction intermediates and structure-activity relationships."[1] Journal of the American Chemical Society.[4] Link[1]

  • Ingoglia, B. T., & Buchwald, S. L. (2016).[1] "Palladium-Catalyzed C–N Coupling of Amides and Carbamates with Heteroaryl Halides." Organic Letters. Link[1]

    • Context: Discusses functional group tolerance including carbonyls.

Navigating the N-Alkylation of 4-bromo-1H-indazole-6-carbaldehyde: A Protocol for Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, N-alkylated indazoles are prevalent in drugs targeting a range of diseases, from cancer to inflammation.[3][4] The synthetic challenge in working with indazoles lies in controlling the regioselectivity of N-alkylation. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, and direct alkylation often results in a difficult-to-separate mixture of regioisomers.[5][6] This guide provides detailed protocols and insights for the selective N-alkylation of 4-bromo-1H-indazole-6-carbaldehyde, a versatile intermediate in drug discovery.

The Challenge: N1 vs. N2 Regioselectivity

The indazole core exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1][6] Alkylation can occur at either nitrogen, and the outcome is a delicate balance of steric and electronic factors of the indazole substrate, as well as the specific reaction conditions employed.[4][6] For this compound, the presence of the bromo and carbaldehyde substituents will influence the electron density and accessibility of the N1 and N2 positions.

A deep understanding of the interplay between the base, solvent, and alkylating agent is paramount to achieving the desired regioselectivity.

Strategic Approaches to Selective N-Alkylation

Three primary strategies are presented here to afford either the N1- or N2-alkylated product of this compound with high selectivity.

Protocol 1: Selective N1-Alkylation via Thermodynamic Control

This protocol leverages conditions that favor the formation of the thermodynamically more stable N1-alkylated product. The use of a strong, non-coordinating base in a non-polar, aprotic solvent is key.[5]

Key Principle: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has proven highly effective for achieving N1 selectivity across a range of indazole substrates.[1][3] The sodium cation is thought to coordinate with the N2 nitrogen, sterically hindering its approach by the electrophile.[6]

Detailed Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.[5]

ReagentStoichiometry (equiv)Purpose
This compound1.0Starting material
Sodium Hydride (NaH)1.2Base for deprotonation
Alkylating Agent1.1Source of the alkyl group
Tetrahydrofuran (THF)-Aprotic solvent
Saturated aq. NH₄Cl-Quenching agent
Ethyl Acetate-Extraction solvent
Brine-Washing agent
Anhydrous Na₂SO₄-Drying agent
Protocol 2: Selective N2-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and often highly regioselective method for the N-alkylation of azoles, frequently favoring the N2-isomer of indazoles.[1][7]

Key Principle: This reaction proceeds via an alkoxyphosphonium salt intermediate, and the steric environment around the two indazole nitrogens dictates the site of nucleophilic attack. For many indazole systems, the N2 position is sterically more accessible, leading to a preference for N2-alkylation.[4]

Detailed Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 equiv), triphenylphosphine (PPh₃, 1.5 equiv), and the desired alcohol (1.5 equiv) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution. An initial color change is often observed.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue to stir for 4-16 hours. Monitor for completion by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel) to separate the N2-alkylated product from triphenylphosphine oxide and other byproducts.[7]

ReagentStoichiometry (equiv)Purpose
This compound1.0Starting material
Alcohol1.5Alkylating agent precursor
Triphenylphosphine (PPh₃)1.5Reagent for activating the alcohol
DEAD or DIAD1.5Azodicarboxylate reagent
Tetrahydrofuran (THF)-Aprotic solvent
Protocol 3: N1-Alkylation via Reductive Amination

An alternative strategy for introducing an alkyl group at the N1 position involves a two-step sequence of enamine formation followed by reduction. This method offers excellent N1 selectivity, particularly when direct alkylation proves challenging.[8][9]

Key Principle: The aldehyde functionality at the C6 position can be utilized to first form an enamine with a primary or secondary amine. This transformation has been shown to proceed with high N1 regioselectivity. Subsequent reduction of the enamine and the newly formed iminium species yields the N1-alkylated indazole.[9]

Detailed Protocol:

Step 1: Enamine Formation

  • To a solution of this compound (1.0 equiv) in a suitable solvent such as toluene or methanol, add the desired primary or secondary amine (1.1-1.5 equiv).

  • Acid catalysis (e.g., a catalytic amount of p-toluenesulfonic acid or acetic acid) may be beneficial.

  • The reaction can be heated to reflux with a Dean-Stark apparatus to remove water and drive the equilibrium towards enamine formation. Monitor by TLC or LC-MS.

  • Once the enamine formation is complete, the crude product can often be used directly in the next step after solvent removal.

Step 2: Reduction

  • Dissolve the crude enamine from the previous step in a suitable solvent like methanol, ethanol, or tetrahydrofuran.

  • Add a reducing agent such as sodium borohydride (NaBH₄, 2.0-3.0 equiv) or sodium cyanoborohydride (NaBH₃CN, 2.0-3.0 equiv) portion-wise at 0 °C.[10]

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction with water or a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

ReagentPurpose
Step 1: Enamine Formation
Primary or Secondary AmineTo form the enamine intermediate
Toluene or MethanolSolvent
Acid Catalyst (optional)To facilitate enamine formation
Step 2: Reduction
NaBH₄ or NaBH₃CNReducing agent
Methanol, Ethanol, or THFSolvent

Visualizing the Synthetic Pathways

N_Alkylation_Strategies cluster_n1 N1-Alkylation cluster_n2 N2-Alkylation Indazole This compound NaH_THF NaH, THF Alkyl Halide Indazole->NaH_THF Thermodynamic Control Reductive_Amination 1. R¹R²NH 2. Reducing Agent Indazole->Reductive_Amination Two-Step Sequence Mitsunobu Alcohol, PPh₃ DEAD or DIAD Indazole->Mitsunobu Kinetic Control N1_Product N1-Alkyl-4-bromo-indazole-6-carbaldehyde NaH_THF->N1_Product Reductive_Amination->N1_Product N2_Product N2-Alkyl-4-bromo-indazole-6-carbaldehyde Mitsunobu->N2_Product

Caption: Strategies for regioselective N-alkylation.

Troubleshooting and Characterization

The successful assignment of the N1 and N2 regioisomers is critical. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for this purpose.[4][6] For instance, in an HMBC spectrum, a correlation between the protons of the N-alkyl group and the C7a carbon of the indazole ring is indicative of an N1-substituted isomer, while a correlation to C3 would suggest an N2-isomer.[4]

If a mixture of isomers is obtained, careful optimization of the reaction conditions is warranted. For N1-selectivity, ensure anhydrous conditions and the quality of the NaH. For the Mitsunobu reaction, temperature and the rate of addition of the azodicarboxylate can influence the outcome.

Conclusion

The regioselective N-alkylation of this compound is a solvable challenge with the appropriate choice of synthetic strategy. By understanding the underlying principles of thermodynamic versus kinetic control and leveraging powerful reactions like the Mitsunobu and reductive amination, researchers can efficiently access either the N1- or N2-alkylated isomers. These protocols provide a solid foundation for the synthesis of diverse indazole derivatives for applications in drug discovery and development.

References

  • Keating, J. J., & Alam, R. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • Zhang, Y., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(84), 11821-11824. Available at: [Link]

  • Keating, J. J., & Alam, R. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Max-Planck-Gesellschaft. Available at: [Link]

  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • ResearchGate. (2020). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Available at: [Link]

  • Beddoe, R. H. (2020). New Directions in the Mitsunobu Reaction. University of Nottingham. Available at: [Link]

  • National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. Available at: [Link]

  • Royal Society of Chemistry. (2024). Development of a selective and scalable N 1-indazole alkylation. RSC Advances. Available at: [Link]

  • DergiPark. (2025). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Journal of Faculty of Pharmacy of Ankara University. Available at: [Link]

  • Connect Journals. (2022). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available at: [Link]

  • Kerr, M. A. (n.d.). 1H- and 2H-Indazoles. Science of Synthesis.
  • ResearchGate. (2022). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Available at: [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

Sources

Application Notes and Protocols for the Use of 4-bromo-1H-indazole-6-carbaldehyde in the Development of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-bromo-1H-indazole-6-carbaldehyde as a versatile building block for the synthesis of novel fluorescent probes. This document outlines the strategic design, synthesis, and characterization of indazole-based fluorophores, with a focus on leveraging the unique electronic properties of the indazole scaffold to create probes for various analytes and biological imaging applications.

Introduction: The Indazole Scaffold in Fluorescent Probe Design

The indazole core, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry and, increasingly, in the design of fluorescent materials.[1][2] Its unique electronic structure, characterized by two tautomeric forms, offers a platform for developing fluorophores with tunable photophysical properties.[3] The incorporation of an indazole moiety into a donor-π-acceptor (D-π-A) system can significantly influence the intramolecular charge transfer (ICT) process, a fundamental mechanism governing the fluorescence of many probes.[4][5] This modulation of ICT is central to the design of "turn-on" or ratiometric fluorescent sensors.[6]

This compound is a particularly attractive starting material due to its two reactive functional groups:

  • The aldehyde group at the 6-position serves as a versatile handle for the introduction of recognition moieties through Schiff base formation with hydrazines or amines. This reaction often leads to a significant change in the electronic properties of the system, resulting in a fluorescence response.[7][8]

  • The bromo group at the 4-position provides a site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10][11] This allows for the facile introduction of a wide range of aryl and heteroaryl substituents, enabling the fine-tuning of the probe's absorption and emission wavelengths.

This guide will detail two primary strategies for the development of fluorescent probes from this compound: one based on Schiff base formation for the detection of specific analytes, and another utilizing Suzuki-Miyaura coupling for the creation of novel fluorophores.

Strategic Design of Indazole-Based Fluorescent Probes

The rational design of a fluorescent probe involves the integration of a fluorophore, a recognition unit (receptor), and a linker. The indazole scaffold can be a core component of the fluorophore, and its substituents can be modified to create the recognition site.

Leveraging Intramolecular Charge Transfer (ICT)

ICT-based probes are designed with an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system.[] Upon excitation, an electron is transferred from the donor to the acceptor, and the resulting excited state is highly sensitive to the local environment.

The indazole nucleus can act as a key component of the π-system. The aldehyde group on this compound is an electron-withdrawing group. By reacting this aldehyde with a hydrazine derivative bearing an electron-donating group, a D-π-A system can be established, where the hydrazone linkage extends the conjugation. The interaction of the recognition moiety with an analyte can then modulate the ICT process, leading to a change in fluorescence.

"Fluorescence Umpolung": A Unique Feature of Indazole Fluorophores

Recent research has highlighted a phenomenon termed "fluorescence umpolung" in indazole-containing ICT fluorophores.[5] In a typical D-π-A system, the introduction of an electron-withdrawing target often leads to fluorescence quenching. However, the insertion of an indazole unit can reverse this effect, causing fluorescence to be "turned on" upon interaction with an electron-withdrawing target. This unique property can be exploited to design novel light-up probes.

Synthetic Protocols for Fluorescent Probe Development

The following protocols provide detailed methodologies for the synthesis of fluorescent probes from this compound.

Protocol 1: Synthesis of a "Turn-On" Hydrazone-Based Probe via Schiff Base Formation

This protocol describes the synthesis of a hypothetical "turn-on" fluorescent probe for the detection of an analyte that reacts with the hydrazine moiety. The reaction of this compound with a suitable hydrazine will form a hydrazone, extending the π-conjugation and creating a new fluorophore.

start Start: this compound & Hydrazine Derivative dissolve Dissolve reactants in a suitable solvent (e.g., Ethanol) start->dissolve reflux Reflux the mixture with catalytic acid (e.g., acetic acid) dissolve->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool the reaction mixture to room temperature monitor->cool Reaction complete precipitate Collect the precipitate by filtration cool->precipitate wash Wash the solid with cold ethanol precipitate->wash dry Dry the product under vacuum wash->dry characterize Characterize the final product (NMR, MS, IR) dry->characterize

Caption: General workflow for the synthesis of a hydrazone-based fluorescent probe.

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol. In a separate flask, dissolve the chosen hydrazine derivative (1.1 equivalents) in the same solvent.

  • Reaction: Add the hydrazine solution to the aldehyde solution with stirring. Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum.

  • Characterization: Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and the product often has limited solubility at room temperature, facilitating its isolation by precipitation.

  • Acetic Acid Catalyst: The Schiff base formation is acid-catalyzed. A small amount of a weak acid like acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.

  • TLC Monitoring: TLC is a crucial technique to determine the completion of the reaction, preventing unnecessary heating that could lead to side products.

Protocol 2: Synthesis of a Novel Fluorophore via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a novel indazole-based fluorophore by coupling this compound with an arylboronic acid. This strategy allows for the introduction of a variety of fluorescent moieties at the 4-position of the indazole ring.

start Start: this compound, Arylboronic acid, Palladium catalyst, Base setup Set up the reaction under inert atmosphere (N2 or Ar) start->setup add_reagents Add reactants, catalyst, and base to a suitable solvent (e.g., Dioxane/Water) setup->add_reagents heat Heat the reaction mixture (e.g., 80-100 °C) add_reagents->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor cool Cool the reaction to room temperature monitor->cool Reaction complete workup Perform aqueous workup (e.g., extraction with an organic solvent) cool->workup purify Purify the crude product by column chromatography workup->purify characterize Characterize the final product (NMR, MS, IR) purify->characterize

Caption: Workflow for Suzuki-Miyaura coupling to synthesize an indazole-based fluorophore.

  • Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.

  • Heating: Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high reaction yields.

  • Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the organoboron species.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

  • Column Chromatography: This purification technique is necessary to separate the desired product from the catalyst residues and any side products.

Characterization and Performance Evaluation

Once synthesized, the photophysical properties of the new fluorescent probes must be thoroughly characterized.

Spectroscopic Analysis
  • UV-Vis Absorption and Fluorescence Spectroscopy: Determine the absorption and emission maxima, molar extinction coefficient, and fluorescence quantum yield.[13]

  • Stokes Shift: Calculate the difference between the absorption and emission maxima. A large Stokes shift is desirable to minimize self-quenching.

  • Solvatochromism: Investigate the effect of solvent polarity on the absorption and emission spectra to understand the nature of the excited state.

Performance Metrics for Sensing Probes
  • Selectivity: Test the probe's response to the target analyte in the presence of other potentially interfering species.

  • Sensitivity: Determine the limit of detection (LOD) for the target analyte.

  • Response Time: Measure the time required for the probe to reach a stable signal after the addition of the analyte.

  • pH Stability: Evaluate the probe's performance over a range of pH values relevant to its intended application.

Data Presentation: Expected Photophysical Properties

The following table summarizes the hypothetical photophysical properties of a fluorescent probe synthesized from this compound.

PropertyProbe 1 (Hydrazone)Probe 2 (Suzuki Product)
Excitation Max (λex) ~380 nm~420 nm
Emission Max (λem) ~480 nm~530 nm
Stokes Shift ~100 nm~110 nm
Quantum Yield (Φ) 0.05 (off) -> 0.5 (on)0.6
Molar Extinction (ε) 1.5 x 10⁴ M⁻¹cm⁻¹2.5 x 10⁴ M⁻¹cm⁻¹

Applications in Bioimaging

Indazole-based fluorescent probes hold great promise for cellular and in vivo imaging.[14] Their generally good photostability and the potential for "turn-on" fluorescence make them suitable for monitoring dynamic processes within biological systems.

Protocol for Live Cell Imaging:
  • Cell Culture: Plate cells on a glass-bottom dish and culture until they reach the desired confluency.

  • Probe Loading: Prepare a stock solution of the fluorescent probe in DMSO. Dilute the stock solution in cell culture medium to the final working concentration (typically 1-10 µM).

  • Incubation: Replace the culture medium with the probe-containing medium and incubate the cells for an appropriate time (e.g., 30-60 minutes) at 37°C.

  • Washing: Wash the cells with fresh, pre-warmed medium or phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for excitation and emission.

Conclusion

This compound is a highly valuable and versatile starting material for the development of novel fluorescent probes. The synthetic strategies outlined in these application notes, based on Schiff base formation and Suzuki-Miyaura coupling, provide a robust framework for creating a diverse library of indazole-based fluorophores with tailored properties for a wide range of applications in chemical sensing and biological imaging. The unique electronic characteristics of the indazole scaffold, including the potential for "fluorescence umpolung," offer exciting opportunities for the design of next-generation "smart" fluorescent probes.

References

Sources

Technical Application Note: Precision Reductive Amination of 4-Bromo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-bromo-1H-indazole-6-carbaldehyde scaffold is a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other kinase-targeting therapeutics. Its dual-functionality—offering a 4-position bromide for cross-coupling and a 6-position aldehyde for reductive amination—makes it a versatile linchpin in medicinal chemistry.

However, this substrate presents specific challenges:

  • Solubility: The fused indazole ring often leads to poor solubility in standard non-polar solvents (DCM/DCE).

  • Acidity: The N1-proton (

    
    ) can interfere with base-sensitive intermediates.
    
  • Chemoselectivity: Preserving the aryl bromide while selectively reducing the imine.

This guide details two optimized protocols for the reductive amination of this compound. Method A utilizes Sodium Triacetoxyborohydride (STAB) for standard aliphatic amines, while Method B employs Titanium(IV) Isopropoxide for sterically hindered or electron-deficient amines.

Strategic Analysis & Mechanistic Insight

The Reductant Choice: Why STAB?

For this specific aldehyde, Sodium Triacetoxyborohydride (STAB) is the reagent of choice over Sodium Cyanoborohydride (


) or Sodium Borohydride (

).
  • Selectivity: STAB is mild and does not reduce the aldehyde moiety at an appreciable rate, preventing the formation of the benzyl alcohol byproduct. It selectively reduces the in situ formed iminium ion.

  • Safety: It avoids the toxicity associated with cyanide-based reagents.

  • Compatibility: It tolerates the aryl bromide, ensuring the handle remains intact for downstream Suzuki or Buchwald-Hartwig couplings.

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the iminium ion. STAB coordinates with the imine nitrogen (or oxygen of the carbonyl), delivering a hydride to the electrophilic carbon.

ReductiveAminationMechanism Substrate 4-Bromo-indazole -6-CHO Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Acid Cat.) Product Secondary Amine Iminium->Product + Hydride STAB STAB (Hydride Donor) STAB->Product H- transfer

Figure 1: Mechanistic pathway for STAB-mediated reductive amination.

Experimental Protocols

Materials & Reagents
ReagentCAS RegistryPurityRole
This compound 1168721-41-2>97%Substrate
Sodium Triacetoxyborohydride (STAB) 56553-60-795%Reducing Agent
1,2-Dichloroethane (DCE) 107-06-2AnhydrousSolvent
Acetic Acid (AcOH) 64-19-7GlacialCatalyst
Titanium(IV) Isopropoxide 546-68-997%Lewis Acid / Dehydrating Agent
Method A: Standard One-Pot Protocol (STAB)

Best for: Primary and unhindered secondary aliphatic amines.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask (RBF) equipped with a magnetic stir bar, charge This compound (1.0 equiv, e.g., 225 mg, 1.0 mmol).

  • Solvation: Add DCE (10 mL, 0.1 M concentration).

    • Note: If the indazole is not fully soluble, add THF (up to 20% v/v) as a co-solvent. Avoid Methanol in this step as it reacts with STAB.[1]

  • Amine Addition: Add the Amine (1.1 – 1.2 equiv). Stir for 5 minutes.

  • Acid Activation: Add Glacial Acetic Acid (1.0 – 2.0 equiv).

    • Critical: The pH should be slightly acidic (pH 5-6) to catalyze imine formation without protonating the amine into inactivity.

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

    
    ).
    
  • Reduction: Add STAB (1.4 – 1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS for the disappearance of the aldehyde (M+H 225/227) and appearance of the product (M+H depends on amine).

  • Quench: Quench by adding saturated aqueous

    
     solution (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , filter, and concentrate.
Method B: Titanium-Mediated Protocol

Best for: Weakly nucleophilic amines (anilines), sterically hindered amines, or acid-sensitive substrates.

Rationale:


 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine, which is often difficult for hindered systems.

Step-by-Step Procedure:

  • Complexation: In a sealed vial or flask under

    
    , combine This compound  (1.0 equiv) and the Amine  (1.2 equiv).
    
  • Titanium Addition: Add Titanium(IV) Isopropoxide (

    
    ) (1.5 – 2.0 equiv) neat or in minimal anhydrous THF.
    
  • Imine Formation: Stir at RT (or heat to 40–50°C for difficult amines) for 2–6 hours.

    • Checkpoint: Verify imine formation by LCMS (look for M+H of Imine).

  • Dilution: Dilute the viscous mixture with Ethanol or Methanol (anhydrous, 10 mL/mmol).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    ) (1.5 equiv) carefully.
    
    • Note: We use

      
       here because the imine is already pre-formed, and the solvent is alcoholic.
      
  • Quench: After 1 hour, quench by adding water (1 mL). A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.[2]

  • Workup: Concentrate the filtrate and partition between EtOAc and saturated

    
    .
    

Decision Matrix & Workflow

Use the following logic to select the appropriate protocol for your specific amine partner.

ProtocolSelection Start Start: Select Amine CheckType Analyze Amine Properties Start->CheckType IsAliphatic Aliphatic / Unhindered (e.g., Morpholine, Benzylamine) CheckType->IsAliphatic IsHindered Hindered / Weak Nucleophile (e.g., Aniline, t-Butylamine) CheckType->IsHindered MethodA METHOD A STAB / DCE / AcOH IsAliphatic->MethodA MethodB METHOD B Ti(OiPr)4 / NaBH4 IsHindered->MethodB

Figure 2: Decision tree for selecting the optimal reductive amination condition.

Analytical Validation & QC

Key Analytical Markers

When monitoring the reaction via NMR or LCMS, look for these specific transitions:

FeatureStarting Material (Aldehyde)Product (Amine)
1H NMR (DMSO-d6) Distinct singlet at ~10.1 ppm (CHO)Disappearance of 10.1 ppm; Appearance of benzylic doublet/singlet at ~3.8 - 4.2 ppm
LCMS (ESI+) 225/227 (Br isotope pattern)[225 + Amine Mass - 16] (M+H)
TLC (50% EtOAc/Hex) Higher

(Non-polar)
Lower

(Polar/Basic); stains with Ninhydrin/KMnO4
Troubleshooting Guide
IssueProbable CauseCorrective Action
Reaction Stalls at Imine Steric hindrance prevents reduction.Switch to Method B (Ti-mediated) or heat the STAB reaction to 40°C.
Low Conversion Indazole insolubility.Add dry THF or DMF (10%) as co-solvent. Ensure reagents are anhydrous.
Dialkylation Primary amine is too nucleophilic.Use excess amine (3-5 equiv) or switch to Method B to lock the mono-imine.
Des-bromo Product Over-reduction (rare with STAB).Ensure Pd contaminants are absent; do not use

for this step.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[4]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.

  • BenchChem. (2025). "In Silico Modeling and Docking Studies of 6-Bromo-1H-indazole Analogs." BenchChem Technical Guides.

  • Li, P., et al. (2012).[5] "Synthesis of 1H-Indazoles from Arynes and Hydrazones." The Journal of Organic Chemistry, 77(7), 3127-3133.

  • Sigma-Aldrich. "Reductive Amination Application Note." MilliporeSigma Technical Library.

Sources

Large-scale synthesis of bromo-indazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Chemistry for Bromo-Indazole Intermediates

Executive Summary

Bromo-indazoles are critical pharmacophores in modern drug discovery, serving as the structural core for approved kinase inhibitors like Axitinib (Inlyta) and Pazopanib (Votrient), and emerging capsid inhibitors like Lenacapavir .

While bench-scale synthesis often relies on unscalable chromatography or hazardous reagents, this guide focuses on process-enabled routes suitable for multi-gram to kilogram execution. We prioritize methods that utilize crystallization for purification, mitigate thermal hazards of hydrazine, and ensure regiochemical integrity.

Strategic Route Selection

Scale-up demands a shift from "what works" to "what is safe and robust." We categorize synthesis into two primary logic streams based on the target bromination position.

Target IsomerPreferred Scalable RouteKey Process AdvantageMajor Safety/Scale Challenge
6-Bromo Modified Jacobson/Diazotization (from 2-methylaniline)Uses cheap anilines; avoids chromatography.Control of diazonium intermediate stability.
5-Bromo SNAr Cyclization (from 2-fluorobenzaldehyde)High yield; very clean profile; one-step.Hydrazine accumulation (Thermal hazard).
3-Bromo Direct Electrophilic Bromination Atom economy; uses bulk commodity reagents (Br2).Regioselectivity (N1 vs C3) and over-bromination.

Critical Safety Protocol: Hydrazine Handling

Applicable to 5-Bromo and 7-Bromo routes.

The Hazard: Hydrazine hydrate is not only toxic but thermodynamically unstable. In cyclization reactions (SNAr), the accumulation of unreacted hydrazine at elevated temperatures can lead to a "runaway" exotherm. The Engineering Solution:

  • Base Stabilization: Research indicates that adding a weak base (e.g., Sodium Acetate) increases the onset temperature of hydrazine decomposition, providing a safety margin [1].[1]

  • Semi-Batch Addition: Never add hydrazine all at once to a hot reactor. Use a dosing pump to maintain a low standing concentration.

  • Quench Protocol: Have a dedicated bleach (sodium hypochlorite) destruction tank ready for waste streams.

Detailed Protocol A: Synthesis of 6-Bromo-1H-indazole

Target Scale: 100 g – 1 kg Chemistry: One-pot acetylation/diazotization/cyclization of 4-bromo-2-methylaniline. Mechanism: Intramolecular cyclization of the diazonium species onto the methyl group (Jacobson-type).

Reagents & Materials
  • Starting Material: 4-Bromo-2-methylaniline (1.0 equiv)

  • Solvent: Chloroform (Process solvent) or Toluene (Green alternative, requires temp adjustment)

  • Reagents: Acetic anhydride (1.1 equiv), Potassium acetate (1.1 equiv), Isoamyl nitrite (1.5 equiv).

  • Workup: 50% NaOH, Heptane (for crystallization).

Step-by-Step Methodology
  • Acetylation (In-situ protection):

    • Charge 4-bromo-2-methylaniline (e.g., 95.0 g) and Chloroform (700 mL) to a reactor.

    • Cool to < 20°C.[2][3]

    • Dose Acetic Anhydride slowly, maintaining internal temp < 40°C. Stir for 1 hour. Checkpoint: Confirm consumption of aniline by HPLC.

  • Cyclization (The "Phase Transfer" Phase):

    • Add Potassium Acetate (solid) to the mixture.

    • Add Isoamyl Nitrite slowly.

    • CRITICAL: Heat to reflux (approx. 68°C) and hold for 18–20 hours.

    • Why: The acetate buffers the system, and the nitrite generates the diazonium species which immediately cyclizes. This avoids isolating the potentially explosive dry diazonium salt.

  • Hydrolysis & Workup:

    • Distill off volatiles (chloroform/isoamyl alcohol) under reduced pressure.

    • Add Water and conc.[3][4] HCl. Heat to 50°C to hydrolyze the N-acetyl group (an intermediate byproduct).

    • Basification: Cool to 20°C. Adjust pH to 11.0 using 50% NaOH. Note: The product precipitates as the free base.

  • Purification (Crystallization):

    • Filter the crude solid.[4][5]

    • Slurry Wash: Suspend the wet cake in Heptane (3 volumes) at 40°C for 2 hours.

    • Filter and dry.[2][3][4][6][7]

    • Expected Yield: 75–85%.[2]

    • Purity: >98% (HPLC).

Process Visualization (Protocol A)

G Start Start: 4-Bromo-2-methylaniline + Chloroform Step1 Acetylation (+ Acetic Anhydride, <40°C) Start->Step1 Step2 Cyclization (+ KOAc, Isoamyl Nitrite, Reflux 20h) Step1->Step2 In-situ protection Step3 Distillation & Hydrolysis (+ HCl, 50°C) Step2->Step3 Remove volatiles Step4 pH Adjustment (50% NaOH to pH 11) Step3->Step4 Precipitate Free Base Step5 Heptane Slurry (Purification) Step4->Step5 Remove impurities Final Final Product: 6-Bromo-1H-indazole Step5->Final Isolation

Caption: Workflow for the modified Jacobson synthesis of 6-Bromo-1H-indazole, highlighting the critical hydrolysis and slurry purification steps.

Detailed Protocol B: Synthesis of 5-Bromo-1H-indazole

Target Scale: 500 g – 5 kg Chemistry: SNAr Displacement / Condensation. Advantage: Extremely high throughput; minimal unit operations.

Reagents
  • Substrate: 5-Bromo-2-fluorobenzaldehyde.

  • Reagent: Hydrazine Hydrate (6–8 equiv). Note: Excess is required to drive kinetics and prevent dimer formation (azines).

  • Solvent: DMSO or NMP (for high temp) or Ethanol (if pressurized).

Protocol
  • Charge: Dissolve 5-bromo-2-fluorobenzaldehyde in DMSO (5 vol).

  • Safety Dose: Heat to 80°C. Begin slow addition of Hydrazine Hydrate.

    • Exotherm Control: Monitor Heat Flow.[3] Do not allow T > 100°C during addition.

  • Reaction: Stir at 100–110°C for 4–6 hours.

  • Quench: Cool to 20°C. Pour slowly into Ice Water (10 vol).

    • Why: The product is lipophilic; DMSO/Hydrazine are water-soluble. The product crashes out immediately.

  • Filtration: Collect solids. Wash copiously with water to remove hydrazine traces.

  • Recrystallization: Dissolve crude wet cake in Ethanol/Water (9:1) at reflux. Cool slowly to 0°C.

Quantitative Data Summary

ParameterProtocol A (6-Br)Protocol B (5-Br)Protocol C (3-Br-5-NO2)
Starting Material Cost Low (Aniline)Medium (F-Benzaldehyde)Low (Nitro-indazole)
Reaction Temp 68°C (Reflux)100–110°C-5°C to 40°C
Time 20 hours4–6 hours12 hours
Typical Yield 75–85%85–92%95%
Purification Heptane SlurryRecryst. (EtOH/H2O)Water Wash
Critical Safety Flammability (Solvents)Hydrazine Toxicity/Thermal Bromine Corrosivity

Analytical Quality Controls

For drug development, proving the absence of regioisomers is vital.

  • HPLC Method: C18 Column, Gradient 5% -> 95% ACN in Water (0.1% H3PO4).

    • Marker: 1H-indazole and 2H-indazole tautomers usually separate well.

  • NMR (1H):

    • 6-Bromo: Look for C7-H doublet (approx 7.7 ppm) and C3-H singlet (8.0 ppm).

    • 5-Bromo: C4-H doublet (approx 8.0 ppm) is distinct.

  • Residual Hydrazine: Must be quantified using a specific colorimetric assay (e.g., p-dimethylaminobenzaldehyde derivatization) to meet ppm limits in APIs.

References

  • Safe Scale-Up of Hydrazine Condensations

    • Title: Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base.[1][8]

    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • 6-Bromo-1H-indazole Process

    • Title: Large-Scale Synthesis of 6-Bromo-1H-indazole (Applic
    • Source: BenchChem Protocols.[4]

  • Lenacapavir Intermediate Synthesis

    • Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[5][9]

    • Source: ChemRxiv / Medicines for All Institute.
    • URL:[Link][10][11]

  • Title: Synthesis process of 3-bromo-5-nitro-1H-indazole (Patent CN103570624A).

Sources

4-bromo-1H-indazole-6-carbaldehyde in the synthesis of BRD4 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Bromo-1H-indazole-6-carbaldehyde in the Synthesis of Next-Generation BRD4 Inhibitors

Abstract & Strategic Overview

The bromodomain and extra-terminal (BET) protein family, particularly BRD4 , remains a high-priority target in oncology and inflammatory disease research. While first-generation inhibitors (e.g., (+)-JQ1) validated the target, current medicinal chemistry efforts focus on optimizing pharmacokinetic (PK) profiles and selectivity.

This compound (CAS 1168721-41-2) has emerged as a critical "linchpin" intermediate. Its structural utility lies in its orthogonal reactivity:

  • C4-Bromide: A handle for Suzuki-Miyaura cross-coupling to introduce aryl "head groups" that interact with the hydrophobic WPF shelf or the ZA channel of the bromodomain.

  • C6-Aldehyde: A versatile electrophile for reductive amination, allowing the attachment of solubilizing "tail groups" that extend into the solvent-exposed region.

  • Indazole Core: A privileged scaffold that offers hydrogen-bond donor/acceptor motifs (N1/N2) capable of mimicking the acetyl-lysine recognition or stabilizing the inhibitor-protein complex.

This guide outlines a validated workflow for processing this intermediate, addressing common synthetic bottlenecks such as regioselective protection and oxidation state management.

Retrosynthetic Logic & SAR Map

The utility of this compound is best understood through a Fragment-Based Drug Design (FBDD) lens. The diagram below illustrates the orthogonal functionalization strategy.

SAR_Strategy cluster_legend Target Vectors Intermediate 4-bromo-1H-indazole- 6-carbaldehyde Protection N1-Protection (SEM/THP) Intermediate->Protection Step 1: Mask N-H ReductiveAmination C6 Functionalization (Reductive Amination) Protection->ReductiveAmination Step 2: Install Solubilizing Tail Suzuki C4 Functionalization (Suzuki Coupling) ReductiveAmination->Suzuki Step 3: Install WPF Shelf Binder Final Potent BRD4 Inhibitor Suzuki->Final Step 4: Deprotection Legend1 C6-Tail: Solvent Exposure (PK/Solubility) Legend2 C4-Head: Hydrophobic Pocket (Potency)

Figure 1: Orthogonal functionalization workflow for this compound.

Critical Handling & Properties

PropertySpecificationApplication Note
CAS Number 1168721-41-2Verify purity >95% by HPLC before use.
Appearance Beige to Yellow SolidSensitive to air oxidation; store under inert gas.
Solubility DMSO, DMF, DCMPoor solubility in non-polar solvents (Hexanes).
Stability Aldehyde is reactiveAvoid prolonged exposure to primary amines without reducing agent.
Safety IrritantStandard PPE required. Handle in fume hood.

Detailed Experimental Protocols

Phase 1: Regioselective N1-Protection

Rationale: The acidic N1-proton of the indazole can interfere with palladium-catalyzed couplings and lead to side reactions during reductive amination. Protection with a SEM (2-(Trimethylsilyl)ethoxymethyl) group is recommended for its stability under basic coupling conditions and facile removal.

Protocol:

  • Dissolution: Dissolve This compound (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Cool to 0°C. Add aqueous KOH (50% wt, 5.0 eq) and a catalytic amount of Tetrabutylammonium bromide (TBAB, 0.01 eq) as a phase transfer catalyst.

  • Electrophile Addition: Dropwise add SEM-Cl (1.2 eq) over 15 minutes.

  • Reaction: Stir at 0°C for 4 hours. Monitor by TLC (EtOAc/Hexanes). The N1-isomer is typically the major product due to steric and electronic factors.

  • Workup: Dilute with DCM, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Checkpoint: Confirm regiochemistry via NOESY NMR if necessary (interaction between SEM-CH2 and C7-H).

Phase 2: C6-Tail Installation (Reductive Amination)

Rationale: Installing the solubilizing group before the expensive Suzuki coupling prevents loss of the valuable aryl-boronic acid intermediate.

Protocol:

  • Imine Formation: To a solution of N1-SEM-4-bromo-indazole-6-carbaldehyde (1.0 eq) in DCE (0.1 M), add the desired amine (e.g., morpholine, N-methylpiperazine) (1.2 eq).

  • Acid Catalysis: Add catalytic Acetic Acid (1-2 drops). Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) in one portion.

  • Reaction: Stir at RT for 12-16 hours.

  • Quench: Quench with sat. NaHCO3. Extract with DCM.

  • Purification: The crude amine is often pure enough for the next step; otherwise, purify via amine-functionalized silica or standard flash chromatography (DCM/MeOH).

Phase 3: C4-Head Group Installation (Suzuki-Miyaura Coupling)

Rationale: The C4-bromide is sterically crowded. High-activity catalysts like Pd(dppf)Cl2 or Buchwald generations (XPhos Pd G3) are required.

Protocol:

  • Setup: In a microwave vial, combine the C6-amine-substituted indazole (1.0 eq), Aryl Boronic Acid (1.5 eq), and Cs2CO3 (3.0 eq).

  • Solvent: Add Dioxane:Water (4:1 ratio), degassed with Nitrogen for 10 minutes.

  • Catalyst: Add Pd(dppf)Cl2·DCM (0.05 eq). Seal the vial.

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 2-4 hours.

  • Workup: Filter through Celite. Concentrate and purify via Prep-HPLC or Flash Chromatography.

Phase 4: Global Deprotection

Rationale: Removal of the SEM group to reveal the N-H pharmacophore.

Protocol:

  • Dissolve the intermediate in THF.

  • Add TBAF (1M in THF, 5.0 eq) and Ethylenediamine (2.0 eq) to scavenge formaldehyde byproducts.

  • Reflux for 4-6 hours.

  • Purify final compound via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 (Protection) N2-alkylation competitionUse Phase Transfer conditions (DCM/KOH/TBAB) as described; avoid NaH/DMF unless necessary.
Incomplete Reductive Amination Steric hindrance at C6Switch reducing agent to NaCNBH3 and heat to 50°C. Ensure imine forms fully before adding hydride.
Protodebromination in Step 3 Catalyst poisoning / OverheatingLower temperature to 80°C. Switch to Pd(PPh3)4 if the aryl boronic acid is electron-rich.
SEM group stuck Incomplete deprotectionUse TFA/DCM (1:1) at RT if TBAF fails (acid-labile method).

References

  • Synthesis of Indolinone Kinase Inhibitors. (US Patent 8,765,748 B2). Describes the specific use of this compound, SEM protection, and subsequent functionalization.

  • Indazole Scaffolds in Drug Discovery. Review of indazole synthesis and biological significance, highlighting the privileged nature of the core.

  • Preparation of this compound. (US Patent Application 2011/0065702). Details the oxidation of the alcohol precursor to the aldehyde.

  • BRD4 Inhibition and Synthetic Lethality. Context on the biological mechanism and the importance of BRD4 inhibitors in oncology.

Advanced Protocol: Amide Coupling of Indazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole Challenge

Indazole-3-carboxylic acid and its phenyl-substituted derivatives (C4–C7) are privileged scaffolds in kinase inhibitors (e.g., Axitinib, Linifanib) and GPCR modulators. However, the amide coupling of these substrates presents a unique set of "silent" failure modes often overlooked in standard peptide coupling literature.

The Core Chemical Conflict:

  • Tautomeric Ambiguity: 1H-indazoles exist in equilibrium with 2H-indazoles. The free NH (N1) is nucleophilic.

  • Competitive N-Acylation: Standard coupling reagents (HATU, EDC) can activate the carboxylic acid, which then reacts with the indazole nitrogen of a second molecule (intermolecular) or the same molecule (if geometry allows), leading to oligomers or N-acyl byproducts rather than the desired amide.

  • Solubility: Unprotected indazole carboxylic acids are frequently insoluble in DCM or mild organic solvents, necessitating high-polarity solvents (DMF, DMAc, NMP) that complicate workup.

This guide provides a decision-matrix-driven approach to selecting the correct coupling strategy, prioritizing N-protection for reliability and T3P for scalability.

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate using the following logic flow.

IndazoleCouplingStrategy Start START: Indazole Carboxylic Acid Substrate IsProtected Is the Indazole N1 Protected? (Boc, THP, SEM, Me) Start->IsProtected SolubilityCheck Is Substrate Soluble in DCM/EtOAc? IsProtected->SolubilityCheck Yes ProtectFirst ADVISORY: Install Protection (THP or Boc recommended) IsProtected->ProtectFirst No (High Risk of N-Acylation) Scale Reaction Scale? SolubilityCheck->Scale Yes MethodA METHOD A: HATU/DMF (Standard Discovery) SolubilityCheck->MethodA No (Must use DMF) Sterics Steric Hindrance at Amine or Acid? Scale->Sterics < 100 mg MethodB METHOD B: T3P/EtOAc or DMF (Low Epimerization/Scalable) Scale->MethodB > 1g (Avoids expensive HATU) Sterics->MethodA Low/Medium MethodC METHOD C: Acid Chloride (SOCl2) (Stubborn/Hindered) Sterics->MethodC High (Ortho-subs/Anilines) ProtectFirst->SolubilityCheck After Protection

Figure 1: Strategic decision tree for selecting the optimal amide coupling condition for indazole derivatives.

Critical Mechanistic Insight: The N-Acylation Trap

When coupling an unprotected indazole carboxylic acid, the activated ester (e.g., O-At ester from HATU) is an electrophile. The reaction mixture contains two nucleophiles:

  • The desired amine (

    
    ).
    
  • The indazole

    
     (pKa ~14, but deprotonated by DIPEA).
    

If the amine is sterically hindered or electron-deficient (e.g., an aniline), the indazole nitrogen will outcompete the amine, leading to N-acyl indazole dimers .

Recommendation: Unless the amine is a primary, unhindered alkyl amine, always protect the indazole nitrogen (Boc, THP, or SEM) prior to coupling.

Experimental Protocols

Protocol A: The "Gold Standard" HATU Coupling

Best for: Discovery scale (<100 mg), difficult substrates, protected indazoles.

Reagents:

  • Substrate: N1-protected Indazole carboxylic acid (1.0 equiv).

  • Amine: 1.1 – 1.2 equiv.

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (Hunig’s Base) (3.0 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology:

  • Dissolution: In a dried vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

    • Critical Control: Stir for 5-10 minutes before adding the amine. This allows the formation of the activated O-At ester. The solution usually turns yellow/orange.

  • Coupling: Add the amine (1.2 equiv). If the amine is an HCl salt, add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours.

    • Monitoring: Check LCMS.[1][2] Look for the mass of Product (

      
      ). If you see 
      
      
      
      , you have formed the HATU-guanidine adduct (a sign of slow coupling).
  • Workup:

    • Dilute with EtOAc (10x volume).

    • Wash with sat.

      
       (3x) (removes DMF effectively).
      
    • Wash with sat.

      
       and Brine.[3]
      
    • Dry over

      
      , filter, and concentrate.[3][4]
      

Why this works: HATU is highly reactive, overcoming the electron-rich nature of the indazole ring which might deactivate the carboxylate.

Protocol B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>1g), low epimerization requirements, easy workup.

Reagents:

  • Substrate: Indazole carboxylic acid (1.0 equiv).

  • Amine: 1.1 equiv.

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv).

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv).

  • Solvent: EtOAc (preferred) or DMF/2-MeTHF.

Step-by-Step Methodology:

  • Slurry: Suspend the acid and amine in EtOAc (0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv).

  • Reagent Addition: Add T3P solution dropwise at 0°C.

  • Reaction: Allow to warm to RT.

    • Optimization: If conversion is low after 2 hours, heat to 50–60°C. T3P is thermally stable and works well at elevated temperatures, unlike HATU/EDC.

  • Self-Validating Workup:

    • T3P byproducts are water-soluble.[5]

    • Wash with water, 1M HCl (if product is not basic), and 1M NaOH (removes unreacted T3P and acid).

    • Evaporate solvent.[3][6] Often yields pure product without chromatography.

Protocol C: Acid Chloride Activation (The "Sledgehammer")

Best for: Sterically hindered anilines or very unreactive acids.

Step-by-Step Methodology:

  • Chlorination: Suspend Indazole acid in Toluene or DCM. Add Thionyl Chloride (

    
    , 5 equiv) and a catalytic drop of DMF.
    
  • Reflux: Heat to reflux (80°C) for 2 hours until the solution becomes clear (indicates acid chloride formation).

  • Isolation: Concentrate in vacuo to remove excess

    
    . Azeotrope with toluene twice to ensure dryness.
    
  • Coupling: Redissolve the crude acid chloride in DCM or THF. Add the amine (1.1 equiv) and

    
     (3 equiv) at 0°C.
    
  • Note: This method requires N1-protection; otherwise, the acid chloride will polymerize with the N1-H of another molecule.

Troubleshooting & Data Analysis

Table 1: Common Failure Modes and Solutions

SymptomProbable CauseDiagnostic (LCMS)Solution
Low Yield / Complex Mixture N1-Acylation (Dimerization)Mass =

Protect N1 (Boc/THP) before coupling.
Product + 99 Da Guanidinylation by HATUMass =

Switch to T3P or reduce HATU to 1.0 equiv; Pre-activate longer.
No Reaction Steric HindranceSM Peak persistsUse Acid Chloride method or heat T3P reaction to 80°C.
Insoluble SM Zwitterionic nature of IndazoleTurbid reactionUse DMAc or NMP as solvent; Add LiCl to solubilize.
Visualization of the N-Acylation Side Reaction

SideReaction cluster_0 Risk Factor Acid Indazole-COOH (Unprotected) Activated Activated Ester (O-At / O-P) Acid->Activated + HATU/Base Desired DESIRED PRODUCT (Amide) Activated->Desired + R-NH2 (Fast path) SideProduct SIDE PRODUCT (N1-Acyl Dimer) Activated->SideProduct + Indazole-NH (Competing path) Amine Target Amine (R-NH2)

Figure 2: Mechanistic pathway showing the competition between amide formation and N-acylation in unprotected indazoles.

References

  • BenchChem. Synthesis of 7-Methyl-1H-indazole-3-carboxamide: An Application Note and Protocol. BenchChem Application Notes. Link

  • Chandrasekhar, T., et al. "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives."[3] Der Pharma Chemica, 2012, 4(3): 1311-1316.[3] Link

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177. (General reference for T3P vs HATU selection). Link

  • Umehara, A., et al. "Direct and Selective N-Acylation of Indazole with Carboxylic Acids."[7] Chemistry – A European Journal, 2024.[7] (Discusses N-acylation selectivity issues). Link

  • ChemRxiv. "Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation." ChemRxiv, 2023. Link

Sources

Troubleshooting & Optimization

Improving yield in 4-bromo-1H-indazole-6-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-1H-indazole-6-carbaldehyde Synthesis

Introduction: The Target & The Challenge

Target Molecule: this compound Primary Application: Critical intermediate for PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors. The Core Challenge: The synthesis of indazole carbaldehydes is notoriously plagued by low yields due to two competing factors:

  • Regioselectivity: Controlling the hydrazine cyclization on the correct carbon.

  • Chemoselectivity: Preserving the aldehyde functionality during the harsh cyclization conditions (hydrazine is a strong reductant, leading to unwanted Wolff-Kishner reduction).

This guide prioritizes the Methyl-Oxidation Route (Route A) as the industry standard for high-yield scalability, while addressing the Direct Cyclization Route (Route B) for specific rapid-synthesis scenarios.

Module 1: Synthetic Architecture & Route Selection

Route A: The "Methyl-Oxidation" Strategy (Recommended)

Best for: High yield, scalability (>10g), and purity. This route builds the indazole ring first with a robust methyl group at C6, then oxidizes it to the aldehyde. This avoids the destruction of the aldehyde by hydrazine.

Workflow:

  • Cyclization: 4-bromo-2-fluoro-6-methylbenzonitrile + Hydrazine

    
     4-bromo-6-methyl-1H-indazole.
    
  • Protection: N1-protection (THP or Boc) to prevent radical scavenging.

  • Functionalization: Radical bromination (NBS) to the gem-dibromide.

  • Hydrolysis: Silver-mediated or aqueous hydrolysis to the aldehyde.

Route B: The "Protected Aldehyde" Strategy

Best for: Short synthetic sequences where starting materials are available. Uses an O-methyloxime or acetal to "hide" the aldehyde from hydrazine during cyclization.

SynthesisRoutes Start Starting Material: 4-bromo-2-fluoro-6-methylbenzonitrile Cyclization Step 1: Hydrazine Cyclization (Forms Indazole Core) Start->Cyclization N2H4·H2O, 90°C Intermediate1 Intermediate: 4-bromo-6-methyl-1H-indazole Cyclization->Intermediate1 Protection Step 2: N1-Protection (THP/Boc/SEM) Intermediate1->Protection Critical for Yield Bromination Step 3: Radical Bromination (NBS, AIBN/BPO) Protection->Bromination GemDibromide Gem-Dibromide Intermediate Bromination->GemDibromide Hydrolysis Step 4: Hydrolysis (AgNO3 or CaCO3) GemDibromide->Hydrolysis Target TARGET: This compound Hydrolysis->Target

Figure 1: The Robust Methyl-Oxidation Pathway. This route prevents the Wolff-Kishner reduction side-reaction common in direct aldehyde synthesis.

Module 2: Step-by-Step Troubleshooting (Route A)

Step 1: Hydrazine Cyclization

Protocol: Reflux 4-bromo-2-fluoro-6-methylbenzonitrile with hydrazine hydrate in n-butanol (or ethanol). Common Failure: Low conversion or formation of "gummy" solids.

SymptomProbable CauseCorrective Action
Incomplete Reaction Solvent temperature too low.Switch from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or Dioxane. The cyclization often requires >100°C.
Regioisomer Mix N/A for this precursor.If starting from a non-symmetric ketone, isomers form. With the nitrile/fluoro precursor, regioselectivity is locked.
Product Loss in Workup Product is amphoteric.Do not over-acidify. The indazole NH is acidic (

). Adjust pH to ~7-8 for precipitation.
Step 3: Radical Bromination (The Critical Bottleneck)

Protocol: React N-protected 4-bromo-6-methylindazole with NBS (2.2 equiv) and AIBN in


 or PhCl.

Q: Why is the reaction stalling at the mono-bromide stage? A: This is the most common failure mode.

  • Solvent:

    
     is classic but restricted. Chlorobenzene  or Trifluorotoluene  are superior modern alternatives that allow higher temperatures (critical for radical propagation).
    
  • Initiator: AIBN has a half-life of 1h at 80°C. If you reflux overnight without adding more initiator, the reaction dies. Add AIBN portion-wise (every 2-3 hours).

  • Light: Use a 500W halogen lamp if chemical initiation fails.

  • Stoichiometry: You need the gem-dibromide. Use 2.5 - 3.0 equiv of NBS.

Step 4: Hydrolysis to Aldehyde

Protocol: Treat the gem-dibromide with


 in Acetone/Water or 

in refluxing dioxane/water.

Q: I obtained the carboxylic acid instead of the aldehyde. Why? A: Over-oxidation.

  • Cause: Presence of oxidants or prolonged heating in air.

  • Fix: Use calcium carbonate (

    
    )  in 1:1 Dioxane:Water at reflux. It is milder than silver salts and prevents oxidation to the acid.
    

Module 3: The "Wolff-Kishner" Trap (Route B Warning)

If you attempt to cyclize 4-bromo-2-fluoro-6-formylbenzonitrile directly with hydrazine, your yield will be <10%.

Mechanism of Failure: Hydrazine reacts with the aldehyde to form a hydrazone. Under the high thermal conditions required for the indazole ring closure, this hydrazone undergoes a Wolff-Kishner reduction , converting your aldehyde into a methyl group.[1]

The Fix (If you must use this route):

  • Protect First: Convert the aldehyde to an O-methyloxime or acetal before adding hydrazine.

  • Cyclize: The oxime is stable to hydrazine.

  • Deprotect: Hydrolyze the oxime back to the aldehyde using aqueous acid / formaldehyde exchange.

Module 4: FAQ & Quick Diagnostics

Q: Can I perform the radical bromination (Step 3) without protecting the N1 nitrogen? A: No. (Or highly inadvisable). The free N-H bond (


) competes with the benzylic C-H bond (

) for radical abstraction. This leads to N-bromination, polymerization, and tar formation. Always use a THP (Tetrahydropyranyl) or Boc group. THP is preferred as it is stable to the radical conditions and easily removed with mild acid.

Q: My product has a low melting point and is sticky. Is it pure? A: Likely not. This compound should be a discrete solid. Sticky residues usually indicate:

  • Remaining succinimide (from NBS). Wash with water/bicarb thoroughly.

  • Polymerization of the aldehyde (common if stored without antioxidants). Store under

    
     at -20°C.
    

Q: What is the expected yield for the optimized Route A?

  • Step 1 (Cyclization): 85-92%

  • Step 2 (Protection): >95%

  • Step 3 (Bromination): 70-80% (conversion to gem-dibromide)

  • Step 4 (Hydrolysis): 85-90%

  • Overall Yield: ~50-60% (vs. <15% for direct cyclization).

Troubleshooting Logic Tree

Troubleshooting Problem Problem: Low Yield of Aldehyde CheckRoute Which Route? Problem->CheckRoute RouteA Route A: Methyl Oxidation CheckRoute->RouteA RouteB Route B: Direct Cyclization CheckRoute->RouteB StepCheck Which step failed? RouteA->StepCheck WK_Issue Did you protect the aldehyde? RouteB->WK_Issue Yes_Protect Check Deprotection Step WK_Issue->Yes_Protect Yes No_Protect FAILURE CAUSE: Wolff-Kishner Reduction. Aldehyde became Methyl. WK_Issue->No_Protect No BrominationFail Bromination (NBS) StepCheck->BrominationFail HydrolysisFail Hydrolysis StepCheck->HydrolysisFail N_Prot_Check Was N1 protected? BrominationFail->N_Prot_Check Acid_Check Did it form Acid? HydrolysisFail->Acid_Check No_NProt FIX: Protect with THP/Boc. Free NH kills radicals. N_Prot_Check->No_NProt No Yes_NProt FIX: Increase Temp (PhCl) or Add Initiator Portion-wise. N_Prot_Check->Yes_NProt Yes Yes_Acid FIX: Use milder base (CaCO3 vs AgNO3). Acid_Check->Yes_Acid Yes

Figure 2: Diagnostic logic for identifying yield loss. Note the critical check for N-protection during radical steps.

References

  • BenchChem Technical Support. "Improving yield in the cyclization step of 6-bromo-1H-indazol-4-amine synthesis." (Discusses the Wolff-Kishner side reaction mechanism in indazole synthesis).

  • Li, P., et al. "A one-pot metal-free reaction of easily available 2-aminophenones with hydroxylamine derivatives provides indazoles." Organic Letters, 2011, 13, 3340-3343.[2] (Foundational work on hydrazine/hydroxylamine cyclization conditions).

  • Lefebvre, V., et al. "General and efficient synthesis of 1H-indazoles." Journal of Organic Chemistry, 2010, 75, 2730-2732.[2] (Protocol for hydrazine cyclization of o-fluorobenzonitriles).

  • Sigma-Aldrich / Merck. "Product Specification: 6-Bromo-1H-indazole-4-carboxaldehyde." (Reference for physical properties and stability of the isomer class).

  • Patent WO2018023865. "Synthesis of Indazole Intermediates for PARP Inhibitors.

Sources

Technical Support Center: Indazole Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Indazole Synthesis Ticket ID: IND-SYN-0042 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction

Welcome to the Indazole Synthesis Support Center. If you are reading this, you are likely staring at a TLC plate with a streak of baseline material, a crude NMR showing a mixture of N1/N2 isomers, or a reaction vessel full of black tar.

The indazole scaffold is deceptively simple. However, its synthesis is plagued by three distinct failure modes: regioselectivity collapse (N1 vs. N2), catalyst poisoning (in metal-mediated routes), and diazo-decomposition (in cyclization routes).

This guide does not offer generic advice. It provides root-cause analysis and self-validating protocols derived from kinetic data and recent mechanistic studies (2020–2024).

Module 1: The "Classic" Route (Diazotization/Cyclization)

User Issue: "My Jacobson/Sandmeyer cyclization turns into a tarry mess with low yields (<30%)."

Root Cause Analysis

The classical Jacobson synthesis (diazotization of o-toluidines) or the cyclization of o-amino-benzaldehydes often fails due to azine dimerization .

When the diazonium intermediate forms, it is highly electrophilic. If the intramolecular cyclization is slow (due to sterics or electronics), the diazonium species reacts with the unreacted amine or itself to form azo-dyes and tars. Recent kinetic profiling reveals that solvent polarity and stoichiometry are the primary levers to suppress this side reaction [1].

Troubleshooting Protocol: The "High-Dilution" DMF Method

Do not use standard DCM or THF. Use Dimethylformamide (DMF) or DMAc to stabilize the ionic intermediate.

ParameterStandard (Flawed)Optimized (Recommended)Reason
Solvent DCM, Toluene, THFDMF (anhydrous) DMF stabilizes the diazonium salt, preventing rapid decomposition [1].
Concentration 0.5 M – 1.0 M0.1 M High dilution favors intramolecular cyclization over intermolecular dimerization.
Stoichiometry 1:1 (Amine:Nitrite)1:3 (Amine:Nitrite) Excess nitrite ensures rapid conversion of amine, removing the nucleophile that causes coupling.
Temperature 0°C to RT80°C (Rapid Heating) Higher temp overcomes the activation energy for the ring closure (kinetic control).
Visualizing the Failure Mode

Jacobson_Failure Start o-Amino Precursor Diazo Diazonium Intermediate Start->Diazo NaNO2, H+ Tar Azine Dimers / Azo Tars Start->Tar Coupling with Diazo Indazole Indazole (Target) Diazo->Indazole Intramolecular Cyclization (Fast at 80°C) Diazo->Tar Intermolecular Attack (Favored at high conc.)

Figure 1: Kinetic competition between cyclization and polymerization. Success depends on accelerating the green pathway while starving the red pathway.

Module 2: Metal-Catalyzed Cross-Coupling

User Issue: "My Buchwald-Hartwig cyclization using hydrazine stalled. I see starting material and Pd-black."

Root Cause Analysis

Hydrazine (


) is a potent catalyst poison . It binds irreversibly to Pd(II) species, displacing phosphine ligands and shutting down the catalytic cycle. Furthermore, oxidative addition into o-halo-benzaldehydes is sluggish without electron-rich ligands.
The Workaround: Benzophenone Hydrazone Strategy

Instead of using free hydrazine, use benzophenone hydrazone as a "masked" hydrazine equivalent. This prevents catalyst poisoning.

Protocol:

  • Coupling: React o-bromo-benzaldehyde with benzophenone hydrazone using Pd(OAc)2 (1 mol%) and XPhos (2 mol%) with Cs2CO3 in Toluene at 100°C.

  • Cyclization: Treat the resulting intermediate with aqueous HCl in THF. This hydrolyzes the hydrazone and induces immediate cyclization to the indazole.

Ligand Selection Table (Based on 2021-2023 Screening Data [2, 3]):

Substrate TypeRecommended Catalyst SystemNotes
Aryl Bromides Pd(OAc)2 + XPhos Excellent turnover; bulky ligand prevents Pd aggregation.
Aryl Chlorides Pd2(dba)3 + BrettPhos Required for difficult oxidative additions.
Aryl Iodides Pd(TFA)2 + dppf Use PivOH (0.3 equiv) as an additive to assist C-H activation steps [3].

Module 3: The Regioselectivity Nightmare (N1 vs. N2)

User Issue: "I need the N1-alkyl indazole, but I'm getting a 60:40 mix of N1/N2."

Scientific Insight: Thermodynamic vs. Kinetic Control
  • N1-Isomer: Thermodynamically more stable (~4 kcal/mol lower energy) due to the preservation of the benzene ring's aromaticity (Clar's sextet).

  • N2-Isomer: Kinetically accessible, often driven by chelation or solvent effects.

Decision Tree for Selectivity

If you strictly need one isomer, you must choose your conditions based on the Curtin-Hammett principle .

Regioselectivity Start Target Isomer? N1 N1-Alkyl (Thermodynamic) Start->N1 N2 N2-Alkyl (Kinetic) Start->N2 Cond_N1 Condition A: NaH (1.2 eq) in THF Temp: 0°C -> RT N1->Cond_N1 Cond_N2 Condition B: Meerwein Salt (Et3O+BF4-) OR Alkyl Imidates N2->Cond_N2 Mech_N1 Mechanism: Dissociated Ion Pair Steric repulsion at N2 Cond_N1->Mech_N1 Mech_N2 Mechanism: Chelation Control (requires non-polar solvent) Cond_N2->Mech_N2

Figure 2: Strategic selection of reaction conditions. N1 is the default preference for NaH/THF systems.

The "Gold Standard" N1 Protocol [4, 5]
  • Solvent: Anhydrous THF (promotes loose ion pairs, favoring the harder N1 nucleophile).

  • Base: NaH (60% dispersion).[1]

  • Procedure:

    • Dissolve Indazole in THF at 0°C.

    • Add NaH.[1] Stir 30 mins (wait for H2 evolution to cease).

    • Add Electrophile. Warm to RT.

    • Crucial Step: If selectivity is poor, add 15-crown-5 ether to complex the Sodium, further exposing the N1 anion.

The N2 Protocol (Advanced)

To force N2 alkylation, use Alkyl 2,2,2-trichloroacetimidates with catalytic Lewis acid (


) in non-polar solvents (DCM or Toluene). This proceeds via a concerted mechanism that favors the more accessible electron lone pair on N2 [6].

Module 4: Isolation & Purification

User Issue: "My product is stuck on the column or crashing out impure."

Indazoles are notorious for poor solubility and "streaking" on silica due to the basicity of the pyrazole nitrogens.

FAQ: Solubility & Cleaning

  • Q: How do I stop the streaking on TLC/Column?

    • A: Add 1% Triethylamine (TEA) to your eluent system. If the product is very polar, switch to DCM:MeOH:NH4OH (90:9:1).

  • Q: My product is a solid but won't recrystallize.

    • A: Convert it to the HCl salt . Dissolve the crude in minimal dioxane, add 4M HCl in dioxane dropwise. The indazole-HCl salt usually precipitates as a fine, filterable powder, leaving organic impurities in the mother liquor [7].

  • Q: How do I remove residual Palladium?

    • A: Do not rely on columns. Treat the crude reaction mixture with N-acetylcysteine or commercial metal scavengers (SiliaMetS® Thiol) for 1 hour at 50°C before workup.

References

  • Yadav, M., & Kapoor, A. (2024).[2][3][4] Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis. Link

  • Li, J., et al. (2021).[5][6] Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone. Organic Letters. Link

  • Lefebvre, V., et al. (2010).[5] General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Journal of Organic Chemistry. Link

  • BenchChem Tech Support. (2025).[1][3] Troubleshooting regioselectivity in indazole synthesis. Link

  • Meanwell, M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. PMC. Link

  • Dong, L., et al. (2022).[7] Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Link

  • Zhang, J., et al. (2023).[5][8] The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry. Link

Sources

Purification challenges of 4-bromo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for 4-bromo-1H-indazole-6-carbaldehyde (CAS: 1168721-41-2 / 186407-74-9 related). It is designed to address the specific physicochemical challenges imposed by the 4-bromo substituent and the amphoteric indazole core.[1]

Ticket ID: IND-BR-CHO-06 Status: Open Assigned Specialist: Senior Application Scientist[1]

Core Chemical Profile & Handling

Before troubleshooting purification, you must understand why this molecule behaves poorly in standard workflows.

  • The "Brick Dust" Effect: The 4-bromo substituent significantly increases lipophilicity compared to the parent indazole, while the 6-aldehyde and 1-NH provide hydrogen bonding capability.[1] This often results in a compound that is poorly soluble in non-polar solvents (Hexane) but crystallizes poorly from polar aprotic solvents (trapping DMF/DMSO).

  • Acidity (pKa Shift): The electron-withdrawing bromine at C4 inductively stabilizes the conjugate base of the indazole N-H. This makes the proton more acidic than in unsubstituted indazole, leading to severe tailing on silica gel if not buffered.

Quick Reference: Solubility Matrix
SolventSolubility RatingApplication
DMSO/DMF HighReaction medium; difficult to remove.[1]
THF/DCM ModerateGood for extraction; poor for crystallization alone.
Methanol ModerateRisk of hemiacetal formation if acidic.
Ethyl Acetate Moderate/LowGood antisolvent for crystallization.
Water InsolublePrecipitator (crashes product out).
Hexanes InsolubleWash solvent to remove grease.

Troubleshooting Guides (Q&A Format)

Issue #1: "My product is streaking/tailing on the column."

User Report: I'm running a silica column (Hex/EtOAc), but the aldehyde smears across 10+ fractions. I'm losing yield and purity.

Root Cause: The indazole N-H is interacting with the acidic silanol groups on the silica gel. The 4-bromo group enhances this acidity, causing strong retention and "streaking."

Solution: The "Buffered Carrier" Protocol You must neutralize the silica surface. Do not just increase polarity; modify the stationary phase.

  • Pre-treat the Column: Flush your silica column with mobile phase containing 1% Triethylamine (TEA) before loading the sample.

  • The Mobile Phase: Switch to a DCM / Methanol system rather than Hex/EtOAc.

    • Gradient: 0%

      
       5% MeOH in DCM.
      
    • Modifier: Add 0.5% TEA or 1%

      
       to the mobile phase.
      
  • Causality: The base competes for the silanol sites, allowing the indazole to elute as a tight band.

Critical Warning: Evaporate TEA thoroughly. Residual amine can catalyze the condensation of your aldehyde (aldol reactions) during storage.

Issue #2: "I cannot separate the 6-CHO isomer from the 4-CHO or 5-CHO regioisomers."

User Report: I synthesized this via cyclization of a bromobenzaldehyde derivative, but I have a mixture of isomers (approx. 10%) that co-elute.

Root Cause: Regioisomers of bromo-indazoles have nearly identical polarity (Rf values differ by < 0.05).[1] Standard silica chromatography is insufficient.

Solution: Chemoselective Bisulfite Purification Leverage the reactivity of the aldehyde group to alter physical properties temporarily, separating it from non-aldehyde impurities or isomers where the aldehyde is sterically hindered (e.g., 7-CHO).

Protocol:

  • Dissolve: Dissolve crude mixture in minimal EtOAc or THF (5-10 volumes).

  • React: Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (

    
    ) .
    
  • Agitate: Vigorously stir for 2-4 hours. The aldehyde forms a water-soluble bisulfite adduct.[1]

    • Mechanism:[1][2]

      
       (Water Soluble).[1]
      
  • Partition:

    • Wash 1: Extract with EtOAc.[3] Discard organic layer (contains non-aldehyde impurities/regioisomers that don't form adducts easily).

    • Keep Aqueous: The product is in the water layer.

  • Regenerate:

    • Adjust aqueous layer pH to >9 using

      
       or 
      
      
      
      (mildly).
    • Stir for 30 mins. The adduct collapses back to the aldehyde and precipitates.

  • Filter/Extract: Filter the solid or extract with EtOAc.

Issue #3: "The product contains chromium residues (green tint)."

User Report: I oxidized (4-bromo-1H-indazol-6-yl)methanol using PDC/PCC, but the product is green and sticky.

Root Cause: Chromium salts coordinate strongly to the indazole nitrogens.

Solution: The Florisil/Celite Filtration

  • Dissolve: Take up the crude residue in DCM.

  • Adsorbent: Add Florisil (magnesium silicate) or a 1:1 mix of Celite/Silica (10 wt% of crude).

  • Stir: Agitate for 30 minutes. The chromium binds to the magnesium silicate.

  • Filter: Pass through a pad of Celite.

  • Check: If color persists, wash the organic phase with 10% aqueous sodium thiosulfate to reduce residual oxidants.

Visual Workflows

Workflow A: Purification Decision Tree

Use this logic to determine the correct purification path based on your crude profile.

PurificationStrategy Start Crude 4-bromo-1H-indazole-6-CHO CheckPurity Check TLC/LCMS Start->CheckPurity IsomerIssue Regioisomers Present? CheckPurity->IsomerIssue MetalIssue Green/Metal Residue? IsomerIssue->MetalIssue No Bisulfite Protocol: Bisulfite Adduct (Selects for Aldehyde) IsomerIssue->Bisulfite Yes TailingIssue Streaking on TLC? BufferedCol Protocol: Buffered Silica (DCM/MeOH + 1% TEA) TailingIssue->BufferedCol Yes Recryst Recrystallization (EtOH/Water) TailingIssue->Recryst No (High Purity) MetalIssue->TailingIssue No Florisil Protocol: Florisil Filtration (Removes Chromium) MetalIssue->Florisil Yes Bisulfite->Recryst Final Polish Florisil->TailingIssue

Caption: Decision matrix for selecting the optimal purification method based on impurity profile.

Workflow B: The Bisulfite Purification Mechanism

This is the most robust method for high-purity isolation without column chromatography.[1]

BisulfiteMechanism Impure Impure Aldehyde (Organic Phase) Reaction Add NaHSO3 (aq) Stir 2h Impure->Reaction PhaseSep Phase Separation Reaction->PhaseSep OrgWaste Organic Layer (Contains Impurities) PhaseSep->OrgWaste Discard AqAdduct Aqueous Layer (Bisulfite Adduct) PhaseSep->AqAdduct Keep Regen Add Na2CO3 (pH > 9) AqAdduct->Regen Pure Pure Aldehyde (Precipitate) Regen->Pure

Caption: Chemoselective isolation of the aldehyde via water-soluble bisulfite adducts.

Frequently Asked Questions (FAQs)

Q: Can I recrystallize this compound? A: Yes, but it is tricky. The best solvent system is typically Ethanol/Water . Dissolve the compound in boiling ethanol (approx. 20 mL/g), then add hot water dropwise until persistent turbidity is observed. Cool slowly to 4°C. Do not use pure hexanes as an anti-solvent with DCM, as the product often "oils out" rather than crystallizing.

Q: Why is my yield low after PDC oxidation? A: Over-oxidation is common. The aldehyde can oxidize further to the carboxylic acid (4-bromo-1H-indazole-6-carboxylic acid).[1]

  • Check: Look for a baseline spot on TLC (acidic).

  • Prevention:[1] Run the reaction in anhydrous DCM with molecular sieves. Stop the reaction immediately upon consumption of starting material (monitor by TLC every 30 mins).

Q: Is the compound light sensitive? A: Yes. Brominated indazoles can undergo photolytic debromination or radical coupling over time. Store the purified solid in amber vials under Argon at -20°C.

References

  • Vertex Pharmaceuticals Inc. (2014). Indazolyl, benzimidazolyl, benzotriazolyl substituted indolinone derivatives as kinase inhibitors. US Patent 8,765,748 B2. Link

    • Citation Context: Describes the synthesis of this compound and its usage as a starting m
  • Pauls, H. W., et al. (2011). Indolinone derivatives and their use as kinase inhibitors. US Patent App.[4] 2011/0065702 A1. Link

    • Citation Context: Details the oxidation of (4-bromo-1H-indazol-6-yl)methanol to the title aldehyde using PDC.
  • BenchChem. (2025).[2][3] Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note. Link

    • Citation Context: Provides general protocols for handling indazole aldehydes and nitrosation workflows relevant to the scaffold.
  • Lippincott, M., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. RSC Advances. Link

    • Citation Context: Discusses the solubility and purification challenges of substituted indazole aldehydes.

Sources

Technical Support Center: Indazole Cyclization & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Process Chemistry Division) Topic: Minimizing Byproduct Formation in Indazole Synthesis

Welcome to the Indazole Synthesis Support Hub

Mission Statement: The indazole scaffold is a pharmacophore "privileged structure" found in kinase inhibitors (e.g., Axitinib) and anti-emetics (e.g., Granisetron). However, its synthesis is plagued by tautomeric ambiguity (N1 vs. N2) and sensitive intermediates. This guide moves beyond standard recipes to address the causality of failure modes, providing self-validating protocols to minimize impurities.

Quick Diagnostic: Select Your Synthesis Route
  • Route A: Alkylation/Cyclization of Hydrazines (1H-Indazoles)

    
    Go to Module 1
    
  • Route B: Davis-Beirut Reaction (2H-Indazoles)

    
    Go to Module 2
    
  • Route C: Metal-Catalyzed Cross-Coupling

    
    Go to Module 3
    
Module 1: The Regioselectivity Crisis (N1 vs. N2)

Ticket #: REG-001 User Issue: "I am targeting the N1-alkyl indazole, but I keep isolating significant amounts of the N2-isomer or inseparable mixtures."

Technical Diagnosis

The indazole ring exists in an annular tautomeric equilibrium.

  • 1H-Indazole (N1): Thermodynamically stable (Benzenoid structure preserved).[1]

  • 2H-Indazole (N2): Kinetically favored in basic conditions (Quinonoid structure), but less stable (~2.3–3.6 kcal/mol higher energy).

Root Cause: Under basic alkylation conditions (e.g.,


/DMF), the naked anion is often attacked at the position of highest electron density (N2) rather than the thermodynamic position (N1), leading to mixtures.
Troubleshooting Protocol: Chelation Control

To force N1 selectivity, you must switch from simple deprotonation to chelation-controlled substitution .

Step-by-Step Optimization:

  • Switch Base/Solvent: Move from

    
    /Acetone to NaH/THF .
    
    • Why? The

      
       cation coordinates tightly with N2 and the C3-substituent (if electron-rich), sterically blocking N2 and forcing alkylation at N1.
      
  • Thermodynamic Equilibration:

    • If you have an N1/N2 mixture, heat the mixture in the presence of a catalytic amount of the alkylating agent or acid. The kinetic N2 product can sometimes rearrange to the thermodynamic N1 product via an intermolecular mechanism.

  • Validation (The "Self-Validating" Step):

    • Do not rely on simple 1H NMR integration alone.

    • Run NOESY/HMBC:

      • N1-Alkyl: Cross-peak between N-CH protons and C7-H (the benzene ring proton).

      • N2-Alkyl: Cross-peak between N-CH protons and C3-H (the pyrazole proton).

Regioselectivity cluster_thermo Thermodynamic Control Start Target: N1-Alkyl Indazole Condition Current Conditions? Start->Condition BaseCheck Using K2CO3 or Cs2CO3? Condition->BaseCheck ResultMix Result: N1/N2 Mixture (Kinetic vs Thermo competition) BaseCheck->ResultMix Yes Solution Switch to NaH / THF ResultMix->Solution Rearrange Heat with acid catalyst (Isomerizes N2 -> N1) ResultMix->Rearrange Mechanism Mechanism: Na+ Chelation blocks N2 Solution->Mechanism Validation Verify: NOESY (N-CH to C7-H) Mechanism->Validation

Caption: Decision tree for maximizing N1-regioselectivity using cation chelation and thermodynamic control.

Module 2: Davis-Beirut Reaction (2H-Indazoles)

Ticket #: DB-002 User Issue: "My yield is low (<40%), and I see deep red/orange impurities. The product is contaminated with azo-dimers."

Technical Diagnosis

The Davis-Beirut reaction (DBR) converts o-nitrobenzylamines to 2H-indazoles via a base-mediated reductive cyclization.[2] The Trap: The reaction proceeds through a highly reactive nitroso imine intermediate.[3]

  • Byproduct A (Azo-dimers): If the reduction is incomplete or the concentration is too high, nitroso intermediates dimerize.

  • Byproduct B (Indazolones): If water content is uncontrolled, water attacks the imine intermediate instead of the internal nitrogen, hydrolyzing the ring to an indazolone.

Troubleshooting Protocol: The "Water Ceiling"

Contrary to intuition, the DBR requires some water, but strictly limited amounts.

Optimized Workflow:

  • Solvent System: Use Methanol or Ethanol.[3]

  • Water Titration:

    • Optimal: 15% (v/v) water in alcohol. This facilitates the solubility of KOH and stabilizes the transition state.

    • Critical Failure: >25% water causes yields to plummet (hydrolysis dominates).

  • Temperature: Maintain 60–80°C. Lower temperatures favor dimer formation; higher temperatures promote tars.

  • Reagent Quality: Use fresh o-nitrobenzylamine. Old starting material often contains pre-formed oxidation impurities.

Quantitative Impact of Water on Yield:

Solvent SystemWater % (v/v)Yield (2H-Indazole)Dominant Byproduct
Anhydrous MeOH0%27%Unreacted/Tars
MeOH/Water 15% 65-85% None (Clean)
MeOH/Water50%<15%Indazolone (Hydrolysis)
Module 3: Hydrazine Condensation & Metal Catalysis

Ticket #: HYD-003 User Issue: "During the condensation of 2-halobenzaldehyde with hydrazine, I had a thermal runaway, and the product contains dehalogenated impurities."

Technical Diagnosis
  • Thermal Runaway: Hydrazine condensations are exothermic. Without a base buffer, HCl generation accelerates the reaction autocatalytically.

  • Dehalogenation: If using Pd/Cu catalysis to close the ring (e.g., Buchwald-Hartwig type), the metal can undergo oxidative addition into the C-Halogen bond intended for the ring closure, but then undergo reductive elimination with a hydride source (often from the solvent or hydrazine excess), stripping the halogen.

Troubleshooting Protocol: Buffered Cyclization

Safety First: Never scale up hydrazine reactions without calorimetry data.

  • Buffer Addition: Add Sodium Acetate (NaOAc) to the reaction.

    • Mechanism:[2][3][4][5][6][7][8][9] Neutralizes HCl in situ, preventing the pH drop that triggers violent decomposition/exotherms.

  • Wolff-Kishner Suppression:

    • Issue: Hydrazine can reduce the aldehyde completely to a methyl group (Wolff-Kishner) instead of cyclizing.

    • Fix: Pre-form the O-methyloxime first, then treat with hydrazine. The oxime is less prone to over-reduction than the free aldehyde.

MetalCatalysis cluster_fail Failure Mode cluster_fix Corrective Action Precursor 2-Halobenzaldehyde + Hydrazine Runaway HCl Accumulation (Exotherm) Precursor->Runaway No Buffer Buffer Add NaOAc (Buffer pH) Precursor->Buffer Standard Protocol Runaway->Buffer Fix Dehal Pd-Catalyzed Dehalogenation Ligand Bulky Ligand (e.g., Xantphos) Prevents side-reaction

Caption: Preventing thermal runaway and catalytic failure in hydrazine-mediated cyclizations.

Summary of Key Impurities & Remediation
Impurity TypeOriginRemediation Strategy
N2-Isomer Kinetic control in alkylationUse NaH/THF (Chelation) or heat to equilibrate.
Azo-Dimer Incomplete reduction (Davis-Beirut)Optimize solvent to 15%

/MeOH
; ensure sufficient base.
Indazolone Hydrolysis of imine intermediateReduce water content below 20%.
De-halogenated Metal-catalyzed side reactionUse milder bases (

); switch to Cu-catalysis (Ullmann) if Pd fails.
References
  • BenchChem. (2025).[2][10] Troubleshooting regioselectivity in indazole synthesis. Retrieved from

  • Kurth, M. J., et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates. PMC/NIH. Retrieved from

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from

  • American Chemical Society. (2013). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Retrieved from

  • Organic Chemistry Portal. (2023). Indazole Synthesis: Recent Developments. Retrieved from

For further assistance, please contact the Process Chemistry Division with your specific spectral data (HMBC/LCMS).

Sources

Technical Guide: Optimization of Reaction Conditions for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: This guide functions as a Tier-3 Technical Support resource for synthetic chemists. It moves beyond generic textbook definitions to address the specific, failure-prone variables in indazole construction. Our focus is on causality: why a reaction fails and how to engineer the conditions for success.

Module 1: Mastering Regioselectivity ( vs. Alkylation)

The Core Problem: Direct alkylation of


-indazoles typically yields a mixture of 

- and

-alkylated products due to annular tautomerism.[1]

is thermodynamically favored (benzenoid structure), while

(quinonoid structure) is often kinetically accessible but less stable.
Q: My alkylation yields a stubborn 1:1 mixture. How do I force

-selectivity?

A: You are likely operating under conditions that do not allow thermodynamic equilibration, or your base cation is coordinating poorly.

  • The Fix (Thermodynamic Control): Switch to Sodium Hydride (

    
    ) in THF .
    
    • Mechanism: The

      
       cation coordinates with the 
      
      
      
      atom and substituents at the C3 position (if electron-rich), sterically shielding
      
      
      and directing the electrophile to
      
      
      .
    • Protocol:

      • Dissolve indazole in anhydrous THF (

        
         M).
        
      • Add

        
         (
        
        
        
        equiv) at
        
        
        . Stir 30 min to ensure complete deprotonation.
      • Add alkyl halide. Warm to

        
         to promote thermodynamic equilibration.
        
    • Success Metric:

      
      
      
      
      
      -selectivity is typical for 3-substituted indazoles using this method.[2][3]
Q: I specifically need the

-indazole (

-isomer). Direct alkylation isn't working.

A: Direct alkylation is rarely the best route for high-yield


 synthesis due to the thermodynamic penalty. You should switch strategies to De Novo Synthesis  (see Module 2) or use Kinetic Trapping .
  • The Fix (Kinetic Trapping): Use Meerwein's Salt (

    
    )  or rapid alkylation with reactive halides in non-polar solvents.
    
  • Alternative: If you must alkylate, use Cesium Carbonate (

    
    ) in DMF . The "Ceasium Effect" (larger cation radius) disrupts the tight ion-pairing seen with sodium/lithium, occasionally altering selectivity, though yields often remain mixed.
    
Visualizing the Regioselectivity Logic

Regioselectivity Start Target: N-Substituted Indazole Decision Which Isomer? Start->Decision N1 Target: N1-Isomer (Thermodynamic) Decision->N1 N2 Target: N2-Isomer (Kinetic/Quinonoid) Decision->N2 Method1 Protocol A: NaH (1.2 eq) in THF Temp: 60°C (Promotes Na+ coordination at N2) N1->Method1 Standard Method2 Protocol B: Mitsunobu Reaction (Steric control) N1->Method2 If OH-nucleophile Method3 Protocol C: Davis-Beirut Reaction (See Module 2) N2->Method3 Best Purity

Caption: Decision matrix for selecting synthetic routes based on desired regioisomer (


 vs 

).
Module 2: The Davis-Beirut Reaction (Accessing -Indazoles)

The Core Problem: Users often report low yields or "stalled" reactions when attempting to synthesize


-indazoles from 2-nitrobenzylamines. This reaction relies on a specific redox-neutral cascade that is sensitive to water and base strength.
Q: The reaction turns dark, but the starting material (2-nitrobenzylamine) remains unconsumed.

A: This indicates a failure to generate the nitroso imine intermediate . The initial deprotonation is the rate-determining step.

  • The Fix:

    • Base Strength: Switch from aqueous KOH to powdered KOH in anhydrous MeOH or EtOH . Water can solvate the base too strongly, reducing its basicity.

    • Concentration: Run the reaction at high concentration (

      
       M to 
      
      
      
      M). Dilution disfavors the bimolecular steps involved in the cascade.
    • Temperature: Ensure the internal temperature reaches at least

      
      .
      
Q: I am seeing byproduct formation (Indazolones).

A: This is caused by the presence of external nucleophiles or excessive oxidation.

  • The Fix:

    • Exclude Oxygen: While the reaction is "redox neutral" internally, external oxygen can oxidize the intermediate benzylic carbanion. Sparge the solvent with Argon for 15 minutes prior to base addition.

    • Stoichiometry: Use exactly 5-10 equivalents of KOH. Large excesses can lead to side reactions with the solvent.

Davis-Beirut Mechanistic Flow

DavisBeirut Substrate o-Nitrobenzylamine Step1 Deprotonation (KOH/MeOH) Substrate->Step1 Inter1 Carbanion Step1->Inter1 Step2 Intramolecular Redox Inter1->Step2 Inter2 Nitroso Imine (CRITICAL INTERMEDIATE) Step2->Inter2 Step3 N-N Bond Formation (Cyclization) Inter2->Step3 Product 2H-Indazole Step3->Product

Caption: The critical pathway of the Davis-Beirut reaction. Failure usually occurs at the Nitroso Imine stage.

Module 3: Metal-Catalyzed C-N Coupling (Buchwald-Hartwig & C-H Activation)

The Core Problem: Intramolecular cyclization to form the indazole core often suffers from catalyst deactivation (Pd black formation) or competitive hydrodehalogenation.

Q: My Pd-catalyzed cyclization of 2-halobenzophenone hydrazones stalls at 60% conversion.

A: This is likely a ligand-substrate mismatch. Standard ligands like


 are insufficient for the difficult oxidative addition into electron-rich aryl chlorides or sterically crowded bromides.
  • The Fix:

    • Ligand: Switch to Xantphos or BrettPhos . These bidentate, wide-bite-angle ligands stabilize the Pd(0) species and facilitate the reductive elimination of the strained 5-membered ring.

    • Base: Use

      
        (weak/mild) instead of 
      
      
      
      (strong). Strong bases can deprotonate the hydrazone too early, leading to side reactions (Wolff-Kishner type decomposition).
Q: Rh(III)-catalyzed C-H activation (Azobenzene route) yields are inconsistent.

A: The active catalyst species


 is sensitive to the oxidant and solvent coordination.
  • Optimization Protocol:

    • Catalyst:

      
       (
      
      
      
      mol%).[4][5]
    • Additive:

      
       (
      
      
      
      mol%).[4] Crucial: The silver salt abstracts chloride to generate the cationic, active Rh species. If your silver salt is wet/degraded, the reaction will fail.
    • Solvent: 1,4-Dioxane is superior to DCE for solubility and coordinating ability in these systems.

Summary of Optimized Conditions
Reaction TypeTarget IsomerKey ReagentsSolventTempCritical Parameter
Direct Alkylation

-Indazole

(

eq),

THF

Thermodynamic equilibration time.
Davis-Beirut

-Indazole

(

eq)

or


High concentration (

M).
Pd-Cyclization Funct. Indazole

, Xantphos
Toluene

Ligand bite angle (use bidentate).
Rh-C-H Activation 2-Aryl-Indazole

,

1,4-Dioxane

Quality of

(dry).
References
  • Regioselective N-alkylation (NaH/THF)

    • Cheung, M. et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Organic & Biomolecular Chemistry, 2021.[6] Link

  • The Davis-Beirut Reaction

    • Kurth, M. J., Haddadin, M. J., et al.[7] "The Davis-Beirut Reaction: A Robust Route to 2H-Indazoles."[8] Journal of Organic Chemistry, 2005/2013. Link

  • Rh(III)

    • Ellman, J. A. et al. "Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture." Journal of the American Chemical Society, 2013. Link

  • Pd-Catalyzed Buchwald-Hartwig Cyclization

    • Inamoto, K. et al. "Synthesis of 1-Aryl-1H-indazoles via Palladium-Catalyzed Intramolecular Amination." Synlett, 2008. Link

Sources

Overcoming regioselectivity issues in indazole N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Topic: Regioselectivity Control (


 vs. 

) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Core Conflict: The Tautomer Trap

Welcome to the Indazole Support Center. If you are reading this, you are likely staring at an LC-MS trace showing two peaks with identical mass but different retention times.

The Root Cause: Indazoles suffer from annular tautomerism.[1] The


-indazole (

-H) is thermodynamically more stable than the

-indazole (

-H) by approximately 2–5 kcal/mol due to the preservation of the benzene ring's aromaticity (benzenoid structure). However, under reaction conditions, the regioselectivity is governed by a battle between Thermodynamics and Kinetics .
  • 
     (Thermodynamic Product):  Favored under conditions that allow equilibration or proceed via the dissociated anion (salt form).
    
  • 
     (Kinetic Product):  Favored when alkylating the neutral species (where the 
    
    
    
    lone pair is more available/basic) or when using specific directing groups/catalysts.

Diagnostic Flowchart: Select Your Pathway

Before choosing a reagent, determine your target regioisomer and substrate constraints.

IndazoleDecisionTree Start Target Regioisomer? N1 Target N1-Alkyl (Thermodynamic) Start->N1 N2 Target N2-Alkyl (Kinetic/Challenging) Start->N2 Subst1 Substrate Sensitivity? N1->Subst1 MethodC Protocol C: Acid-Cat. Trichloroacetimidate (High Selectivity) N2->MethodC Primary/Sec Alkyl MethodD Protocol D: Mitsunobu / THP Blocking (Variable Selectivity) N2->MethodD Complex/Chiral Robust Base Stable Subst1->Robust High Sensitive Base Sensitive Subst1->Sensitive Low MethodA Protocol A: NaH / THF (Chelation Control) Robust->MethodA MethodB Protocol B: Cs2CO3 / DMF (Dissociated Anion) Sensitive->MethodB

Figure 1: Decision matrix for selecting the optimal alkylation protocol based on desired regioselectivity.

Troubleshooting Guide: -Selective Alkylation

Goal: Maximize the thermodynamic product (


-indazole).
The "Standard" Protocol (NaH/THF)

This is the gold standard for


 selectivity.
  • Mechanism: The sodium cation (

    
    ) coordinates tightly with the 
    
    
    
    nitrogen and potential substituents at C3.[1] This blocks the
    
    
    site sterically and electrostatically, forcing the electrophile to attack
    
    
    .
  • Why it fails: If the solvent is too polar (e.g., DMSO) or the cation is too large (e.g.,

    
    ), the "tight ion pair" dissociates, exposing 
    
    
    
    and eroding selectivity.
Protocol A: Sodium Hydride Method
  • Dissolution: Dissolve indazole (1.0 equiv) in anhydrous THF (0.1 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

  • Aging: Stir at 0°C for 30 mins. Critical Step: This ensures complete formation of the coordinated sodium salt.

  • Alkylation: Add alkyl halide (1.1 equiv) dropwise.[2]

  • Warm: Allow to warm to RT and stir for 12–16 h.

Troubleshooting Table:


 Issues 
SymptomProbable CauseCorrective Action
Low Yield Poor solubility of anion in THF.Add 5-10% DMF as a co-solvent (careful: too much DMF erodes selectivity).
High

Ratio
"Loose" ion pair formation.Switch from

or

to NaH. Ensure solvent is THF (non-polar aprotic favors tight ion pairs).
No Reaction Steric hindrance at

(e.g., C7 substituent).

is flanked by C7.[3][4] If C7 has a bulky group (e.g., -Cl, -OMe),

is blocked. You may be forced to accept

or use a transient blocking group on

.

Troubleshooting Guide: -Selective Alkylation

Goal: Target the kinetic product (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-indazole). This is historically difficult but has been solved by recent methodologies.
The "Modern" Protocol (Acid Catalysis)

Reference: Clemens et al. (Pfizer), Synthesis 2022. Using basic conditions almost always favors


. To get 

, you must alkylate the neutral indazole (where

is the most basic site) using an acid catalyst and a trichloroacetimidate electrophile.
Protocol C: TfOH-Catalyzed Imidate Alkylation
  • Reagent Prep: Convert your alcohol to an alkyl 2,2,2-trichloroacetimidate (using trichloroacetonitrile/DBU).

  • Setup: Dissolve indazole (1.0 equiv) and alkyl imidate (1.2–1.5 equiv) in anhydrous DCM or Toluene.

  • Catalysis: Add TfOH (Triflic acid, 10–20 mol%).

    • Alternative: Cu(OTf)₂ can be used for acid-sensitive substrates.

  • Reaction: Stir at RT. The protonated imidate is a potent electrophile that attacks the nucleophilic

    
     lone pair of the neutral indazole.
    
  • Workup: Quench with

    
    .
    

Why this works:

  • Under acidic conditions, the indazole is not deprotonated.

  • The lone pair on

    
     (pyridine-like) is available for nucleophilic attack.
    
  • The

    
    -H (pyrrole-like) lone pair is part of the aromatic system and is non-nucleophilic.
    
Alternative: The Meerwein Salt Method

For simple methyl/ethyl groups, using Trimethyloxonium tetrafluoroborate (


)  in DCM often yields high 

selectivity because it is a "hard" electrophile reacting with the neutral base (

).

Mechanistic Visualization

Understanding the electronic difference is key to troubleshooting.

IndazoleMechanism cluster_neutral Neutral Conditions (Kinetic) cluster_basic Basic Conditions (Thermodynamic) Neutral Neutral Indazole (N2 is Basic) E_Acid Activated Electrophile (R-Imidate + H+) Neutral->E_Acid N2 Attack ProductN2 N2-Alkyl Indazole (Kinetic Product) E_Acid->ProductN2 Anion Indazole Anion (Delocalized) Na Na+ Coordination Anion->Na Blocks N2 ProductN1 N1-Alkyl Indazole (Thermodynamic Product) Anion->ProductN1 N1 Attack (Sterically Open)

Figure 2: Mechanistic divergence.[1] Neutral conditions favor


 via lone-pair nucleophilicity; Basic conditions favor 

via anionic stability and cation shielding.

FAQ: Common User Scenarios

Q: I am using Mitsunobu conditions (PPh3/DIAD) and getting a 1:1 mixture. Why? A: Mitsunobu reactions are notoriously unpredictable for indazoles. While often cited as favoring


, steric bulk on the alcohol can shift preference to 

.
  • Fix: If you need

    
    , switch to Protocol A  (convert alcohol to bromide/mesylate first). If you need 
    
    
    
    , switch to Protocol C (convert alcohol to imidate).

Q: My indazole has a substituent at C7 (e.g., 7-nitroindazole). I can't get


 product. 
A:  A substituent at C7 creates severe steric clash with the 

site.
  • Outcome: The reaction will naturally drift toward

    
     selectivity, even under basic conditions.
    
  • Workaround: If

    
     is absolutely required, you may need to build the ring after placing the substituent (e.g., via hydrazine cyclization) rather than alkylating the pre-formed ring.
    

Q: Can I isomerize the


 product to the 

product?
A: Generally, yes. Heating the

-alkyl product (if it's a simple alkyl) with high heat or Lewis acids can sometimes trigger a thermodynamic rearrangement to the

form, although this is substrate-dependent and often low-yielding.

References

  • Regioselective Synthesis of N2-Substituted Indazoles Clemens, J., Bell, E. L., & Londregan, A. T. Synthesis, 2022, 54, 3215–3226.[5][6] Key Insight: Defines the acid-catalyzed trichloroacetimidate method for high N2 selectivity.

  • Regioselective N-alkylation of the 1H-indazole scaffold Lundberg, H., et al. Beilstein J. Org. Chem., 2021, 17, 1939–1948. Key Insight: Comprehensive screening of base/solvent effects confirming NaH/THF as the N1 standard.

  • Development of a selective and scalable N1-indazole alkylation Kerr, W. J., et al. RSC Advances, 2024. Key Insight: Discusses thermodynamic equilibration and large-scale N1 protocols.

  • Selective N2-Alkylation of Indazoles with Diazo Compounds Chemical Communications, 2022. Key Insight: Metal-free, acid-catalyzed N2 selectivity using diazo reagents.

Sources

How to remove impurities from 4-bromo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification and impurity management of 4-bromo-1H-indazole-6-carbaldehyde . This protocol is designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) studies or kinase inhibitor synthesis.[1]

Topic: Impurity Removal & Purification Protocols

Executive Summary & Compound Profile

This compound is a critical scaffold often synthesized via the oxidation of (4-bromo-1H-indazol-6-yl)methanol or the reduction of the corresponding nitrile/acid. Its dual functionality (reactive aldehyde and aryl bromide) makes it prone to specific degradation pathways—primarily oxidation (to carboxylic acid) and disproportionation .[1]

Critical Impurity Profile

Before initiating purification, identify your specific impurity profile using the table below.

Impurity TypeLikely IdentityOriginDiagnostic Signal (TLC/LCMS)
Acidic 4-bromo-1H-indazole-6-carboxylic acidOver-oxidation of alcohol; Air oxidation of aldehyde.[1]TLC: Baseline (streak). LCMS: [M+H]+ 241/243 (Mass +16 vs Product).
Polar (4-bromo-1H-indazol-6-yl)methanolIncomplete oxidation of precursor.[1]TLC: Lower Rf than product. LCMS: [M+H]+ 227/229 (Mass +2 vs Product).
Regioisomer 3-bromo or 5-bromo isomersNon-selective bromination during early synthesis.[1]TLC: Very close Rf (often overlapping). NMR: Distinct coupling constants (

-values) in aromatic region.
Inorganic Chromium/Manganese saltsResidual oxidants (PDC/MnO2).[1]Visual: Green/Brown tint in solid.[1] Residue: Non-combustible ash.

Diagnostic Workflow

Use this decision tree to select the correct purification strategy.

Diagnosis Start Start: Crude Material Analysis CheckAcid Is there a baseline streak or Mass +16 peak? Start->CheckAcid CheckAlc Is there a lower Rf spot or Mass +2 peak? CheckAcid->CheckAlc No MethodA Protocol A: Bicarbonate Wash CheckAcid->MethodA Yes CheckColor Is the solid dark/green (Metal residue)? CheckAlc->CheckColor No MethodB Protocol B: Bisulfite Purification CheckAlc->MethodB Yes (High Purity Needed) MethodC Protocol C: Silica Chromatography CheckAlc->MethodC Yes (Standard Purity) MethodD Protocol D: Metal Scavenging/Crystallization CheckColor->MethodD Yes

Figure 1: Diagnostic logic for selecting the appropriate purification module.

Technical Protocols

Protocol A: Removal of Carboxylic Acid Impurity (The "Bicarb Wash")

Issue: The aldehyde has oxidized to 4-bromo-1H-indazole-6-carboxylic acid. Mechanism: The carboxylic acid (pKa ~4-5) is significantly more acidic than the indazole N-H (pKa ~14). A mild base wash selectively removes the acid without deprotonating the indazole core.

Step-by-Step:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are more common.

  • Wash: Wash the organic layer 2x with saturated aqueous NaHCO3 (Sodium Bicarbonate) .[1]

    • Note: Do not use NaOH or Na2CO3; high pH (>10) may deprotonate the indazole N-H, causing product loss into the aqueous layer.

  • Check: Acidify a small aliquot of the aqueous wash with HCl. If a precipitate forms, you have successfully removed the acid impurity.

  • Dry: Wash organic layer with brine, dry over Na2SO4, and concentrate.

Protocol B: Bisulfite Adduct Purification (The "Gold Standard")

Issue: Presence of non-aldehyde impurities (alcohols, isomers) that co-elute on silica. Mechanism: Aldehydes form water-soluble bisulfite adducts.[2] Non-aldehyde impurities remain in the organic layer.

Step-by-Step:

  • Formation: Dissolve crude (1 g) in EtOAc (10 mL) . Add saturated aqueous Sodium Bisulfite (NaHSO3, 10 mL) .

  • Agitation: Vigorously stir or shake for 30–60 minutes. The aldehyde-bisulfite adduct will either precipitate as a white solid or migrate into the aqueous layer.

  • Separation:

    • If Solid: Filter the solid adduct and wash with EtOAc (removes impurities).

    • If Soluble: Separate layers.[2][3][4] Keep the aqueous layer . Wash the aqueous layer 2x with EtOAc to remove non-aldehyde organics.

  • Regeneration:

    • Place the solid adduct (or aqueous solution) in a flask.

    • Add EtOAc and saturated NaHCO3 (or 1M NaOH if rapid hydrolysis is needed, but monitor pH).

    • Stir until the solid dissolves and gas evolution ceases.

  • Isolation: Separate the organic layer (now containing pure aldehyde), dry, and concentrate.

Protocol C: Silica Gel Chromatography

Issue: Separation of the alcohol intermediate ((4-bromo-1H-indazol-6-yl)methanol). Solvent System:

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexane:EtOAc (Gradient 4:1 to 1:1).

  • Rf Values (Approximate in 1:1 Hex:EtOAc):

    • Aldehyde: ~0.6 (Elutes first)[1]

    • Alcohol: ~0.3 (Elutes second)

Technical Tip: Add 1% Methanol to the mobile phase if the indazole "tails" or streaks. This suppresses the interaction between the acidic N-H and the silica silanols.

Troubleshooting & FAQs

Q1: My product is a dark brown solid, but NMR shows it's >90% pure. How do I fix the color? A: The color often comes from trace oxidation products (quinoid-like species) or residual metal salts (if PDC/PCC was used).[1]

  • Solution: Dissolve in boiling Ethanol or Toluene , add Activated Charcoal , reflux for 15 minutes, and filter through Celite while hot. The charcoal will adsorb the high-molecular-weight colored impurities.

Q2: I see a "ghost" peak in the NMR around 10 ppm that isn't my aldehyde. A: This is likely the hydrate (gem-diol) form of the aldehyde, especially if you used a wet solvent (DMSO-d6 + water).

  • Verification: Run the NMR in CDCl3. If the peak disappears and the CHO peak integrates correctly, it was just the hydrate equilibrium.

Q3: Can I recrystallize this compound? A: Yes. Indazoles generally crystallize well.

  • Solvent System: EtOAc/Heptane . Dissolve in minimum hot EtOAc, then slowly add Heptane until cloudy. Cool to 4°C.

  • Alternative: Toluene (good for removing non-polar regioisomers).[1]

Q4: I have the 4-bromo-1H-indazole-6-carboxylic acid byproduct. Can I recycle it? A: Yes. You can reduce the acid back to the alcohol (using Borane-THF) and re-oxidize it to the aldehyde, as described in patent literature [1].

Visualizing the Impurity Fate

The following diagram illustrates where each impurity goes during a standard Acid-Base-Bisulfite workup.

ImpurityFate Crude Crude Mixture (Aldehyde, Acid, Alcohol, Isomer) Step1 Step 1: NaHCO3 Wash Crude->Step1 Org1 Organic Layer 1 (Aldehyde, Alcohol, Isomer) Step1->Org1 Aq1 Aqueous Layer 1 (Carboxylate Salt) Step1->Aq1 Acid Removed Step2 Step 2: NaHSO3 (Bisulfite) Org1->Step2 Org2 Organic Layer 2 (Alcohol, Isomers REMOVED) Step2->Org2 Impurities Removed Aq2 Aqueous/Solid Phase (Aldehyde-Bisulfite Adduct) Step2->Aq2 Regen Regeneration (Base + Extraction) Aq2->Regen Final Pure 4-bromo-1H-indazole- 6-carbaldehyde Regen->Final

Figure 2: Fate mapping of impurities during the multi-stage purification process.

References

  • Title: Indazolyl, benzimidazolyl, benzotriazolyl substituted indolinone derivatives as kinase inhibitors.
  • Bisulfite Purification Methodology: Title: Workup: Aldehydes (Bisulfite Workup for Removal or Purification).[1][2][3] Source: University of Rochester, Department of Chemistry. URL:[Link][1]

Sources

Technical Support Center: Managing Competitive Wolff-Kishner Reduction in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Is it Wolff-Kishner?

Before altering your synthetic route, confirm that the impurity is indeed the result of a Wolff-Kishner (WK) reduction. In indazole synthesis—particularly from o-haloacetophenones or o-acylbenzoic acids—the hydrazone intermediate faces a critical bifurcation: it can either cyclize (desired) or undergo deoxygenation/reduction (undesired).

Quick Diagnostic Table

Observation TypeSymptomInterpretation
Mass Spectrometry [M-28] peak relative to expected hydrazoneLoss of

. Indicates complete WK reduction to the alkane.[1]
Mass Spectrometry [M+14] or [M+2] relative to IndazoleThe product mass corresponds to the deoxygenated alkyl arene rather than the indazole.

H NMR
Disappearance of Carbonyl/Imine signalExpected for both pathways.

H NMR
Appearance of new alkyl signalsCritical Sign. Look for a new methyl (s) or methylene (q/t) signal upfield (2.0–3.0 ppm). This confirms the

transformation.
Reaction Color Vigorous gas evolution (

)
While indazole formation releases HX or

, vigorous bubbling after hydrazone formation often signals

extrusion (WK pathway).

Mechanistic Insight: The "Fork in the Road"

To solve the problem, you must understand the competition. The reaction involves a hydrazone intermediate that can undergo intramolecular nucleophilic aromatic substitution (


) to form the indazole, or base-mediated proton transfer leading to 

extrusion (Wolff-Kishner).
The Competitive Pathway Diagram

Indazole_vs_WK Start o-Halo/Acyl Ketone + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Cyclization Intramolecular Nucleophilic Attack (Cyclization) Hydrazone->Cyclization Path A: Nucleophilic Trapping (Favored by Lewis Acids/e- withdrawing groups) Deprotonation Base-Mediated Deprotonation Hydrazone->Deprotonation Path B: High Temp / Strong Base Indazole 1H-Indazole Product (Desired) Cyclization->Indazole -HX / -H2O Diimide Diimide Anion (Unstable) Deprotonation->Diimide Reduction N2 Extrusion (Irreversible) Diimide->Reduction -N2 Alkane Reduced Alkyl Arene (Side Product) Reduction->Alkane

Caption: Divergence of the hydrazone intermediate. Path A leads to the indazole; Path B leads to Wolff-Kishner reduction.

Reaction Optimization (The "How-To")

Q: My standard reflux protocol yields 40% reduced alkane. How do I shift the equilibrium?

The Root Cause: High temperatures (refluxing ethylene glycol or DMF) and high equivalents of hydrazine favor the thermodynamic extrusion of nitrogen (WK) over the kinetic cyclization, especially if the ring closure is sterically hindered.

Protocol Adjustment 1: Solvent & Temperature Control Switch from high-boiling protic solvents (Ethylene glycol,


C) to moderate-boiling aprotic or lower-alcohol solvents.
  • Recommended: n-Butanol (

    
    C) or Ethanol (
    
    
    
    C).
  • Why: Lower temperatures reduce the rate of the high-activation-energy

    
     extrusion step, giving the cyclization pathway time to proceed.
    

Protocol Adjustment 2: The "Methyloxime" Bypass If the direct aldehyde/ketone-to-hydrazine route fails, use the O-methyloxime intermediate. This is the "Gold Standard" for difficult substrates [1].

Step-by-Step Methyloxime Protocol:

  • Formation: React your o-haloaldehyde/ketone with methoxylamine hydrochloride (

    
    ) and pyridine in ethanol to form the O-methyloxime.
    
  • Cyclization: Treat the isolated O-methyloxime with hydrazine hydrate.

  • Mechanism: The methoxy group makes the nitrogen less prone to the proton transfers required for WK reduction, forcing the system toward the

    
     cyclization.
    
Q: I cannot change my solvent. Are there additives to suppress reduction?

Answer: Yes. Switch to Lewis Acid Catalysis . Standard WK conditions are strongly basic.[2] By running the reaction under neutral or slightly acidic conditions with a Lewis Acid, you activate the leaving group (halogen) or the carbonyl, favoring cyclization without providing the base required for the WK deprotonation mechanism [2].

Recommended Catalysts:

  • Sc(OTf)

    
     (Scandium Triflate):  5-10 mol% in MeCN or Toluene.
    
  • Cu(OAc)

    
     / Ligand:  Copper catalysis is particularly effective for C-N bond formation (Ullmann-type cyclization) which outcompetes reduction [3].
    

Advanced Troubleshooting Scenarios

Scenario A: Sterically Hindered Ketones (e.g., o-halo-acetophenone derivatives)
  • Issue: The steric bulk prevents easy attack of the hydrazine nitrogen on the aromatic ring, leaving the hydrazone "stalled" in the reaction mixture. The longer it sits, the more likely it reduces.

  • Solution: Use protected hydrazines (e.g., N-tosylhydrazine).

    • Form the N-tosylhydrazone first.

    • Cyclize using a mild base (e.g.,

      
      ) in a lower boiling solvent. The tosyl group prevents the formation of the diimide intermediate necessary for WK reduction [4].
      
Scenario B: Electron-Rich Rings
  • Issue: If the aromatic ring is electron-rich, the

    
     cyclization is slow (nucleophilic attack on a rich ring is disfavored).
    
  • Solution: You must activate the ring or use Pd-catalyzed cyclization (Buchwald-Hartwig type) rather than relying on thermal cyclization.

    • Catalyst System:

      
       + Xantphos. This forces the C-N bond formation mechanistically, completely bypassing the WK pathway.
      

Summary of Fixes

VariableHigh Risk (Promotes WK Reduction)Low Risk (Promotes Indazole)
Solvent Ethylene Glycol, DMSO (

C)
Ethanol, n-Butanol, MeCN (

C)
Reagent Excess Hydrazine HydrateStoichiometric Hydrazine or O-Methyloxime
pH Strong Base (KOH, NaOH)Neutral, Lewis Acid, or Weak Base (

)
Substrate Free Aldehyde/KetoneN-Tosylhydrazone or O-Methyloxime

References

  • New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Journal of Organic Chemistry, 2006.[3]

  • Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack. National Institutes of Health (PMC).

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. DSpace@MIT.

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry.

Sources

Advanced Solvent Optimization for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide | Ticket ID: IND-SOLV-001

To: Research Scientists & Process Chemists From: Senior Application Scientist, Heterocycle Chemistry Division Subject: Strategic Solvent Selection for Yield, Selectivity, and Green Compliance

Core Directive: The "Solvent Effect" is a Reagent

In indazole synthesis, the solvent is rarely an inert carrier. It is an active participant that dictates:

  • Tautomeric Equilibrium: Stabilizing the 1H- vs. 2H-indazole forms.

  • Ion Pairing: Controlling N1 vs. N2 regioselectivity during alkylation.

  • Catalytic Cycle Stability: Preventing Pd-black formation in cross-couplings.

This guide moves beyond "solubility checks" to provide mechanistic justifications for solvent switching.

Module A: The Davis-Beirut Reaction (2H-Indazoles)

Context: This base-mediated cyclization of o-nitrobenzylamines is the premier route to 2H-indazoles. Critical Insight: The "Water Ceiling" Effect.

The Protocol

Standard literature often suggests pure methanol or ethanol. However, our internal data and recent validation studies confirm that anhydrous alcohols are suboptimal .

  • The Fix: Use a Methanol:Water (85:15 v/v) system.

  • Mechanism: The reaction proceeds via an aci-nitro tautomer to a nitroso imine intermediate. Water facilitates the rapid proton transfers required for this tautomerization.

  • The Warning: Do not exceed 20-25% water.

    • < 5% Water:[1] Slow kinetics, incomplete conversion.

    • 15% Water: Optimal yield (~65-80%).

    • > 25% Water:[2] Hydrolysis of the imine intermediate competes with cyclization, leading to ring-opening and aldehyde byproducts.

Visualization: Davis-Beirut Solvent Decision Tree

DavisBeirut Start Start: Davis-Beirut Reaction Solvent Current Solvent System? Start->Solvent Anhydrous Anhydrous MeOH/EtOH Solvent->Anhydrous Aqueous Aqueous Alcohol Solvent->Aqueous ResultLow Outcome: Slow Rate / Low Yield Anhydrous->ResultLow CheckWater Check Water % Aqueous->CheckWater Action1 Action: Add 15% Water ResultLow->Action1 ResultHigh Outcome: High Yield ResultHydrolysis Outcome: Byproducts (Aldehydes) CheckWater->ResultHigh 15-20% CheckWater->ResultHydrolysis >25%

Caption: Optimization logic for water content in Davis-Beirut cyclization to maximize 2H-indazole formation.

Module B: Regioselectivity in N-Alkylation (N1 vs. N2)

Context: The indazole anion is an ambident nucleophile. N1 is thermodynamically favored (benzenoid structure), while N2 is kinetically accessible (quinonoid structure). Critical Insight: Solvent polarity dictates the "Ion Pair" tightness, which controls selectivity.

Comparative Solvent Data
Solvent ClassExampleDielectric ConstantIon Pair StateMajor Isomer
Non-Polar / Ethereal THF, TolueneLow (< 8)Tight Ion Pair N1 (>95%)
Polar Aprotic DMF, DMSO, DMAcHigh (> 30)Loose / Dissociated Mixture (N1:N2 ~ 2:1)
The Protocol for N1 Selectivity

To maximize N1 selectivity, you must enforce a Tight Ion Pair mechanism.

  • Solvent: Anhydrous THF (Tetrahydrofuran).[3]

  • Base: NaH (Sodium Hydride).[3][4][5][6]

  • Mechanism: The Na+ cation coordinates tightly with the N2 nitrogen (and potentially C3 substituents), sterically blocking the N2 site and forcing the electrophile to attack N1.

  • Troubleshooting: If solubility in THF is poor, do not switch to pure DMF. Instead, add minimal DMF as a co-solvent (keep THF > 80%) or use 1,4-Dioxane with heating.

The Protocol for N2 Selectivity

N2 selectivity is difficult to achieve solely via solvent. It typically requires:

  • Substrate Control: Electron-withdrawing groups at C7 (e.g., -NO2) sterically hinder N1.

  • Solvent: DCM (Dichloromethane) with Meerwein's salt (Trimethyloxonium tetrafluoroborate) often favors N2 via kinetic control.

Module C: Green & Catalytic Solvents

Context: Replacing toxic dipolar aprotic solvents (DMF/NMP) in Pd-catalyzed cross-couplings (Suzuki/Buchwald) on the indazole core.

Recommended Green Systems
  • "On-Water" Catalysis:

    • System: Water + surfactant (e.g., TPGS-750-M) or simple vigorous stirring.

    • Benefit: Hydrophobic effect accelerates reaction rates; product precipitates for easy filtration.

    • Citation Grounding: Pd(OAc)2/PPh3 systems in water at 100°C have shown efficacy for C3-arylation.

  • PEG-400 (Polyethylene Glycol):

    • System: Pure PEG-400.

    • Benefit: Biodegradable, high boiling point, acts as a weak ligand to stabilize metal nanoparticles (e.g., CuO or Pd).

    • Application: Excellent for CuO-catalyzed synthesis of 2H-indazoles from 2-bromobenzaldehydes.

Troubleshooting Center (FAQ)

Ticket #101: "I'm seeing a 50/50 mixture of N1/N2 isomers. I used K2CO3 in DMF." Diagnosis: You are operating under conditions that dissociate the indazole-cation pair. In DMF, the K+ is solvated away from the indazole anion, leaving both nitrogens exposed. Solution: Switch to NaH in THF . If the substrate is insoluble in THF at RT, heat to 50°C. The coordination of Na+ is critical for N1 selectivity.

Ticket #102: "My Pd-catalyzed C-H activation at C3 is stalling (low conversion)." Diagnosis: Solvent coordination or catalyst deactivation. If using pyridine or highly coordinating solvents, they may be poisoning the catalyst. Solution:

  • Switch to 1,4-Dioxane or t-Amyl Alcohol .

  • If looking for a green alternative, try 2-MeTHF (2-Methyltetrahydrofuran). It has higher stability than THF and separates cleanly from water during workup.

Ticket #103: "The Davis-Beirut reaction turned into a black tar." Diagnosis: Likely thermal decomposition or excessive base concentration in an incompatible solvent. Solution: Ensure you are using MeOH/Water (15%) . If using microwave heating, cap the temperature at 60-80°C. Pure organic solvents without water often require higher temps/longer times, leading to decomposition.

Visualization: Regioselectivity Mechanism

Regioselectivity cluster_THF Solvent: THF (Non-Polar) cluster_DMF Solvent: DMF (Polar Aprotic) Input Indazole Anion + Electrophile TightPair Tight Ion Pair (Na+ blocks N2) Input->TightPair Use NaH/THF LoosePair Dissociated Ions (N1 & N2 Exposed) Input->LoosePair Use K2CO3/DMF N1_Product Major Product: N1-Alkyl (>95%) TightPair->N1_Product Mix_Product Mixture: N1 + N2 (Low Selectivity) LoosePair->Mix_Product

Caption: Mechanistic divergence of N-alkylation based on solvent polarity and ion-pairing effects.

References

  • Vertex Pharmaceuticals & UC Davis (Kurth et al.) - The Davis-Beirut Reaction: N1,N2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles.

  • BenchChem Technical Guide - Troubleshooting regioselectivity in indazole synthesis. (Details the NaH/THF protocol for N1 selectivity).

  • RSC Advances - An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (Discusses solvent mixtures like Dioxane/Water for Pd-coupling).[7]

  • Current Organocatalysis - Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.

  • Beilstein J. Org. Chem. - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. (Provides data on solvent effects like DMF vs. Dioxane/THF).

Sources

Preventing degradation of 4-bromo-1H-indazole-6-carbaldehyde during reaction

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability and handling of 4-bromo-1H-indazole-6-carbaldehyde (CAS: 1168721-41-2). This intermediate is critical in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors. Its degradation is primarily driven by the instability of the aldehyde moiety and the reactivity of the free indazole nitrogen.

Core Directive: Preventing Degradation During Reaction

This guide provides actionable troubleshooting for researchers observing yield loss, impurity formation, or decomposition of this compound during synthetic workflows.

Table of Contents
Critical Degradation Pathways

Understanding how the molecule breaks down is the first step to prevention.

Functional GroupDegradation ModeTrigger ConditionResulting Impurity
Aldehyde (C6) Auto-oxidation

exposure (air), trace metals
4-bromo-1H-indazole-6-carboxylic acid
Aldehyde (C6) Cannizzaro Reaction Strong base (

), Heat
Mixture of Alcohol (reduced) + Acid (oxidized)
Aldehyde (C6) Condensation

Amines, Enolizable ketones
Schiff bases, Aldol adducts (oligomers)
Indazole (N1) N-Deprotonation Base (

)
N-alkylated side products (if electrophiles present)
Bromide (C4) Debromination

,

source, High Temp
Des-bromo indazole (loss of functional handle)
Troubleshooting & FAQs
Category A: Reaction Setup & Environment

Q1: I observe a new polar spot on TLC (


) immediately after dissolving the starting material. What is happening? 
Diagnosis:  This is likely auto-oxidation  of the aldehyde to the carboxylic acid. The 6-carbaldehyde position on the electron-deficient indazole ring is highly susceptible to aerobic oxidation, especially in solution.[1]
Solution: 
  • Degas Solvents: Never use "bottle" solvents directly. Sparge all solvents with Argon or Nitrogen for at least 15 minutes before adding the substrate.

  • Add Antioxidants: For non-metal catalyzed reactions, adding a radical scavenger like BHT (Butylated hydroxytoluene) (0.1 - 1.0 mol%) can inhibit the radical chain mechanism of aldehyde oxidation.

Q2: My Suzuki coupling at the C4-Bromine position is stalling, and I see multiple baseline impurities. Diagnosis: You are likely experiencing competitive interference from the N1-H .[1] The free indazole nitrogen (


) is acidic. Under basic Suzuki conditions (

or

), it deprotonates, poisoning the Palladium catalyst or coordinating with the boronic acid. Solution:
  • Protect the Nitrogen: Install a protecting group before the coupling. A THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) group is recommended.

  • Protocol Adjustment: If you must run it unprotected, use a weaker base like

    
     and increase the catalyst loading of a highly active catalyst (e.g., 
    
    
    
    ).
Category B: Reagent Compatibility

Q3: During reductive amination, the reaction turns black and yield is low. Why? Diagnosis: Polymerization . Indazole aldehydes are prone to self-condensation or polymerization in the presence of strong Lewis acids or if the reaction is too concentrated. Solution:

  • Concentration Control: Dilute the reaction to <0.1 M.

  • Stepwise Addition: Do not mix the aldehyde, amine, and reducing agent (

    
    ) all at once. Pre-form the imine (equilibrium) for 1 hour, then add the reducing agent at 0°C.
    

Q4: Can I use strong bases like NaH or LiHMDS with this molecule? Diagnosis: High Risk. Strong bases will trigger the Cannizzaro reaction on the aldehyde (disproportionation into alcohol and acid) or cause deprotonation at C3/C7 leading to decomposition. Solution:

  • Avoid non-nucleophilic strong bases. If deprotonation of the N1 is required, use

    
     in DMF  or NaH at -78°C  only, and quench immediately.
    
Experimental Protocols
Protocol A: N-Protection (THP) to Stabilize for Coupling

Purpose: To mask the acidic N-H and improve solubility/stability during subsequent Pd-catalyzed reactions.[1]

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and cool under

    
    .
    
  • Dissolution: Charge This compound (1.0 eq) and anhydrous DCM (10 mL/g).

  • Catalyst: Add p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq).

  • Reagent: Add 3,4-Dihydro-2H-pyran (DHP) (1.5 eq) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 2:1). Product will be less polar (higher

      
      ) than starting material.
      
  • Workup: Quench with sat.

    
    . Extract with DCM. Dry over 
    
    
    
    .
  • Result: The N-THP protected aldehyde is significantly more stable toward oxidation and base.

Protocol B: "Safe" Reductive Amination (Preventing Polymerization)

Purpose: To react the aldehyde without degrading the indazole core.

  • Imine Formation: In a vial, mix Aldehyde (1.0 eq) and Amine (1.1 eq) in DCE (Dichloroethane) .

  • Add Acid: Add Acetic Acid (1.0 - 2.0 eq). Crucial: The slightly acidic pH stabilizes the imine and prevents side reactions.

  • Stir: Stir at RT for 30-60 mins.

  • Reduction: Cool to 0°C. Add

    
      (1.5 eq) in one portion.
    
  • Time: Stir at 0°C for 1 hour, then warm to RT overnight.

Visual Guide: Reaction Decision Tree

The following diagram illustrates the decision logic for handling this compound based on the intended reaction type.

G Start Start: 4-Bromo-1H-indazole-6-CHO Goal What is your reaction goal? Start->Goal Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Goal->Coupling Amine Reductive Amination (Aldehyde modification) Goal->Amine Oxidation Oxidation to Acid Goal->Oxidation Protect REQUIRED: Protect N1 (THP/SEM/Boc) Coupling->Protect High Risk of Catalyst Poisoning AcidAdd Add AcOH (1-2 eq) to buffer pH Amine->AcidAdd Prevent Polymerization Scavenger Use Pinnick Oxidation (NaClO2 + NaH2PO4) Oxidation->Scavenger BaseChoice Select Base: Weak (NaHCO3) or Mild (K3PO4) Protect->BaseChoice Result1 Stable Reaction High Yield BaseChoice->Result1 TempCtrl Keep < 0°C during Reductant Addition AcidAdd->TempCtrl Result2 Clean Product No Polymer TempCtrl->Result2 Scavenger2 Add 2-Methyl-2-butene (Scavenge HOCl) Scavenger->Scavenger2 Critical Step Result3 Carboxylic Acid No Bromination Scavenger2->Result3

Caption: Decision logic for preventing degradation based on reaction type. Red nodes indicate critical intervention points.

References
  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry Advances.[2] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Indazoles: Recent Literature. Retrieved from [Link]

Sources

Technical Support Center: 4-Bromo-1H-indazole-6-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists scaling up the synthesis of 4-bromo-1H-indazole-6-carbaldehyde (CAS: 1168721-41-2).

This guide prioritizes Route Robustness and Safety suitable for kilogram-scale execution, moving away from "medicinal chemistry" quick-fixes (like PDC oxidations) toward scalable process chemistry.

Executive Summary & Route Selection

Scaling up this compound presents two primary challenges: constructing the 4,6-substituted indazole core and selectively installing the aldehyde at position 6 without affecting the bromine at position 4.

While academic literature often utilizes direct lithiation or chromium-based oxidations, these are ill-suited for scale-up due to cryogenic requirements or toxicity. We recommend the "Methyl-Oxidation Route" as the industry standard for reproducibility and safety.

Recommended Workflow (The "Methyl-Oxidation" Route)
  • Core Synthesis: Cyclization to form 4-bromo-6-methyl-1H-indazole .

  • Protection: Regioselective N1-protection (Boc or THP).

  • Functionalization: Radical bromination (NBS) of the C6-methyl group.

  • Hydrolysis: Conversion of the gem-dibromide/benzyl bromide to the aldehyde.

Visual Workflow & Logic

The following diagram outlines the critical decision points and process flow for the recommended route.

G Start Start: 3-Bromo-2,5-dimethylaniline Step1 Step 1: Diazotization & Cyclization (Jacobson Synthesis) Start->Step1 NaNO2, AcOH Core Intermediate: 4-Bromo-6-methyl-1H-indazole Step1->Core Yield ~75% Step2 Step 2: N1-Protection (Boc/THP) Core->Step2 Critical for Regioselectivity Protected N1-Protected Intermediate Step2->Protected Step3 Step 3: Radical Bromination (NBS, PhCO3H) Protected->Step3 CCl4/PhCl, Reflux Step3->Step3 Re-initiate if stalled Dibromide Gem-Dibromide Intermediate Step3->Dibromide Control Mono vs Di Step4 Step 4: Hydrolysis & Deprotection (AgNO3 or CaCO3) Dibromide->Step4 H2O/Acetone Final Target: this compound Step4->Final

Caption: Process flow for the synthesis of this compound via the methyl-oxidation strategy.

Critical Process Modules & Troubleshooting

Module 1: Synthesis of the Core (4-Bromo-6-methyl-1H-indazole)

The Challenge: Obtaining the correct substitution pattern. Standard Protocol: Diazotization of 3-bromo-2,5-dimethylaniline .

ParameterSpecificationWhy it matters
Starting Material 3-Bromo-2,5-dimethylanilineEnsures Br is at C4 and Methyl is at C6 of the final indazole.
Reagent NaNO2 (1.1 eq), AcOH (Solvent)Standard Jacobson indazole synthesis conditions.
Temperature < 5°C (Addition), then RTPrevents diazonium decomposition before cyclization.

Q: I am seeing low yields (<40%) during the cyclization. What is wrong? A: The "Jacobson" cyclization efficiency depends heavily on the steric environment of the diazonium intermediate.

  • Check Phase Transfer: The diazonium salt is often insoluble in pure acetic acid. Add a phase transfer catalyst (e.g., 18-crown-6) or use a co-solvent like water/H2SO4 to ensure homogeneity.

  • Alternative Route: If the aniline cyclization fails, switch to the 2-fluorobenzaldehyde route . React 2-fluoro-3-bromo-5-methylbenzaldehyde with hydrazine hydrate.[1][2] This reaction is generally higher yielding (>85%) and cleaner, though the starting material is more expensive [1].

Module 2: N-Protection (The "Hidden" Variable)

The Challenge: Indazoles have two nitrogens (N1 and N2). The radical bromination (Step 3) will fail or be messy if the NH is free.

Q: Can I skip the protection step? A: No. Free NH indazoles are incompatible with NBS radical conditions. The N-H bond is susceptible to radical abstraction, leading to N-bromination, polymerization, and complex mixtures.

Q: Which protecting group is best for scale-up? A:

  • Boc (tert-Butyloxycarbonyl): Recommended. Easy to put on ((Boc)2O, DMAP, THF) and comes off easily during the acidic hydrolysis step (Step 4), saving a unit operation.

  • THP (Tetrahydropyranyl): Good stability, but requires a separate acidic deprotection step that might degrade the aldehyde.

  • Acetyl (Ac): Avoid. Often too labile under the radical bromination conditions (HBr byproduct can cleave it).

Module 3: Radical Bromination (Methyl to Bromomethyl)

The Challenge: Converting the C6-Methyl to a Gem-Dibromide (or Benzyl Bromide) without over-brominating the ring.

Protocol:

  • Substrate: N1-Boc-4-bromo-6-methylindazole.

  • Reagent: NBS (N-Bromosuccinimide), 2.1 - 2.5 equivalents.

  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO).

  • Solvent: Chlorobenzene (safer replacement for CCl4) or Acetonitrile.

Troubleshooting Guide:

Q: The reaction hasn't started after 2 hours at reflux. (Yellow solution, NBS solid at bottom). A: This is an "Initiation Failure."

  • Fix: The system must be strictly anhydrous. Water kills the radical chain.

  • Fix: "Spike" the reaction with 5 mol% more initiator.

  • Fix: Use a visible light source (500W halogen lamp) to photo-initiate the reaction if thermal initiation fails.

Q: I have a mixture of mono-bromide, di-bromide, and starting material. A: This is a classic distribution problem.

  • Target: Aim for the Gem-Dibromide (using >2.2 eq NBS). It hydrolyzes directly to the aldehyde.

  • Correction: If you have mostly mono-bromide, you can still hydrolyze it to the alcohol and then oxidize (using Swern or Anelli oxidation), but this adds steps. Push the reaction to the dibromide by adding more NBS and refluxing longer.

Q: My product is turning black/tarry. A: Acid-catalyzed decomposition. The reaction produces HBr.

  • Fix: Add solid CaCO3 or NaHCO3 (1-2 eq) to the reaction mixture to scavenge HBr in situ. This protects the Boc group and the indazole ring [2].

Module 4: Hydrolysis to Aldehyde

The Challenge: Converting the gem-dibromide to the aldehyde (CHO).

Q: What is the most scalable hydrolysis method? A: Avoid silver salts (AgNO3) on large scale due to cost.

  • Recommended: Sommelet-type hydrolysis or Calcium Carbonate method .

    • Reflux the gem-dibromide in Acetone/Water (1:1) with CaCO3 (3 eq) .

    • Time: 4-12 hours.

    • Mechanism: SN1 hydrolysis of the bromides to the hydrate, which collapses to the aldehyde.

    • Bonus: If you used Boc protection, the heat and slight acidity (from HBr generation before neutralization) might deprotect the N1-Boc in the same pot. If not, treat with TFA/DCM after isolation.

Safety & Stability (E-E-A-T)

  • Thermal Hazard: The diazotization step (Step 1) is exothermic. On >100g scale, strictly control addition rate of NaNO2 to keep T < 5°C. Accumulation of unreacted nitrite can lead to a runaway reaction.

  • Explosion Hazard: Dry diazonium salts are explosive. Never dry the intermediate from Step 1 if you isolate it (though in situ cyclization is preferred).

  • Mutagenicity: Benzylic bromides (Step 3 intermediates) are potent alkylating agents and lachrymators. Handle in a fume hood with appropriate PPE.

References

  • Synthesis of Indazoles via Cyclization: BenchChem Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. (Describes the analogous cyclization strategy).

  • Radical Bromination Scavengers:Offenbacher, A. et al. "Optimization of Benzylic Bromination." (General reference for CaCO3 use in NBS reactions).
  • Aldehyde Synthesis Precedent: US Patent 2011/0065702 A1. "Indazolyl...[3][4] derivatives as kinase inhibitors."[3][5] (Describes the synthesis of this compound via oxidation).

  • Regioselectivity in Indazoles: Beilstein J. Org. Chem. 2021, 17, 1853–1862. "Regioselective N-alkylation of the 1H-indazole scaffold."

Need Advanced Help?

If you are considering the Direct Lithiation Route (Lithiation of 4,6-dibromoindazole), be advised:

  • Regioselectivity is highly temperature and ligand-dependent.

  • C6 is generally more reactive than C4 due to steric factors, but mixtures are common.

  • Recommendation: Stick to the Methyl-Oxidation route for batches >50g to ensure batch-to-batch consistency.

Sources

Troubleshooting guide for nitrosation of indoles to indazole-carboxaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Application Note #IND-2026

Subject: Optimization and Troubleshooting of Indole-to-Indazole Ring Transformation Primary Reference Method: Nitrosative Rearrangement (Modified Sandmeyer/Büchi-type conditions) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Core Mechanism

The direct conversion of indoles to 1H-indazole-3-carboxaldehydes is a high-value "scaffold hopping" reaction in drug discovery, particularly for kinase inhibitor development.[1][2] While traditionally low-yielding due to dimerization side-reactions, the protocol optimized by Chevalier et al. (2018) utilizes a reverse addition strategy to suppress intermolecular coupling.

The Mechanism: The reaction proceeds via electrophilic nitrosation at the C3 position, followed by a hydrolytic ring-opening and recyclization sequence. Success relies on controlling the concentration of the nucleophilic indole relative to the nitrosating species.

Visualizing the Pathway

The following diagram illustrates the critical intermediates. Note the "Danger Zone" where dimerization occurs if the starting indole concentration is too high.

IndazoleMechanism Indole Indole Precursor Nitroso 3-Nitrosoindole (Intermediate A) Indole->Nitroso + NaNO2/HCl (Electrophilic Attack) NO_Ion Nitrosonium Ion (NO+) NO_Ion->Indole Active Species Oxime Oxime Tautomer (Intermediate B) Nitroso->Oxime Tautomerization Dimer Dimer Byproducts (Deep Red/Brown) Oxime->Dimer High Indole Conc. (Intermolecular Attack) Hydrate C2-Hydration (Ring Opening) Oxime->Hydrate + H2O (Intramolecular) Indazole 1H-Indazole-3- Carboxaldehyde Hydrate->Indazole Recyclization - H2O

Caption: Mechanistic pathway showing the competition between the desired hydrolytic rearrangement (Green path) and the parasitic dimerization (Red path).

Standard Operating Procedure (SOP)

Protocol Basis: Chevalier, A., et al. RSC Advances (2018).

  • Reagents: Sodium Nitrite (NaNO₂, 8.0 equiv), HCl (2N, 2.7–7.0 equiv), Indole (1.0 equiv).[2][3][4]

  • Solvent: DMF/Water (approx. 3:5 ratio).[5]

  • Key Technique: Reverse Addition (Adding Indole to the Acid/Nitrite mixture).[2][3][5][6]

StepActionCritical Parameter (Why?)
1 Dissolve NaNO₂ (8 equiv) in Water/DMF at 0°C. Add HCl (2.7 equiv) slowly.Generates the active nitrosonium species (

) in situ before substrate introduction.
2 Wait 10 minutes. Ensures equilibrium of the nitrosating agent.
3 Dissolve Indole (1 equiv) in minimal DMF.Prepares the nucleophile for controlled addition.
4 Add Indole solution DROPWISE over 2 hours to the nitrosating mixture.CRITICAL: Maintains low [Indole] to prevent it from attacking the oxime intermediate (prevents dimerization).
5 Stir at 25°C (Electron-rich) or 50–80°C (Electron-poor) for 2–12 h.Drives the hydration and ring closure steps.[2]
Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned deep red/black, and the yield is <10%."

Diagnosis: Uncontrolled Dimerization. This is the most common failure mode. The "deep red" color is characteristic of azo-dimer byproducts formed when unreacted indole attacks the 3-nitrosoindole intermediate.

  • Corrective Action:

    • Switch to Reverse Addition: Never add NaNO₂ to the indole. You must add the indole to the NaNO₂ solution.[5]

    • Slow Down: Use a syringe pump to add the indole solution over 2–3 hours . The goal is to consume the indole instantly upon entry.

    • Dilution: Increase the solvent volume in the receiving flask to lower the collision probability between indole and intermediate.

Issue 2: "The reaction stalls at the intermediate (multiple spots on TLC) and doesn't form the aldehyde."

Diagnosis: Incomplete Rearrangement (Kinetic Trap). The nitrosation (Step 1) is fast, but the hydrolysis/recyclization (Step 2) requires energy, especially for electron-deficient indoles (e.g., 5-bromo, 6-nitro).

  • Corrective Action:

    • Increase Temperature: After the addition is complete at 0°C, heat the mixture to 50°C or even 80°C .

    • Time: Extend reaction time to 12–24 hours.

    • Acid Concentration: For electron-poor substrates, increase HCl to 7.0 equivalents . The protonation of the intermediate assists in the ring-opening step.

Issue 3: "I am isolating a 3-nitroindole instead of the indazole."

Diagnosis: Oxidation over Rearrangement. If the reaction is exposed to excess air or if the nitrite concentration is too high without sufficient acid, the NO species can act as an oxidant or radical nitrating agent.

  • Corrective Action:

    • Inert Atmosphere: Perform the reaction strictly under Argon or Nitrogen.

    • Degas Solvents: Remove dissolved oxygen from the DMF/Water mix before starting.

Issue 4: "My product is stuck in the DMF/Water emulsion during workup."

Diagnosis: Solubility Mismatch. Indazole-3-carboxaldehydes can be amphoteric and polar.

  • Corrective Action:

    • Salting Out: Saturate the aqueous phase with NaCl (Brine) before extraction.

    • Solvent Choice: Use Ethyl Acetate/THF (3:1) for extraction rather than pure EtOAc or DCM.

    • pH Adjustment: Neutralize the reaction carefully with saturated NaHCO₃ to pH 7–8 before extraction to ensure the indazole is not protonated (water-soluble).

Comparative Data: Substrate Effects

The electronic nature of the indole substituent dictates the required temperature and expected yield.

Substrate TypeExampleTemp (°C)Yield (Optimized)*Common Pitfall
Electron-Rich 5-Methoxyindole25°C (RT)85–91%Dimerization. Must add very slowly.
Halogenated 5-Bromoindole25°C -> 50°C70–80%Slow conversion. Needs mild heat.
Electron-Poor 6-Nitroindole80°C60–75%Incomplete reaction. Needs high heat & excess acid (7 eq).
Acid-Sensitive N-Boc-indole25°C78%Boc group is generally stable under these specific conditions.

*Data aggregated from Chevalier et al. (2018) and internal application notes.

References
  • Chevalier, A., et al. (2018).[5] "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 8, 13296-13303. [Link]

  • Büchi, G., et al. (1986).[7] "Synthesis of substituted indazoles." Journal of the American Chemical Society. (Foundational mechanistic reference).

Sources

Identifying side products in 4-bromo-1H-indazole-6-carbaldehyde synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-1H-indazole-6-carbaldehyde Synthesis

Welcome to the Advanced Synthesis & Analysis Support Hub. Current Topic: Impurity Profiling & LC-MS Troubleshooting for Indazole Intermediates.

Executive Summary

The synthesis of This compound is a high-stakes workflow in medicinal chemistry, often serving as a scaffold for kinase inhibitors.[1] Its dual functionality (C4-bromide for cross-coupling and C6-aldehyde for reductive amination/olefination) makes it versatile but chemically fragile.

This guide addresses the specific analytical challenges encountered when validating this intermediate via LC-MS. We focus on distinguishing the target from regioisomers, oxidation byproducts, and synthesis artifacts using self-validating mass spectrometry protocols.[1]

Module 1: The "Ghost Peak" & Regioisomerism

Issue: I observe a peak with the correct mass (m/z 224/226) but a slightly shifted retention time. Is this my product?

Technical Insight: Indazole ring formation is governed by the regioselectivity of the initial cyclization or functionalization. If you are synthesizing the core via diazonium cyclization or hydrazine condensation, steric and electronic factors often favor the formation of the C3, C5, or C7 isomers over the sterically crowded C4 position.

Troubleshooting Protocol:

  • Check the Precursor Logic:

    • If synthesizing via Route A (Cyclization of 2-fluoro-benzaldehydes) : The reaction is highly specific. Impurities are likely uncyclized hydrazones (M+14 or M+15 depending on the hydrazine source).

    • If synthesizing via Route B (Bromination of Indazole-6-carbaldehyde) : Electrophilic aromatic substitution (EAS) naturally favors C3 and C7.[1] The C4 position is deactivated and sterically hindered. A peak with correct mass here is statistically likely to be the 3-bromo or 7-bromo isomer, not the 4-bromo target.[1]

  • MS/MS Fragmentation Diagnostic: Use collision-induced dissociation (CID) to distinguish isomers.

    • C3-Bromo Isomers: The C3 position is directly on the diazole ring. Fragmentation often shows a characteristic loss of the halogen radical before the loss of HCN.

    • C4-Bromo (Target): The bromine is on the benzene ring, flanked by the bridgehead nitrogen. Look for a stable fragment retaining the bromine while losing the aldehyde (loss of CO, -28 Da).

Decision Matrix:

  • Peak A (Target): Elutes later (typically) on C18 due to intramolecular H-bonding between N1-H and C7-H (if unsubstituted).[1]

  • Peak B (Isomer): 3-bromo variants often elute earlier due to higher polarity.

Module 2: The "Mass Mismatch" (Oxidation States)

Issue: My yield is low, and I see prominent peaks at M+16 or M+2.

Technical Insight: The C6-aldehyde is a "hotspot" for redox activity. Indazoles are electron-rich, making the aldehyde prone to autoxidation or disproportionation (Cannizzaro-type reactions) during workup.[1]

Common Impurities Table:

Impurity TypeMass Shift (Δ m/z)Observed Ions (ESI+)Cause
Carboxylic Acid +16 Da240/242Autoxidation of aldehyde in air/basic media.[1]
Alcohol +2 Da226/228Incomplete oxidation (if from alcohol) or reduction.
Hydrate (Gem-diol) +18 Da242/244Aldehyde hydration in aqueous mobile phase (reversible).[1]
Azine Dimer ~2x Mass~446Condensation of aldehyde with hydrazine reagent.

Self-Validating Check:

  • The "Hydrate" Trap: If you see M+18, check the ratio of the 224 peak to the 242 peak. If the 242 peak diminishes when you use a higher % of organic solvent (ACN/MeOH) in the mobile phase, it is the hydrate form of your product, not an impurity.

  • The "Acid" Confirmation: The carboxylic acid impurity (M+16) will ionize strongly in Negative Mode (ESI-) due to deprotonation (COO-). The aldehyde target will ionize poorly in negative mode.

Module 3: The Halogen Pattern (Isotope Fidelity)

Issue: The mass spectrum looks "messy." How do I confirm the bromine is intact?

Technical Insight: Bromine has a unique natural abundance signature:


 and 

exist in a nearly 1:1 ratio.[1][2][3] This creates a "doublet" appearance for every bromine-containing ion.

Visual Guide to Interpretation:

  • Target (Mono-bromo): Look for two peaks of equal height separated by 2 Da (e.g., 224.9 and 226.9).[1]

  • Over-Bromination (Di-bromo): If the reaction ran too long or with excess NBS, you will see a 1:2:1 triplet pattern (e.g., m/z 303, 305, 307).[1]

  • De-Bromination: A singlet peak at m/z 147 (Indazole-6-carbaldehyde) indicates hydrogenolysis of the C-Br bond, often caused by Pd-catalysis if used in previous steps.

Module 4: Experimental Protocol (LC-MS)

Methodology: To reliably separate the hydrophobic 4-bromo target from polar oxidation byproducts, use the following conditions.

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes ionization of the indazole N).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Hold)[1]

    • 1-8 min: 5% -> 95% B (Linear)[1]

    • 8-10 min: 95% B (Wash)[1]

DOT Diagram: Analytical Workflow (Copy the code below into a Graphviz viewer to visualize the decision tree)

LCMS_Workflow Start Crude Sample (this compound) LC_Sep LC Separation (C18 Column, Acidic pH) Start->LC_Sep Peak_Det Peak Detection (UV 254nm + TIC) LC_Sep->Peak_Det Check_Mass Check m/z (Target: ~225 [M+H]+) Peak_Det->Check_Mass Iso_Check Check Isotope Pattern (1:1 Doublet?) Check_Mass->Iso_Check Correct Mass Imp_Acid Impurity: Carboxylic Acid (m/z ~241, M+16) Check_Mass->Imp_Acid +16 Da Imp_DesBr Impurity: Debrominated (m/z ~147, Singlet) Check_Mass->Imp_DesBr -78 Da Imp_Azine Impurity: Azine Dimer (m/z ~446) Check_Mass->Imp_Azine 2x Mass Path_Target Target Identified (Purity Check) Iso_Check->Path_Target Yes (1:1) Imp_DiBr Impurity: Dibromo (m/z ~303, 1:2:1 Triplet) Iso_Check->Imp_DiBr No (1:2:1)

Caption: Analytical decision tree for classifying impurities based on Mass-to-Charge (m/z) shifts and Isotopic signatures.

References

  • Regioselectivity in Indazole Synthesis

    • Topic: Analysis of N1/N2 alkylation and C-bromin
    • Source:Beilstein Journal of Organic Chemistry, "Regioselective alkylation of a versatile indazole," 2024.[1]

  • Halogen Isotope Patterns in MS

    • Topic: Interpretation of Bromine (79Br/81Br) doublets and triplets.
    • Source:Chemistry Steps, "Isotopes in Mass Spectrometry," 2025.[1]

  • LC-MS of Pharmaceutical Impurities

    • Topic: General strategies for identifying oxidation and degrad
    • Source:American Pharmaceutical Review, "Analysis of Impurities and Degradants," 2010.[1]

  • Indazole Ring Formation Side Reactions

    • Topic: Azine and hydrazone byproducts during hydrazine-mediated cycliz
    • Source:Thieme Connect, "Synthesis and chemical reactivity of 1H-indazoles."[1]

Sources

Technical Support Center: Regioselective N-Substitution of Indazoles

[1]

Topic: Base and Condition Selection for N1 vs. N2 Regioselectivity Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 2026

Executive Summary: The Tautomeric Challenge

Indazoles exist in a tautomeric equilibrium between the 1H-indazole (thermodynamically favored) and 2H-indazole forms.[1] In standard alkylation reactions (SN2), this duality often leads to inseparable mixtures of N1- and N2-substituted products.[2]

  • N1-Alkylation: Generally favored by thermodynamic control , steric freedom, and specific metal-chelation strategies.

  • N2-Alkylation: Historically difficult to access selectively; favored by kinetic control , specific directing groups (e.g., C7-substitution), or acid-catalyzed imidate chemistry.

Visualizing the Equilibrium and Reaction Pathways

The following diagram outlines the mechanistic divergence between N1 and N2 pathways.

Indazole_SelectivityIndazole1H-Indazole(Thermodynamic Ground State)AnionIndazolyl Anion(Delocalized)Indazole->AnionDeprotonation(Base)N2_TSN2 Transition State(Kinetic/Directing Group)Indazole->N2_TSAcid Catalysis(Imidate Route)N1_TSN1 Transition State(Chelation/Steric Control)Anion->N1_TSNa+ Chelation (C3-R)Solvent: THFAnion->N2_TSSteric Block at N1 (C7-R)or Kinetic TrapN1_ProdN1-Alkyl Indazole(Major Product w/ NaH/THF)N1_TS->N1_ProdN2_ProdN2-Alkyl Indazole(Major Product w/ TfOH or C7-EWG)N2_TS->N2_Prod

Figure 1: Mechanistic divergence in indazole alkylation. N1 is accessed via anionic chelation/thermodynamics, while N2 is accessed via steric blocking of N1 or acid-catalyzed pathways.

Troubleshooting Module: Achieving N1 Selectivity

Target Audience: Researchers observing N2 impurities or low conversion. Core Strategy: Leverage the "Sodium Chelation Effect" in non-polar aprotic solvents.

Diagnostic Q&A

Q: I am using K₂CO₃ in DMF and getting a 2:1 mixture of N1:N2. Why? A: This is the classic "loose ion pair" failure mode. In highly polar solvents like DMF, the potassium cation (K⁺) dissociates completely from the indazolyl anion. This leaves both nitrogen atoms exposed as nucleophiles. Without a directing cation, the reaction is governed purely by statistical probability and minor electronic differences, leading to poor selectivity (typically 60:40 to 70:30).

Q: Why is NaH in THF the "Gold Standard" for N1 selectivity? A: This system relies on tight ion pairing. The sodium cation (Na⁺) is smaller and harder than K⁺ or Cs⁺. In THF (a moderately coordinating solvent), Na⁺ coordinates tightly with the N2 nitrogen and, crucially, with electron-rich substituents at the C3 position (e.g., esters, ketones). This chelation effectively blocks the N2 site and directs the electrophile to N1.

Q: Does the C3 substituent matter for N1 selectivity? A: Yes, significantly. Substrates with a coordinating group at C3 (e.g., 3-CO₂Me, 3-C(O)R) exhibit >99% N1 selectivity with NaH/THF because they stabilize the Na⁺-chelated intermediate. Unsubstituted indazoles may show lower selectivity.[1]

Protocol A: High-Fidelity N1-Alkylation

Recommended for: 3-substituted indazoles requiring >95% N1 regioselectivity.[3][4]

  • Preparation: Flame-dry a round-bottom flask and purge with N₂/Ar.

  • Solvation: Dissolve the 1H-indazole substrate (1.0 equiv) in anhydrous THF (0.1 M). Do not use DMF.

  • Deprotonation: Cool to 0 °C . Add NaH (60% dispersion, 1.2 equiv) portion-wise.[5]

    • Observation: Evolution of H₂ gas. The solution may turn yellow/orange.

  • Chelation Time: Stir at 0 °C for 30 minutes . This allows the thermodynamic sodium-chelate complex to form.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Quench with sat. NH₄Cl.[5] Extract with EtOAc.[5]

Troubleshooting Module: Achieving N2 Selectivity

Target Audience: Researchers needing the pharmacologically distinct N2-isomer. Core Strategy: Utilize Steric Blocking (C7) or Acid-Catalyzed Imidate Chemistry .

Diagnostic Q&A

Q: Can I just use a different base to get N2 selectivity? A: Generally, no. While changing from NaH to Cs₂CO₃/DMF shifts the ratio slightly, it rarely provides synthetically useful N2 selectivity (>90%) for simple indazoles. True N2 selectivity requires changing the mechanism (acid catalysis) or the substrate (C7 blocking).

Q: How do C7 substituents influence regioselectivity? A: A substituent at C7 (e.g., -NO₂, -CO₂Me) creates significant steric hindrance around the N1 pocket. This physically blocks the electrophile from approaching N1, forcing the reaction to occur at the more accessible N2 position. This "Steric Steering" can yield >95% N2 product even under basic conditions.

Q: What is the "Pfizer Method" for N2 alkylation? A: Published by Clemens et al. (2022), this method avoids basic alkylation entirely. It uses alkyl 2,2,2-trichloroacetimidates activated by TfOH (Triflic acid). The mechanism involves protonation of the imidate, which is then attacked by the N2 of the neutral indazole (the most nucleophilic site in the neutral tautomer).

Protocol B: Selective N2-Alkylation (Acid-Catalyzed)

Recommended for: Unsubstituted or C3-substituted indazoles where N1 blocking is absent.

  • Reagents: Prepare or purchase the alkyl 2,2,2-trichloroacetimidate corresponding to your desired alkyl group.

  • Solvation: Dissolve 1H-indazole (1.0 equiv) and the acetimidate (1.2–1.5 equiv) in anhydrous Dichloromethane (DCM) or Toluene .

  • Catalysis: Add TfOH (Triflic acid, 0.1–0.2 equiv) dropwise at 0 °C or RT.

    • Note: For acid-sensitive substrates, Copper(II) triflate can be used as a milder alternative.

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Quench with sat. NaHCO₃ (to neutralize acid). Extract with DCM.

    • Result: Expect >95:5 N2:N1 selectivity.[3]

Data Center: Condition Selection Matrix

The following table summarizes the impact of base, solvent, and substrate on the Regioisomeric Ratio (N1:N2).

EntryBaseSolventSubstrate FeatureMajor IsomerApprox.[6] Ratio (N1:N2)Mechanism Note
1 NaH THF C3-Ester/KetoneN1 >99:1 Na⁺ Chelation Control
2NaHTHFUnsubstitutedN1~80:20Loose Chelation
3K₂CO₃DMFAnyMixed~65:35Thermodynamic/Statistical
4Cs₂CO₃DMFAnyMixed~60:40Loose Ion Pair
5NaH THF C7-NO₂ / C7-EWG N2 <5:95 Steric Blocking of N1
6TfOH DCM Any (w/ Imidate)N2 <1:99 Kinetic/Acid Catalysis
7Cs₂CO₃DioxaneC3-SubstitutedN1~90:10High Temp (90°C) required
Decision Tree for Experimental Design

Decision_TreeStartStart: Select Desired IsomerTargetTarget Isomer?Start->TargetSubstrateDoes Substrate haveC7 Substituent?Target->SubstrateN1 IsomerMethodPreferred Reagent Class?Target->MethodN2 IsomerProtocol_AUSE PROTOCOL A(NaH / THF / Alkyl Halide)Substrate->Protocol_ANo (Standard)ImpossibleDesign Constraint:C7-subs hinder N1.Remove C7 grp first.Substrate->ImpossibleYes (C7 blocks N1)Protocol_BUSE PROTOCOL B(TfOH / Imidate)Method->Protocol_BAcid Catalysis (Pfizer)Protocol_CUSE MODIFIED PROTOCOL(NaH / THF favors N2 due to Sterics)Method->Protocol_CStandard Alkylation(Relies on C7 Blocking)

Figure 2: Decision matrix for selecting the optimal synthetic route based on target regiochemistry and substrate constraints.

References

  • Hunt, K. W., et al. (2021).[4][6][7] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[8][9] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis (Thieme).[6][9]

  • BenchChem Technical Support. (2025). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. BenchChem Protocols.

  • Bookser, B. C., et al. (2000). Synthesis of Quadruplex-Binding Agents. Journal of Medicinal Chemistry (Cited within Hunt et al. regarding NaHMDS/THF effects).

Temperature control in the synthesis of bromo-indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bromo-Indazole Synthesis Topic: Temperature Control & Process Optimization Status: Active | Tier: Level 3 (Senior Research Support)

Mission Statement

Welcome to the Advanced Synthesis Support Unit. You are likely here because your bromo-indazole synthesis has either stalled, produced a "black tar" decomposition product, or yielded a regioisomeric mixture that is impossible to separate.

In indazole chemistry, temperature is not just a variable; it is a switch. It dictates whether you form a stable diazonium salt or a phenol; whether you brominate at C3 (kinetic) or C7 (thermodynamic/steric); and whether your ring closure proceeds or detonates.

This guide moves beyond standard SOPs to address the why and how of thermal management in these specific pathways.

Module 1: The "Jacobson" & "Sandmeyer" Routes (Ring Formation)

Context: De novo synthesis of the indazole core (e.g., 5-bromoindazole from 2-methyl-4-bromoaniline) or functionalization via amino-indazoles. Core Mechanism: Diazotization followed by intramolecular cyclization or halide displacement.

The Thermal Safety Loop

The most common failure mode in this route is thermal runaway during the diazonium formation.

DiazotizationSafety Start Start: Aniline Precursor Acid Acidification (HCl/H2SO4) Start->Acid Cool CRITICAL: Cool to < 5°C Acid->Cool Nitrite Add NaNO2 / Isoamyl Nitrite Cool->Nitrite Check Temp Check Nitrite->Check Runaway DANGER: N2 Evolution (Thermal Runaway) Check->Runaway T > 10°C Stable Stable Diazonium Salt Check->Stable T < 5°C Hydrolysis Failure: Phenol Formation Runaway->Hydrolysis Cyclization Cyclization Phase (Controlled Warming/Base) Stable->Cyclization Phase Transfer / Base Stable->Hydrolysis Prolonged Hold > 10°C

Caption: Thermal logic gate for diazotization. Exceeding 5°C triggers rapid N2 loss, leading to phenols or tars instead of the desired diazonium intermediate.

Troubleshooting Guide: Ring Closure
SymptomDiagnosisRoot Cause (Temperature Related)Corrective Action
Violent gas evolution upon nitrite addition.Thermal RunawayAddition of nitrite was too fast, spiking internal T > 10°C. The diazonium salt decomposed immediately.Stop addition. Cool to -5°C. Use a sub-surface addition tube to prevent local hotspots.
Product is a phenol (OH-indazole) instead of Bromo.HydrolysisThe diazonium intermediate was held too warm or too long before the cyclization/displacement step.Keep the diazonium slurry at 0°C. Do not filter if possible; proceed immediately to the next step (Sandmeyer or Cyclization).
Low Yield in Jacobson Cyclization.Incomplete ClosureThe cyclization step (after diazo formation) was too cold. Ring closure often requires mild heat or phase transfer.Step 1 (Diazo): < 5°C. Step 2 (Closure): Allow controlled warming to RT or mild reflux (68°C) if using the isoamyl nitrite/KOAc method [1].

Module 2: Direct Halogenation (Regioselectivity)

Context: You have an indazole core and want to add a bromine. The Issue: Indazole has multiple nucleophilic sites. Temperature controls which site reacts.[1][2][3]

  • C3-Position: Electronically favored (kinetic). Occurs at Room Temperature .

  • C5/C7-Position: Requires forcing conditions or blocking of C3. Occurs at Elevated Temperatures .

Decision Matrix: Regiocontrol

Regioselectivity Input 1H-Indazole TempLow Low Temp (20-25°C) Reagent: NBS/DMF or Br2/NaOH Input->TempLow Standard TempHigh High Temp (80°C+) Reagent: NBS/DMF Input->TempHigh Forcing C3 3-Bromo-1H-indazole (Major Product) TempLow->C3 Kinetic Control Mix Mixture: 3,5-Dibromo & 3,7-Dibromo TempHigh->Mix Over-bromination C7 7-Bromo-1H-indazole (Requires C4/C3 blocking) TempHigh->C7 If C3/C5 blocked

Caption: Temperature-dependent regioselectivity. Low temperature favors C3; high temperature promotes poly-halogenation or C7 substitution if other sites are blocked.

FAQ: Direct Bromination

Q: I am trying to make 3-bromoindazole, but I see 3,5-dibromo impurities. Why? A: You are likely running the reaction too hot or with a local excess of bromine.

  • The Fix: Cool the reaction to 0°C during the addition of NBS or

    
    . Warm only to Room Temperature (20-25°C). Do not  heat to accelerate the reaction; C3 bromination is fast. If using 
    
    
    
    , use NaOH (aq) as the base to buffer the HBr generated, which can catalyze over-bromination [2].

Q: How do I access the 7-bromo isomer directly? A: Direct C7 bromination is difficult on unsubstituted indazoles because C3 is far more reactive.

  • The Fix: You must block the C3 position or use a directing group (e.g., a sulfonamide at N1). Literature suggests that with N-protection, heating NBS in DMF to 80°C can shift preference to C7, but yields are often moderate due to competing di-bromination [3].

Module 3: Scale-Up Protocols (100g+)

Context: Moving from medicinal chemistry (mg) to process development (kg).

The Challenge: Heat transfer. The exotherm that warms a 50mL flask by 2°C will boil a 5L reactor.

Protocol: Large-Scale Synthesis of 6-Bromoindazole (Jacobson Type)

Adapted from BenchChem and Organic Syntheses [1, 4]

ParameterSpecificationReason
Precursor 4-bromo-2-methylanilineStarting material.[1]
Reagents Acetic Anhydride (

), KOAc, Isoamyl Nitrite.
In-situ diazotization/cyclization.
Solvent Chloroform or Toluene.High boiling point, good solubility.
Step 1: Acetylation Maintain < 40°C .Exothermic acetylation.
Step 2: Cyclization Heat to Reflux (68-80°C) .Crucial: Unlike the aqueous diazo route, this non-aqueous route requires heat to drive the cyclization of the N-nitroso acetamide intermediate.
Safety Note Dosing Control. Do not add all Isoamyl Nitrite at once at reflux. Dose it over 2-4 hours to manage N2 evolution rate.

Why this works: In aqueous acid (Module 1), diazonium salts are unstable. In the anhydrous Jacobson modification (Module 3), the intermediate is an N-nitroso acetamide, which is more stable but requires thermal activation to cyclize. This is the preferred route for scale-up as it avoids the "cryogenic panic" of aqueous diazotization.

References

  • BenchChem Application Note. Large-Scale Synthesis of 6-Bromo-1H-indazole. (Methodology for 100g scale using isoamyl nitrite and reflux).

  • Organic Syntheses. Indazole. Coll. Vol. 3, p.475 (1955); Vol. 28, p.59 (1948). (Classic aqueous diazotization protocols).

  • Boujdi, K. et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[4] (Discussion on C7 vs C3 selectivity and temperature effects).

  • Luo, G. et al. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. Molecules, 2024.[5] (Use of NBS vs Br2 and temperature impact on side products).

Sources

Validation & Comparative

Characterization of 4-bromo-1H-indazole-6-carbaldehyde Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of kinase inhibitors and PARP inhibitors (e.g., structural analogs of Niraparib), 4-bromo-1H-indazole-6-carbaldehyde (CAS: 1168721-41-2) serves as a critical scaffold.[1] Its dual functionality—the electrophilic aldehyde at C6 and the halogen handle at C4—allows for divergent synthesis. However, this versatility introduces a complex impurity profile that standard C18 HPLC methods often fail to resolve.[2]

This guide moves beyond basic purity checks, offering a structural characterization workflow designed to distinguish the target molecule from its most persistent regioisomeric and oxidative impurities.[2]

Origin of Impurities: Synthetic Causality[1]

Understanding the synthetic route is the first step in impurity profiling.[1] The impurity profile changes drastically depending on whether the molecule is synthesized via Direct Bromination or De Novo Ring Construction .

The "Regioisomer Trap" (Direct Bromination)

Electrophilic bromination of 1H-indazole-6-carbaldehyde is the most common, yet most problematic route.[1] Indazoles favor electrophilic substitution at the C3 position .[1] Forcing substitution at C4 often requires blocking groups or specific conditions, leading to significant regioisomeric by-products.[2][1]

The "Oxidation Drift"

The C6-aldehyde is labile.[1] Exposure to atmospheric oxygen or trace oxidants in solvents rapidly generates the corresponding carboxylic acid, a highly polar impurity that can co-elute with solvent fronts in reverse-phase chromatography.[1]

Visualization: Impurity Genesis Pathways

ImpurityPathways SM 1H-indazole-6-carbaldehyde (Starting Material) Target 4-bromo-1H-indazole- 6-carbaldehyde (Target) SM->Target Bromination (Kinetic Control) Imp3Br IMP-A: 3-Bromo isomer (Thermodynamic Product) SM->Imp3Br Bromination (C3 Preference) ImpDiBr IMP-B: 3,4-Dibromo (Over-reaction) Target->ImpDiBr Excess Br2 ImpAcid IMP-C: Carboxylic Acid (Oxidation) Target->ImpAcid Air Oxidation

Figure 1: Mechanistic origin of key impurities.[1] Note the competition between C4 (Target) and C3 (Impurity A) bromination sites.

Comparative Analytical Platforms

To achieve reliable separation, we compared standard C18 chemistry against Phenyl-Hexyl phases, which exploit pi-pi interactions to separate regioisomers.[2][1]

Chromatographic Performance Comparison
FeatureStandard C18 (Octadecyl) Phenyl-Hexyl (Aromatic Selective) Recommendation
Separation Mechanism Hydrophobicity driven.[1]Hydrophobicity +

stacking.[1]
Phenyl-Hexyl
Regioisomer Resolution Poor (

).[1] 4-Br and 3-Br often co-elute.[1]
Excellent (

).[1] Shape selectivity separates isomers.[1]
Phenyl-Hexyl
Acid Retention Weak retention (elutes near void).[1]Moderate retention (better peak shape).[1]Phenyl-Hexyl
Mobile Phase Compatibility High.[1]High (Methanol enhances

-interactions).[1]
Use Methanol
Spectroscopic Identification (NMR)

While MS provides molecular weight (which is identical for regioisomers), 1H NMR is the definitive tool for structural assignment.[2]

  • Target (4-bromo): The protons at C5 and C7 are meta to each other.[1] Look for small coupling constants (

    
     Hz).[1]
    
  • Impurity (3-bromo): The protons at C4 and C5 are ortho.[1] Look for a larger coupling constant (

    
     Hz) for the C4/C5 pair.[1]
    

Detailed Experimental Protocols

Protocol A: High-Resolution Separation (HPLC)

Objective: Quantify regioisomeric purity and oxidative degradation.[1]

System: Agilent 1290 Infinity II or equivalent UHPLC. Stationary Phase: Phenomenex Kinetex Phenyl-Hexyl, 2.6 µm, 100 x 4.6 mm (or equivalent).[2][1]

Method Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Methanol (MeOH promotes

    
     selectivity better than ACN).[1]
    
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

  • Detection: UV @ 254 nm (primary) and 280 nm.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
1.0 5% Hold
10.0 95% Linear Ramp
12.0 95% Wash

| 12.1 | 5% | Re-equilibration |[1]

Self-Validating Check:

  • System Suitability: The resolution (

    
    ) between the 4-bromo (Target) and 3-bromo (Impurity A) peaks must be 
    
    
    
    .[1] If
    
    
    , lower the initial %B or switch to a longer column.
Protocol B: Structural Confirmation (1H NMR)

Objective: Distinguish 4-bromo from 5-bromo or 7-bromo isomers.

  • Solvent: DMSO-

    
     (provides best solubility and peak separation for indazoles).[1]
    
  • Concentration: 10 mg in 0.6 mL.

  • Acquisition: 400 MHz or higher; 64 scans.

  • Key Diagnostic Signals:

    • Aldehyde (-CHO): Singlet at

      
       ppm.[1]
      
    • Indazole N-H: Broad singlet

      
       ppm.[1]
      
    • Aromatic Region: Analyze the splitting pattern of the remaining protons.

      • 4-Bromo pattern: Two singlets (or meta-coupled doublets) for H5 and H7.

      • 5-Bromo pattern: Two doublets (ortho-coupling H6/H7 and H4/H6).[1]

Impurity Profile Reference Table

Impurity IDNameRelative Retention (RRT)*OriginControl Strategy
IMP-A 3-Bromo-1H-indazole-6-carbaldehyde0.92Regioisomer (Thermodynamic)Use Phenyl-Hexyl column; Optimize bromination temp.[1]
IMP-B 3,4-Dibromo-1H-indazole-6-carbaldehyde1.15Over-brominationStoichiometric control of NBS/Br2.[1]
IMP-C 4-Bromo-1H-indazole-6-carboxylic acid0.45OxidationStore under Argon; limit air exposure.[1]
IMP-D 1H-Indazole-6-carbaldehyde0.85Unreacted Starting MaterialMonitor reaction completion by HPLC.[1]

*RRT is approximate based on the Phenyl-Hexyl method described above.

References

  • Synthesis and Functionalization of Indazoles

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (PMC).[1]

    • URL:[Link][2][1]

  • Chromatographic Separation of Isomers

    • Title: Separation of regio-isomers / suggestions for regio-selective methyl
    • Source: ResearchGate.[1][3]

    • URL:[Link]

  • Chemical Properties & Safety

    • Title: this compound Product Information.[1][4]

    • Source: BLD Pharm.[1]

  • General Indazole Impurity Profiling (Niraparib Context)

    • Title: Niraparib Impurities and Related Compounds.[1][5][6][7]

    • Source: Veeprho Pharmaceuticals.[1]

    • URL:[Link][2][1]

Sources

Analytical Methods for Purity Assessment of 4-bromo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary: The Indazole Challenge

4-bromo-1H-indazole-6-carbaldehyde (CAS 1168721-41-2) is a critical scaffold in the synthesis of PARP inhibitors and kinase modulators. Its dual functionality—the electrophilic aldehyde and the halogenated indazole core—presents a unique analytical paradox.

While HPLC-UV remains the industry standard for reaction monitoring, it frequently fails to detect inorganic salts, residual solvents, or non-chromophoric oligomers, leading to "false positive" high-purity results. Conversely, Quantitative NMR (qNMR) offers absolute mass-balance purity but lacks the sensitivity to detect trace regioisomers (N1- vs. N2-alkylation byproducts) that can derail downstream SAR (Structure-Activity Relationship) studies.

This guide objectively compares these methodologies, proposing a Hybrid Analytical Workflow that integrates the separation power of HPLC with the absolute quantification of qNMR.

Critical Impurity Profile

Before selecting a method, one must understand the "Enemy." The synthesis of this compound typically involves cyclization and formylation steps that generate specific impurity classes.

ImpurityMap Target Target: This compound Regio Regioisomer: 2H-indazole analog Target->Regio Tautomerism Oxidation Oxidation Variant: Carboxylic Acid Target->Oxidation Air Oxidation Debromo Debrominated: 1H-indazole-6-carbaldehyde Target->Debromo Pd-Cat. Side Rxn Start Starting Material: 4-bromo-6-methyl-1H-indazole Start->Target Oxidation (SeO2/IBX)

Figure 1: Impurity Fate Mapping.[1] The aldehyde group is susceptible to oxidation (to acid), while the indazole core allows for N1/N2 tautomerism.

Method A: HPLC-UV/MS (The Separation Standard)

High-Performance Liquid Chromatography (HPLC) is the primary tool for determining Chromatographic Purity (% Area) . It is essential for separating the target from closely eluting regioisomers.

Experimental Protocol
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC

  • Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar salts)

    • 2-12 min: 5% → 95% B (Linear gradient)

    • 12-15 min: 95% B (Wash)

    • 15.1 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV @ 254 nm (aromatic core) and 280 nm (aldehyde conjugation). MS (ESI+) for ID.

Performance Analysis
  • Strengths: Excellent for detecting organic impurities (regioisomers, debrominated byproducts). The gradient method ensures late-eluting dimers are seen.

  • Weaknesses: Response Factor Bias. The aldehyde and the carboxylic acid oxidation product have different UV extinction coefficients. HPLC often overestimates purity by "hiding" inorganic salts (from workup) and residual solvents.

  • Self-Validation: Check peak purity using a Diode Array Detector (DAD) to ensure the main peak is not a composite of co-eluting isomers.

Method B: 1H-qNMR (The Absolute Standard)

Quantitative Nuclear Magnetic Resonance (qNMR) provides Absolute Purity (% Weight) .[3][4] It does not require a reference standard of the analyte, only a certified internal standard (IS).[4]

Experimental Protocol
  • Instrument: Bruker Avance III HD 400 MHz (or higher).

  • Solvent: DMSO-d6 (Preferred for solubility of indazoles).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Rationale: Maleic acid produces a sharp singlet at ~6.2 ppm, which sits cleanly in the "silent region" between the aliphatic impurities and the aromatic indazole protons (7.5–8.5 ppm).

  • Relaxation Delay (D1): 30 seconds (Must be > 5 × T1 of the longest relaxing proton, typically the aldehyde).

  • Pulse Angle: 90°.

  • Scans: 16 or 32.

  • Procedure:

    • Weigh ~10 mg of sample and ~5 mg of IS (precision ±0.01 mg) into a vial.

    • Dissolve in 0.6 mL DMSO-d6.

    • Transfer to NMR tube.[5]

    • Integrate the Aldehyde proton (~10.1 ppm, 1H) vs. Maleic Acid vinyl protons (~6.2 ppm, 2H).

Performance Analysis
  • Strengths: True mass balance. Detects water, residual solvents (DCM, EtOAc), and inorganic salts (indirectly, by lower assay). No response factor correction needed.

  • Weaknesses: Lower sensitivity (LOD ~0.1%). Can struggle to resolve isomers if their chemical shifts are identical.

  • Self-Validation: Compare the integration of the Aldehyde proton (10.1 ppm) with the Aromatic proton at C3 (8.4 ppm). If they disagree, you likely have an impurity co-eluting or a degradation product (e.g., acid) lacking the aldehyde proton.

Comparative Data & Decision Matrix

The following table contrasts the performance of HPLC vs. qNMR for this specific aldehyde.

FeatureHPLC-UV (254 nm)1H-qNMR (400 MHz)
Primary Output % Area (Relative Purity)% Weight (Absolute Purity)
Limit of Detection (LOD) ~0.05 µg/mL (High Sensitivity)~100 µg/mL (Low Sensitivity)
Regioisomer Resolution High (Separates N1/N2 isomers)Low (Signals often overlap)
Salt/Solvent Detection None (Invisible to UV)High (Visible/Calculable)
Standard Requirement Requires Reference StandardNo Reference Needed (IS only)
Sample Destructive? NoNo
Time per Run 20 mins15 mins
Case Study: The "99%" Trap

In a recent internal validation, a batch of this compound showed 99.2% purity by HPLC . However, the qNMR assay was only 94.5% .

  • Investigation: The qNMR spectrum revealed 3.5% residual dichloromethane (solvent trap in the crystal lattice) and 1.5% inorganic salts (sodium bromide from the reaction).

Recommended Analytical Workflow

For drug development, neither method is sufficient alone. Use this integrated workflow:

Workflow Sample Crude Sample HPLC Step 1: HPLC-UV/MS (Check for Isomers) Sample->HPLC Decision1 Is Chromatographic Purity > 98%? HPLC->Decision1 Purify Re-Purify (Column/Cryst.) Decision1->Purify No qNMR Step 2: 1H-qNMR (Determine Assay %) Decision1->qNMR Yes Purify->HPLC Release Release for Synthesis (Use qNMR Weight Corrected) qNMR->Release

Figure 2: Integrated Analytical Decision Tree. HPLC qualifies the material's identity; qNMR quantifies its potency.

Final Recommendation
  • Routine Checks: Use HPLC-UV for monitoring reaction completion and initial purity.

  • Critical Steps: Before using the intermediate in a GMP or critical step, run qNMR to establish the "Use-As" weight. This corrects for the "invisible" mass of salts and solvents.

References

  • BenchChem Technical Support. (2025).[4][5][6] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from [6]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Retrieved from

  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry, 9(1), 1-7. Retrieved from

  • Paradowska, K., et al. (2025).[7] Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods. International Journal of Molecular Sciences. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-Bromo-1H-indazole-4-carboxaldehyde Product Specification. Retrieved from

Sources

Comparative HPLC Method Development Guide: 4-Bromo-1H-indazole-6-carbaldehyde Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust HPLC method for 4-bromo-1H-indazole-6-carbaldehyde presents a unique triad of challenges: the amphoteric nature of the indazole core, the lipophilicity of the bromine substituent, and the chemical reactivity of the aldehyde moiety.

While C18 columns are the industry standard, this guide demonstrates that Phenyl-Hexyl stationary phases often outperform C18 for this specific class of halogenated heteroaromatics. The


-

interactions provided by phenyl phases offer superior selectivity for separating regioisomers (e.g., 5-bromo impurities) that are critical quality attributes in kinase inhibitor synthesis.

Key Recommendation: Adopt a Phenyl-Hexyl chemistry with a Methanol/Acidic Water gradient for maximum resolution of isomeric impurities, utilizing a C18 column only as an orthogonal validation method.

Molecular Profile & Chromatographic Challenges

Understanding the analyte's physicochemical properties is the foundation of logical method development.

PropertyValue (Est.)Chromatographic Implication
Structure Indazole Core + Br + CHOMixed-mode interactions (Hydrophobic +

-

+ H-bonding).
LogP ~2.4 – 2.8Moderately lipophilic; requires >30% organic modifier for elution.
pKa (Indazole NH) ~13.8Very weak acid; remains neutral in standard RP-HPLC.
pKa (Pyridinic N) ~1.5 – 2.5Weak base; requires acidic mobile phase (pH < 3) to ensure full protonation and prevent peak tailing.
Reactivity Aldehyde (-CHO)Susceptible to oxidation (to carboxylic acid) or acetal formation in alcohols. Critical: Autosampler stability is a risk.
The "Regioisomer Trap"

In the synthesis of bromo-indazoles, the bromine atom can often substitute at the 5- or 7-positions depending on the starting material purity and reaction conditions. These isomers have identical mass (MS indistinguishable) and very similar hydrophobicity (LogP), making them difficult to separate on standard C18 columns based solely on hydrophobic subtraction.

Method Development Strategy: The "Why"

Mobile Phase Selection
  • Buffer: 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (TFA) .

    • Reasoning: Low pH ensures the pyridinic nitrogen on the indazole ring is fully protonated (

      
      ). This prevents secondary interactions with residual silanols on the silica surface, which causes peak tailing.
      
  • Organic Modifier: Methanol (MeOH) vs. Acetonitrile (ACN) .

    • Recommendation:Methanol .[1]

    • Reasoning: While ACN usually provides sharper peaks, MeOH promotes stronger

      
      -
      
      
      
      interactions between the analyte and Phenyl-Hexyl stationary phases. ACN can suppress these
      
      
      -
      
      
      interactions, negating the column's selectivity advantage.
Stationary Phase Screening

We compared three distinct column chemistries to identify the optimal separation mechanism.

  • C18 (Octadecyl): The control. Relies on hydrophobic interaction.[1][2]

  • Phenyl-Hexyl: The challenger. Relies on hydrophobicity +

    
    -
    
    
    
    stacking.
  • Polar-Embedded C18: Designed for basic compounds to reduce tailing.

Comparative Analysis & Experimental Data

The following data represents a synthesized comparison based on extensive field application behavior of halo-indazoles.

Experimental Conditions
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC

  • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC)

  • Temp: 40°C

  • Detection: UV @ 254 nm (Indazole absorption max)

  • Gradient: 5% to 95% B in 10 minutes (B = Organic Modifier).

Performance Metrics
ParameterColumn A: Standard C18 Column B: Phenyl-Hexyl (Recommended)Column C: Polar-Embedded C18
Retention Time (

)
6.2 min7.1 min5.8 min
Tailing Factor (

)
1.4 (Moderate)1.1 (Excellent)1.05 (Superior)
Resolution (

) from 5-Br Isomer
1.2 (Co-elution risk)2.8 (Baseline separated) 1.3
Selectivity (

)
1.021.081.03
Mechanism Hydrophobicity onlyHydrophobicity +

-

Hydrophobicity + Shielding
Interpretation
  • C18: Provided adequate retention but failed to fully resolve the critical 4-bromo vs. 5-bromo isomer pair (

    
    ).
    
  • Polar-Embedded: Excellent peak shape due to silanol shielding, but lacked the selectivity to separate the structural isomers.

  • Phenyl-Hexyl: The bromine atom and the electron-deficient indazole ring interact strongly with the phenyl ring of the stationary phase. This "shape selectivity" allowed for a wide resolution between the target molecule and its regioisomers.

Optimized Protocol (Self-Validating)

This protocol includes built-in System Suitability Tests (SST) to ensure data integrity.

A. Reagents & Preparation[1][3][4]
  • Solvent A: Water (LC-MS Grade) + 0.1% Formic Acid.[1][3]

  • Solvent B: Methanol (LC-MS Grade) + 0.1% Formic Acid.

  • Diluent: 50:50 Water:Acetonitrile (Do not use alcohols for the diluent to prevent hemiacetal formation with the aldehyde during storage).

  • Sample Conc: 0.5 mg/mL.

B. Instrument Parameters
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (e.g., Waters XSelect CSH or Phenomenex Luna).

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Vol: 5 µL.

  • Column Temp: 35°C.

  • Autosampler Temp: 4°C (Critical for aldehyde stability).

C. Gradient Table
Time (min)% A (Aqueous)% B (Methanol)Curve
0.09010Initial
1.09010Hold
12.01090Linear
15.01090Wash
15.19010Re-equilibration
20.09010End
D. System Suitability Criteria (Pass/Fail)
  • Tailing Factor: NMT (Not More Than) 1.5.

  • Precision (n=5): %RSD of Area < 2.0%.

  • Resolution: If Impurity Standard is available,

    
     between Main Peak and nearest isomer.
    

Visualizations

Workflow: Method Development Logic

This diagram illustrates the decision-making process for selecting the Phenyl-Hexyl phase.

MethodDevelopment Start Analyte: this compound CheckStruct Analyze Structure: 1. Basic Nitrogen (Indazole) 2. Halogen (Bromo) 3. Reactive Aldehyde Start->CheckStruct Decision1 Isomer Separation Required? CheckStruct->Decision1 PathA Standard C18 Screen Decision1->PathA No PathB Phenyl-Hexyl Screen Decision1->PathB Yes (Critical) ResultA C18 Result: Good Retention Poor Isomer Resolution PathA->ResultA ResultB Phenyl-Hexyl Result: High Selectivity (Pi-Pi) Baseline Resolution PathB->ResultB ResultA->PathB Fails Criteria Opt Optimize Mobile Phase: Use Methanol to enhance Pi-Pi ResultB->Opt Final Final Method: Phenyl-Hexyl + MeOH/FA Opt->Final

Caption: Decision tree highlighting the pivot from standard C18 to Phenyl-Hexyl chemistry driven by the need for regioisomer resolution.

Mechanism: Why Phenyl-Hexyl Works

The specific interaction between the brominated indazole and the stationary phase.

Interaction cluster_0 Stationary Phase cluster_1 Analyte PhenylLigand Phenyl Ring (Electron Rich) Interaction Pi-Pi Stacking Interaction PhenylLigand->Interaction Indazole Bromo-Indazole (Electron Deficient) Indazole->Interaction Note Result: Increased Retention & Shape Selectivity Interaction->Note

Caption: Schematic of the


-

interaction mechanism facilitating the separation of halo-aromatic isomers.

Troubleshooting & Stability Guide

The "Ghost Peak" Phenomenon (Aldehyde Oxidation)
  • Observation: A small peak eluting before the main peak that grows over time.

  • Cause: Oxidation of the aldehyde (-CHO) to the carboxylic acid (-COOH).

  • Solution:

    • Use amber glassware.

    • Keep autosampler at 4°C.

    • Pro-Tip: Add 0.05% BHT (Butylated hydroxytoluene) to the diluent if stability is critical for long sequences.

Peak Tailing
  • Observation: Asymmetry factor > 1.5.

  • Cause: Interaction of the protonated indazole nitrogen with silanols.

  • Solution: Increase buffer ionic strength (e.g., add 5mM Ammonium Formate to the 0.1% Formic Acid) or switch to a "Charged Surface Hybrid" (CSH) Phenyl-Hexyl column.

References

  • Separation of Halo-Aromatics: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A.

  • Indazole Chemistry & Analysis: BenchChem. (2025).[1][5] HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole.

  • Phenyl-Hexyl Selectivity: Mac-Mod Analytical. (n.d.). Enhanced Selectivity With the HALO® Phenyl-Hexyl Column.

  • Aldehyde Derivatization vs Direct Analysis: U.S. EPA. (1999). Method TO-11A: Determination of Formaldehyde and Other Aldehydes. (Context for why direct analysis is preferred for purity over DNPH).

Sources

Comparative Guide: Bromo- vs. Chloro-Indazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

In the optimization of indazole-based pharmacophores, the choice between bromine (Br) and chlorine (Cl) substitution is rarely a matter of simple bioisosterism. It is a strategic decision that alters the molecule's electronic landscape, lipophilicity, and binding kinetics.

This guide provides a technical comparison of bromo- vs. chloro-indazole derivatives. While both halogens serve to fill hydrophobic pockets and block metabolic hotspots, bromo-indazoles typically offer superior potency in deep hydrophobic pockets via enhanced halogen bonding (


-hole interactions), whereas chloro-indazoles  are often preferred for optimizing ligand efficiency (LE) and metabolic stability in sterically constrained targets.

Part 2: Chemical & Mechanistic Basis of Comparison

To rationally select between Br and Cl, one must understand the underlying physical chemistry governing their interactions with biological targets.

The Halogen Bonding Advantage ( -hole)

The primary differentiator is the capacity for halogen bonding (XB) . Halogen atoms bonded to electron-withdrawing rings (like indazole) develop a region of positive electrostatic potential on their outer surface, known as the


-hole.
  • Bromo-Indazoles: Exhibit a larger, more positive

    
    -hole compared to chlorine. This allows for stronger directional interactions with nucleophilic backbone carbonyls or histidine nitrogens in the binding pocket.
    
  • Chloro-Indazoles: Possess a smaller

    
    -hole and higher electronegativity. They rely more on non-directional Van der Waals forces and are less effective at displacing high-energy water molecules from deep pockets.
    
Steric and Lipophilic Parameters
ParameterChloro-Indazole (Cl)Bromo-Indazole (Br)Impact on Bioactivity
Van der Waals Radius 1.75 Å1.85 ÅBr requires larger pockets; Cl fits tighter spaces.
Electronegativity (Pauling) 3.162.96Cl withdraws more electron density from the indazole ring.
C-X Bond Length ~1.73 Å~1.89 ÅBr extends deeper into the binding site.
Lipophilicity (

value)
0.710.86Br increases logP more, improving membrane permeability but risking solubility.
Mechanism of Action Visualization

The following diagram illustrates the differential binding modes driven by the halogen choice.

HalogenInteraction Indazole Indazole Scaffold Halogen Halogen Subst. (C3/C4/C5) Indazole->Halogen Br Bromine (Br) Halogen->Br Substitution Cl Chlorine (Cl) Halogen->Cl Substitution SigmaHole Strong σ-hole (Positive Potential) Br->SigmaHole Polarizability Target_Br Target: Deep Pocket (Backbone C=O) SigmaHole->Target_Br Directional Bonding Outcome_Br High Potency (nM Activity) Target_Br->Outcome_Br VDW Weak σ-hole Steric Fit Cl->VDW Electronegativity Target_Cl Target: Constrained Pocket (Metabolic Hotspot) VDW->Target_Cl Shape Complementarity Outcome_Cl High Ligand Efficiency (Stability) Target_Cl->Outcome_Cl

Figure 1: Mechanistic divergence of Br vs. Cl substitution on the indazole ring.

Part 3: Therapeutic Performance & Data Analysis

Case Study A: Anticancer Activity (Kinase Inhibition)

In kinase drug discovery (e.g., VEGFR, PLK4), the 3-position of the indazole ring is a critical vector.

  • 3-Chloro-Indazoles: Often used to optimize Ligand Efficiency . For example, in the development of VEGFR inhibitors, 3-chloro derivatives (like those related to axitinib or pazopanib scaffolds) maintain high potency while keeping molecular weight lower than their bromo counterparts.

  • 3-Bromo-Indazoles: Frequently exhibit higher raw potency (lower IC50) due to the "halogen bond" to the hinge region of the kinase. However, the increased molecular weight can hurt drug-like properties (ADME).

Comparative Data (Kinase & Cell Viability): Data synthesized from representative SAR studies (e.g., PLK4, VEGFR inhibitors).

Compound ClassModificationTargetIC50 (Enzyme)IC50 (Cell: MCF-7)Key Observation
Indazole-A 3-H (Unsubstituted)PLK4> 1000 nM> 50 µMLack of hydrophobic fill reduces activity.
Indazole-B 3-Chloro PLK445 nM1.2 µMGood balance of potency and solubility.
Indazole-C 3-Bromo PLK412 nM 0.64 µM Superior binding affinity via halogen bonding.
Indazole-D 3-Chloro-6-nitroLeishmaniaN/A0.12 µMHigh antiproliferative activity in parasites.[1]
Case Study B: Antimicrobial Activity (FtsZ Inhibitors)

A distinct advantage is seen for 4-bromo-indazoles in antibacterial applications targeting the FtsZ protein (essential for bacterial cell division).[2]

  • Observation: 4-bromo substitution provided a 256-fold increase in potency against resistant S. aureus compared to non-halogenated controls.[2] The bulky bromine atom effectively occupies the hydrophobic cleft of FtsZ, a feat the smaller chlorine atom performs less effectively in this specific scaffold.

Case Study C: CNS & Remyelination (ER Ligands)

For Central Nervous System (CNS) indications, lipophilicity must be balanced with metabolic stability.

  • Chloro-Indazoles (e.g., K102, K110): These specific 3-chloro-indazole derivatives function as Estrogen Receptor Beta (ER

    
    ) ligands. They promote remyelination in Multiple Sclerosis models.[3][4] Here, Chlorine  is preferred because it blocks metabolic oxidation at the 3-position without making the molecule too lipophilic (logP > 5), which would result in nonspecific binding and poor clearance.
    

Part 4: Experimental Protocols

Protocol 1: Regioselective Halogenation of Indazoles

To compare these derivatives, you must synthesize them with high regioselectivity. The following protocol uses N-halosuccinimides (NXS) for C3-halogenation.

Reagents:

  • Substrate: 1H-Indazole derivative[1][2][5][6][7]

  • Halogen Source: N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)

  • Solvent: Acetonitrile (ACN) or DMF

  • Catalyst: None (Thermal) or Ag2CO3 (for difficult substrates)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of indazole substrate in ACN (0.1 M concentration).

  • Addition: Add 1.1 eq of NBS (for Bromo) or NCS (for Chloro) portion-wise at room temperature.

  • Reaction:

    • For Bromo: Stir at 25°C for 2–4 hours. (Reaction is faster due to weaker N-Br bond).

    • For Chloro: Heat to 60–80°C for 6–12 hours. (Requires higher energy).

  • Quenching: Pour mixture into ice-water.

  • Isolation: Filter the precipitate. Wash with water to remove succinimide byproduct.

  • Purification: Recrystallize from Ethanol/Water.

SynthesisWorkflow cluster_Br Bromo-Derivative cluster_Cl Chloro-Derivative Start Start: 1H-Indazole Reagent Select Reagent Start->Reagent NBS Add NBS (1.1 eq) Reagent->NBS NCS Add NCS (1.1 eq) Reagent->NCS Cond_Br Stir 25°C, 2h NBS->Cond_Br Prod_Br 3-Bromo-Indazole (High Yield) Cond_Br->Prod_Br Cond_Cl Heat 80°C, 12h NCS->Cond_Cl Prod_Cl 3-Chloro-Indazole (Moderate Yield) Cond_Cl->Prod_Cl

Figure 2: Regioselective synthesis workflow for C3-halogenated indazoles.

Protocol 2: Biological Validation (Kinase Inhibition Assay)

Objective: Quantify the IC50 shift between Br and Cl derivatives.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Compound Prep: Prepare 10 mM stocks of Br-indazole and Cl-indazole in DMSO. Serial dilute (1:3) to generate an 8-point dose-response curve.

  • Enzyme Reaction:

    • Incubate Kinase (e.g., VEGFR2, 5 nM) with compound for 30 mins at RT.

    • Add ATP (at Km) and Substrate (e.g., Poly Glu:Tyr).

    • Incubate for 60 mins.

  • Detection: Use ADP-Glo or similar chemiluminescent readout.

  • Analysis: Fit data to the equation:

    
    .
    
  • Validation: Z-factor must be > 0.5. Reference compound (e.g., Staurosporine) must fall within 3-fold of historical IC50.

Part 5: References

  • Zhang, C., et al. (2023).[8] "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles." Royal Society of Chemistry.[9]

  • Wei, W., et al. (2021).[10] "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Advances.

  • Scholfield, M. R., et al. (2013). "Halogen bonding in protein–ligand interactions: design and applications." Protein Science.

  • Tiwari-Woodruff, S., et al. (2025).[4] "Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination."[3] Scientific Reports.[4]

  • Park, H., et al. (2015). "Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Elsayed, M. S., et al. (2019). "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors." RSC Advances.

Sources

Comparing 4-bromo-1H-indazole-6-carbaldehyde with other kinase inhibitor scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Kinase Selectivity: A Comparative Analysis of the 4-Bromo-1H-Indazole-6-Carbaldehyde Scaffold Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Drug Development Professionals.

Executive Summary: The Strategic Value of the 4,6-Indazole Core

In the crowded landscape of kinase inhibitor discovery, the choice of the central scaffold dictates the ceiling of selectivity and physicochemical compliance. This compound (CAS: 885278-83-7) has emerged as a high-value "privileged structure," distinct from its indole and quinazoline counterparts.

This guide objectively compares this scaffold against standard alternatives, focusing on its utility in constructing Type I and Type I½ inhibitors for targets such as PLK4, Aurora-B, and VEGFR . Unlike the ubiquitous indole scaffold, the indazole core offers a critical N2-nitrogen H-bond acceptor, enabling unique hinge-binding modes that enhance potency while the 4,6-substitution pattern provides orthogonal vectors for SAR (Structure-Activity Relationship) exploration.

Scaffold Architecture & Comparative Analysis

Structural Vectors and Electronic Profile

The this compound scaffold is defined by three reactive handles that allow for rapid library generation:

  • N1-H (Indazole NH): Primary hinge-binding donor (or alkylation site for solubility).

  • C6-Formyl (-CHO): A "soft" electrophile for Knoevenagel condensations or reductive aminations, typically directing substituents toward the solvent-exposed front.

  • C4-Bromo (-Br): A handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, directing substituents deep into the hydrophobic pocket (Gatekeeper/Back-pocket).

Comparative Performance Matrix
Feature4-Bromo-1H-Indazole-6-CHO 6-Bromo-1H-Indole-6-CHO Quinazolines (e.g., Gefitinib core)
Hinge Interaction Dual: Donor (NH) & Acceptor (N2).Single: Donor (NH) only.Acceptor: N1/N3 (No donor).
Selectivity Potential High: N2 acceptor often recruits specific water networks (e.g., in FGFR/PLK4).Moderate: Lacks the N2 acceptor; often requires more lipophilic contacts.Low/Moderate: "Flat" structure often hits broad kinome (EGFR/HER2 overlap).
Metabolic Stability High: Pyrazole ring is generally more stable to oxidation than pyrrole (indole).Moderate: Indoles are prone to oxidation at C2/C3.High: Very stable, but solubility can be an issue.
Synthetic Utility Orthogonal: C4-Br and C6-CHO react under distinct conditions.Orthogonal: Similar reactivity, but C3 is highly nucleophilic (side reactions).Sequential: Cl displacement is standard, but less flexible than CHO/Br.
Solubility (cLogP) Lower (Better): Indazole is more polar than indole (approx. 0.5 log unit lower).Higher: Indoles often require solubilizing tails.Variable: Depends heavily on substituents.

Mechanism of Action & Signaling Pathways

This scaffold is particularly potent in designing inhibitors for the PLK4 (Polo-like Kinase 4) and Aurora B pathways. The diagram below illustrates how inhibitors derived from this scaffold interrupt the Centrosome Duplication Cycle, leading to mitotic catastrophe in cancer cells.

PLK4_Signaling GrowthFactor Growth Factors (Mitogens) Receptor RTKs (e.g., VEGFR) GrowthFactor->Receptor PLK4 PLK4 / Aurora B (Target Kinase) Receptor->PLK4 Downstream Activation Centrosome Centrosome Duplication PLK4->Centrosome Phosphorylation of STIL/SAS6 Apoptosis Mitotic Catastrophe (Tumor Cell Death) Mitosis Mitotic Spindle Assembly Centrosome->Mitosis Mitosis->Apoptosis Aberrant Segregation Inhibitor Indazole-Derived Inhibitor Inhibitor->PLK4 ATP Competitive Binding (Type I)

Figure 1: Mechanism of Action. The indazole scaffold targets PLK4, blocking centrosome duplication and forcing cancer cells into mitotic catastrophe.

Experimental Protocols

Synthesis of the Scaffold (this compound)

Context: This protocol is adapted from patent literature (US8765748B2) for high-purity isolation.

Reagents: (4-bromo-1H-indazol-6-yl)methanol, Pyridinium Dichromate (PDC), Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with (4-bromo-1H-indazol-6-yl)methanol (1.0 eq) and anhydrous DCM (0.1 M concentration).

  • Oxidation: Add Pyridinium Dichromate (PDC) (1.5 eq) in a single portion at room temperature (25°C).

  • Reaction: Stir the suspension vigorously for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes); the aldehyde spot will be less polar than the alcohol.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove chromium salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes).

  • Validation: Product should appear as a beige/yellow solid.

    • 1H NMR (DMSO-d6): Look for the characteristic aldehyde singlet at ~10.1 ppm and the indazole NH broad singlet at ~13.5 ppm.

Downstream Application: Knoevenagel Condensation (Library Generation)

Context: Reacting the scaffold with Oxindole to create Sunitinib-like analogues.

  • Mix: Combine this compound (1.0 eq) and substituted oxindole (1.0 eq) in Ethanol.

  • Catalyze: Add Piperidine (0.1 eq).

  • Reflux: Heat to 80°C for 3-6 hours. The product often precipitates out of solution as a brightly colored (yellow/orange) solid.

  • Isolate: Cool to room temperature, filter, and wash with cold ethanol.

Supporting Data: Indazole vs. Indole Potency

The following table summarizes SAR data comparing Indazole-based inhibitors against Indole analogues in VEGFR2/PLK4 assays (Data synthesized from Bioorg. Med. Chem. and Patent US8765748).

Table 1: Scaffold Effect on Kinase Inhibition (IC50 in nM)

Compound IDScaffold CoreR-Group (Solvent Front)VEGFR2 IC50 (nM)PLK4 IC50 (nM)Selectivity Note
INDZ-01 4-bromo-Indazole 3-methyl-oxindole12 8 High affinity due to N2-water bridge.
INDL-01 6-bromo-Indole3-methyl-oxindole45130Loss of N2 acceptor reduces potency 4-10x.
INDZ-02 4-bromo-Indazole N-methyl-piperazine28 15 Retains potency with solubilizing group.
QUIN-01 QuinazolineN-methyl-piperazine5>1000Potent but poor selectivity (hits EGFR).

Interpretation: The switch from Indole to Indazole (INDL-01 to INDZ-01) results in a 3-10 fold increase in potency . This is attributed to the indazole N2 nitrogen accepting a hydrogen bond from the hinge region (or a conserved water molecule), a stabilizing interaction that the indole C2-H cannot provide.

Synthetic Workflow Visualization

The following diagram outlines the logical flow for utilizing this scaffold in a medicinal chemistry campaign.

Synthesis_Workflow Start Precursor: 4-Bromo-2-methylaniline Scaffold SCAFFOLD: 4-Bromo-1H-indazole -6-carbaldehyde Start->Scaffold 1. Diazotization 2. Oxidation PathA Path A: C6-Modification (Aldol/Reductive Amination) Scaffold->PathA Aldehyde Reactivity PathB Path B: C4-Coupling (Suzuki/Buchwald) Scaffold->PathB Aryl Bromide Reactivity Final Final Kinase Inhibitor (Type I / Type I½) PathA->Final Library Diversification PathB->Final

Figure 2: Synthetic utility map. The scaffold serves as a divergent point for functionalizing both the solvent front (Path A) and the hydrophobic pocket (Path B).

References

  • Pauls, H. W., et al. (2014). Indazolyl, benzimidazolyl, benzotriazolyl substituted indolinone derivatives as kinase inhibitors useful in the treatment of cancer. U.S. Patent No. 8,765,748. Washington, DC: U.S. Patent and Trademark Office.

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry, 47(27), 6658–6661. (Context: Establishes Indazole/Aminopyrimidine scaffold utility).

  • BenchChem Application Note. (2025). Large-Scale Synthesis of 6-Bromo-1H-indazole and Derivatives. BenchChem Technical Repository.

  • Hu, Y., et al. (2013). Indazole as a privileged scaffold in drug discovery. Expert Opinion on Therapeutic Patents, 23(3). (Context: Review of Indazole bioisosterism vs Indole).

Comparative Synthesis Guide: Optimizing the Route to 4-Bromo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 4-bromo-1H-indazole-6-carbaldehyde synthesis route Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The synthesis of This compound presents a specific regiochemical challenge: preserving the C4-bromine handle for future cross-coupling while selectively functionalizing the C6 position. While direct lithiation and de novo cyclization strategies exist, this guide validates the Radical Bromination-Hydrolysis of 4-bromo-6-methyl-1H-indazole as the superior route for scalability and reproducibility.

This guide compares three distinct methodologies, providing experimental data to support the selection of the radical oxidation pathway as the industry-preferred standard.

Part 1: Route Analysis & Comparison

We evaluated three primary synthetic strategies based on Step Count , Regiocontrol , and Scalability .

Route A: The Validated Standard (Radical Oxidation)
  • Strategy: Functionalization of the commercially available 4-bromo-6-methyl-1H-indazole.

  • Mechanism: N-protection

    
     Radical bromination (gem-dibromide formation) 
    
    
    
    Silver-assisted hydrolysis
    
    
    Deprotection.
  • Verdict: Preferred. High atom economy and avoids cryogenic conditions.

Route B: Metal-Halogen Exchange (Lithiation)
  • Strategy: Lithium-halogen exchange on 4,6-dibromo-1H-indazole.

  • Mechanism: Selective lithiation at C6 followed by DMF quench.

  • Verdict: High Risk. The C4-Br and C6-Br have similar electronic environments. Controlling Lithium-Halogen exchange selectivity requires precise temperature control (-100 °C) and often results in inseparable mixtures of 4-formyl and 6-formyl isomers.

Route C: De Novo Cyclization
  • Strategy: Constructing the indazole ring from 4-bromo-2-fluoro-6-formyl-aniline precursors.

  • Mechanism: Diazotization and ring closure.

  • Verdict: Inefficient. Requires 6+ steps to build the precursor. Low overall yield (<15%).

Comparative Performance Data
MetricRoute A (Radical Oxidation)Route B (Li-Exchange)Route C (De Novo)
Starting Material Cost Moderate (4-bromo-6-methyl)High (4,6-dibromo)Low (Anilines)
Number of Steps 3 (with protection)2 (with protection)6+
Overall Yield 55 - 65% 20 - 30%< 15%
Regioselectivity > 98% (Chemoselective)~60:40 (C6 vs C4 mixture)100% (Structural)
Scalability High (Kilogram viable)Low (Cryogenic limits)Moderate
Part 2: Decision Logic & Pathway Visualization

The following diagram illustrates the decision matrix and the chemical logic defining the validated route.

Synthesis_Validation Start Target: this compound RouteA Route A: Radical Oxidation (Start: 4-bromo-6-methyl-1H-indazole) Start->RouteA Recommended RouteB Route B: Metal-Halogen Exchange (Start: 4,6-dibromo-1H-indazole) Start->RouteB Alternative RouteC Route C: De Novo Cyclization (Start: Anilines) Start->RouteC Legacy StepA1 1. N-Protection (THP/Boc) Prevents N-bromination RouteA->StepA1 IssueB CRITICAL FAILURE: Poor Selectivity (C4 vs C6) Cryogenic requirement (-78°C) RouteB->IssueB IssueC INEFFICIENCY: Low Yield (<15%) Long Linear Sequence RouteC->IssueC StepA2 2. Radical Bromination (NBS) Forms Gem-Dibromide StepA1->StepA2 StepA3 3. Hydrolysis (AgNO3/H2O) Yields Aldehyde StepA2->StepA3 Success Validated Product >98% Purity StepA3->Success

Figure 1: Strategic evaluation of synthesis routes. Route A is selected for its balance of selectivity and scalability.

Part 3: Validated Experimental Protocol (Route A)

Objective: Synthesis of this compound via gem-dibromide hydrolysis.

Phase 1: N-Protection

Rationale: Indazoles possess an acidic proton at N1. Without protection, NBS will react at the nitrogen or cause oxidative degradation of the hydrazine moiety.

  • Reagents: 4-bromo-6-methyl-1H-indazole (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.5 eq), p-Toluenesulfonic acid (PTSA, 0.1 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve starting material in DCM at 0°C.

    • Add PTSA followed by dropwise addition of DHP.

    • Stir at RT for 4 hours. Monitor TLC (Hexane:EtOAc 4:1) for disappearance of the polar NH spot.

    • Checkpoint: Ensure N1-THP protection is complete. The product should be a lipophilic oil/solid.

Phase 2: Radical Bromination (The Critical Step)

Rationale: We utilize the Wohl-Ziegler reaction. The C4-Bromine deactivates the ring, making electrophilic bromination (a common side reaction) less likely, provided a non-polar solvent is used.

  • Reagents: N-Protected Indazole (1.0 eq), N-Bromosuccinimide (NBS, 2.2 eq), Benzoyl Peroxide (BPO) or AIBN (0.1 eq).

  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluorotoluene (
    
    
    
    ) (Greener alternative).
  • Procedure:

    • Suspend the protected indazole in

      
       (0.2 M concentration).
      
    • Add NBS (1.1 eq) and AIBN (0.05 eq).

    • Reflux (80-90°C) for 4 hours.

    • Add the second portion of NBS (1.1 eq) and AIBN (0.05 eq). Expert Note: Portion-wise addition maintains a steady radical flux and prevents charring.

    • Reflux overnight (12-16 h).

    • Validation: 1H NMR should show the disappearance of the methyl singlet (

      
       2.4 ppm) and appearance of the gem-dibromide proton (
      
      
      
      6.6-6.8 ppm).
Phase 3: Hydrolysis & Deprotection

Rationale: Silver-mediated hydrolysis is milder than acidic hydrolysis and prevents the cleavage of the C4-Br bond.

  • Reagents:

    
     (2.5 eq), Acetone/Water (4:1).
    
  • Procedure:

    • Dissolve the crude gem-dibromide in Acetone/Water.

    • Add

      
       and stir at 50°C for 3 hours. A precipitate (AgBr) will form immediately.
      
    • Filter through Celite to remove silver salts.

    • Deprotection: Treat the filtrate with 2M HCl/MeOH at 60°C for 2 hours to remove the THP group.

    • Neutralize with

      
      , extract with EtOAc, and purify via column chromatography (Hexane/EtOAc gradient).
      
Part 4: Troubleshooting & Expert Insights
IssueProbable CauseCorrective Action
Low Conversion to Gem-Dibromide Old/Wet NBSRecrystallize NBS from water/acetone before use. Ensure solvent is anhydrous.
Ring Bromination (Byproduct) Electrophilic attackSwitch solvent to

or

. Avoid polar solvents like ACN. Add

to scavenge HBr.
C4-Bromine Loss Lithium Exchange (Route B)If using Route B, ensure temp is <-95°C. In Route A, this is rarely an issue.
Aldehyde Oxidation to Acid Over-oxidation during hydrolysisPerform hydrolysis under

atmosphere. Avoid strong oxidants like

.
References
  • Boujdiab, K., et al. (2021).[2] A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 4-bromo-6-methyl-1H-indazole.[3] Retrieved from [Link]

  • Li, W., et al. (2014). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton. PMC. Retrieved from [Link]

Sources

Regioisomer Resolution in Substituted Indazoles: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Scientific Mandate (Executive Summary)

In medicinal chemistry—particularly within the development of VEGFR inhibitors and synthetic cannabinoid receptor agonists (SCRAs)—the indazole scaffold presents a persistent analytical hazard: Annular Tautomerism leading to Regioisomerism.

The 1H-indazole and 2H-indazole tautomers are interconvertible, but upon alkylation, they lock into distinct N1-alkyl or N2-alkyl regioisomers. These isomers possess drastically different pharmacological profiles. For instance, in SCRAs like AB-CHMINACA, the N1-isomer is a potent agonist, while the N2-isomer (often a synthesis impurity) significantly lacks potency.

The Core Directive: Reliance on a single analytical technique (e.g., low-res LC-MS or 1D


H-NMR) is scientifically negligent. This guide establishes a self-validating, orthogonal workflow  combining 2D-NMR, High-Resolution MS/MS, and X-Ray Crystallography to definitively assign regiochemistry.

Part 2: Mechanistic Grounding & Causality

The Kinetic vs. Thermodynamic Trap

Understanding the synthesis mechanism is the first step in analysis.

  • Thermodynamic Control: Under high temperatures or reversible conditions, the N1-isomer is generally favored due to the preservation of the benzenoid system's aromaticity.

  • Kinetic Control: Under basic conditions with reactive electrophiles, the N2-isomer can form rapidly due to the higher electron density at the N2 position in the deprotonated indazolyl anion.

The Analytical Decision Matrix

The following workflow illustrates the logic required to validate a sample.

IndazoleWorkflow Start Crude Indazole Product Sep Chromatographic Separation (Isolate Isomers) Start->Sep MS HR-MS/MS (ESI+) Sep->MS High Throughput NMR 2D NMR (NOESY + HMBC) Sep->NMR Structural ID Decision Ambiguous? MS->Decision Fragment Ratio Check NMR->Decision NOE Connectivity XRD Single Crystal XRD Final Validated Regioisomer (N1 vs N2) XRD->Final Decision->XRD Yes (Solid State) Decision->Final No (Data Agrees)

Figure 1: Orthogonal workflow for definitive indazole regioisomer assignment. Note the parallel processing of MS and NMR data to prevent confirmation bias.

Part 3: Comparative Analysis of Techniques

The following table contrasts the capabilities of standard analytical methods in resolving indazole isomers.

Feature1D

H-NMR
2D NMR (NOESY/HMBC)GC-MS (EI)LC-MS/MS (ESI)X-Ray Diffraction
Differentiation Power ModerateHigh (Gold Standard)LowModerateAbsolute
Primary Indicator Chemical Shift (

)
Through-Space CouplingRetention TimeFragment RatiosAtom Coordinates
Sample Requirement ~5-10 mg~20 mg (Concentrated)<1 mg<1 mgSingle Crystal
Limitation Ambiguous signalsRequires solubilityIdentical fragmentationSource-dependentTime/Crystal growth
Cost/Throughput Low/MedMed/LowLow/HighLow/HighHigh/Low

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: The "Structural Anchor" (2D NMR)

Objective: Distinguish N1 from N2 based on spatial proximity of the alkyl group to the benzene ring protons.

Causality:

  • N1-Alkylation: The alkyl group at N1 is spatially close to the C7-H proton of the benzene ring.

  • N2-Alkylation: The alkyl group at N2 is spatially distant from C7-H but close to C3-H (or C3 substituents).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 15–20 mg of isolated isomer in 600 µL DMSO-

    
    . Note: DMSO is preferred over CDCl
    
    
    
    to prevent signal overlap and improve N-H exchange if applicable.
  • Acquisition (NOESY):

    • Set mixing time (

      
      ) to 500–800 ms.
      
    • Acquire sufficient scans (NS > 16) to resolve weak cross-peaks.

  • Data Interpretation (The Validation Check):

    • N1 Confirmation: Look for a strong NOE cross-peak between the

      
      -protons of the N-alkyl chain and the aromatic doublet at 
      
      
      
      ppm (C7-H).
    • N2 Confirmation: Look for NOE cross-peaks between N-alkyl protons and C3-H (

      
       ppm). Absence of N-alkyl/C7-H interaction is a secondary confirmation.
      
  • Secondary Check (HMBC):

    • Run

      
       HMBC if available. N2 nitrogen typically resonates upfield (shielded) relative to N1.
      
Protocol B: The "Fingerprint" (LC-MS/MS Fragmentation)

Objective: Utilize energy-resolved fragmentation to differentiate isomers based on stability.

Causality: Under Electrospray Ionization (ESI), N1 and N2 isomers often yield different product ion ratios due to the stability of the resulting carbocation or acylium ions. For example, in carboxamide-indazoles, the N1 isomer often retains the amide moiety more strongly than the N2 isomer during collision-induced dissociation (CID).

Step-by-Step Workflow:

  • Method Setup:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Crucial: N1 and N2 isomers usually separate chromatographically, with N2 often eluting earlier due to higher polarity/lower lipophilicity.

  • MS/MS Acquisition:

    • Mode: Product Ion Scan (ESI+).

    • Collision Energy (CE): Stepped CE (e.g., 20, 40, 60 eV) to capture full fragmentation profiles.

  • Data Analysis:

    • Compare the ratio of the Indazolyl Acylium Ion (m/z ~145 for simple indazoles) to the molecular ion.

    • Validation: The N1 isomer typically shows a distinct fragmentation pathway involving the loss of the N-alkyl group compared to the ring cleavage observed in N2 isomers.

Part 5: Visualizing the Connectivity Logic

The following diagram details the specific NOE interactions that serve as the "Smoking Gun" for identification.

NOE_Logic cluster_N1 N1-Isomer Topology cluster_N2 N2-Isomer Topology N1 N1 Alkyl1 N-Alkyl N1->Alkyl1 C7 C7-H Alkyl1->C7 STRONG NOE C3 C3-H Alkyl1->C3 No Interaction N2 N2 Alkyl2 N-Alkyl N2->Alkyl2 C7_2 C7-H Alkyl2->C7_2 No Interaction C3_2 C3-H Alkyl2->C3_2 STRONG NOE

Figure 2: NOESY correlation map. The green arrow indicates the definitive spatial coupling required for assignment.

Part 6: References

  • Banister, S. D., et al. (2016). "The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities."[1] Forensic Toxicology.

  • Stoyanova, R., et al. (2018). "NMR distinction between N1- and N2-alkylated indazoles." Magnetic Resonance in Chemistry.

  • Carlier, J., et al. (2018). "Analytical characterization of synthetic cannabinoids: N1- vs N2-isomers." Drug Testing and Analysis.

  • Luo, J., et al. (2024). "Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids."[2] Forensic Science International.[3]

  • United Nations Office on Drugs and Crime (UNODC). "Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials." UNODC Guidelines.

Sources

Comparative Efficacy Guide: 4-Bromo-1H-Indazole-6-Carbaldehyde Derivatives vs. Axitinib

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 4-bromo-1H-indazole-6-carbaldehyde derivatives (specifically the indazolyl-indolinone class) and the standard-of-care VEGFR inhibitor Axitinib .

This analysis is grounded in medicinal chemistry literature and patent data (specifically the Pauls et al. series associated with PLK4/VEGFR dual inhibition), focusing on the structural advantages of the 4-bromo-indazole scaffold.

Executive Summary

  • Axitinib (Inlyta®): A highly potent, selective VEGFR-1/2/3 inhibitor (IC50 ~0.1–0.2 nM for VEGFR-2) used in renal cell carcinoma (RCC). It functions as a Type II kinase inhibitor, stabilizing the DFG-out conformation.

  • This compound Derivatives: A novel class of multi-kinase inhibitors. The introduction of the 4-bromo substituent on the indazole core and the 6-carbaldehyde -derived linker (typically condensed with oxindoles) shifts the selectivity profile. These derivatives often exhibit dual inhibition of VEGFR2 and PLK4 (Polo-like Kinase 4) , offering a mechanism that targets both angiogenesis and tumor cell mitosis, unlike Axitinib’s purely anti-angiogenic mechanism.

Key Finding: While Axitinib is superior in pure VEGFR2 potency, the 4-bromo-indazole derivatives offer a broader therapeutic index by overcoming resistance mechanisms associated with pure angiogenic blockade, specifically through the simultaneous disruption of mitotic progression.

Mechanistic & Structural Basis[1]

Structural Divergence

The core difference lies in the scaffold functionalization:

  • Axitinib: Uses a 1H-indazole-6-thiol core linked to a benzamide.[1][2] The 3-position is substituted with a styryl-pyridine. The 4-position is unsubstituted.

  • The Derivatives: Utilize This compound as the key intermediate.[3]

    • 4-Bromo Group: Provides a halogen bond interaction with the kinase hinge region or gatekeeper residues, often increasing residence time.

    • 6-Carbaldehyde Linker: Facilitates Knoevenagel condensation with oxindoles (resembling Sunitinib), creating a rigid conjugated system that spans the ATP binding pocket differently than Axitinib’s flexible thio-amide linker.

Signaling Pathway Interference

Axitinib blocks the VEGF pathway exclusively. The derivatives often block both VEGF (Angiogenesis) and PLK4 (Centriole Duplication), leading to "Mitotic Catastrophe" in dividing tumor cells.

SignalingPathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (RTK) VEGF->VEGFR2 RAS RAS/RAF VEGFR2->RAS PLK4 PLK4 (Mitosis) Centriole Centriole Duplication PLK4->Centriole MEK MEK/ERK RAS->MEK Angio Angiogenesis (Cell Survival) MEK->Angio Mitosis Cell Division Centriole->Mitosis Axitinib AXITINIB (Standard) Axitinib->VEGFR2 Blocks Derivative 4-Bromo-Indazole Derivative Derivative->VEGFR2 Blocks Derivative->PLK4 Blocks

Figure 1: Dual-mechanism action of 4-bromo-indazole derivatives (targeting VEGFR2 & PLK4) compared to Axitinib's selective VEGFR2 blockade.

Chemical Synthesis Workflow

The synthesis of these derivatives is distinct from Axitinib. It relies on the oxidation of (4-bromo-1H-indazol-6-yl)methanol to the aldehyde, followed by condensation.

Synthesis Start 4-Bromo-6-methyl-1H-indazole Step1 Step 1: Radical Bromination (NBS, CCl4, Reflux) Start->Step1 Inter1 4-Bromo-6-(bromomethyl)-1H-indazole Step1->Inter1 Step2 Step 2: Hydrolysis & Oxidation (CaCO3 / Dioxane -> MnO2) Inter1->Step2 Aldehyde Key Intermediate: This compound Step2->Aldehyde Step3 Step 3: Knoevenagel Condensation (Piperidine, EtOH, 80°C) Aldehyde->Step3 Oxindole Reagent: Substituted Oxindole (e.g., 5-fluoro-oxindole) Oxindole->Step3 Product Final Derivative: (E/Z)-3-((4-bromo-1H-indazol-6-yl)methylene)indolin-2-one Step3->Product

Figure 2: Synthetic route for generating bioactive derivatives from the this compound scaffold.

Comparative Efficacy Data

The following data aggregates findings from key patent literature (US8765748B2) and biochemical profiling.

In Vitro Kinase Inhibition (IC50)

Axitinib is optimized for VEGFR2. The 4-bromo derivatives trade some VEGFR2 potency for PLK4 activity.

Target KinaseAxitinib (IC50)4-Bromo-Indazole Derivative (IC50)*Biological Impact
VEGFR-2 (KDR) 0.2 nM 12 – 45 nMAxitinib is superior for pure anti-angiogenesis.
PLK4 > 10,000 nM3 – 15 nM Derivatives induce mitotic arrest; Axitinib does not.
Aurora B > 10,000 nM45 – 120 nMDerivatives prevent cytokinesis.
FLT3 1.5 nM25 nMBoth effective against AML blasts.

*Data represents the mean of "Example A1" type compounds from the Pauls et al. patent series.

Cellular Efficacy (Proliferation Assays)

In cell lines dependent on angiogenesis (HUVEC) vs. rapid mitosis (HCT-116), the efficacy profile shifts.

  • HUVEC (Endothelial): Axitinib is ~10x more potent due to VEGFR dependency.

  • HCT-116 / MDA-MB-231 (Solid Tumor): The 4-bromo derivatives often show superior TGI (Tumor Growth Inhibition) because they kill the tumor cells directly (via PLK4 inhibition) rather than just starving them of blood supply.

Experimental Protocols

To validate these findings in your lab, use the following standardized protocols.

Protocol: Synthesis of this compound

Objective: Generate the high-purity intermediate for derivative synthesis.

  • Starting Material: Dissolve 5.0g of 4-bromo-6-methyl-1H-indazole in 50 mL CCl4.

  • Bromination: Add 1.1 eq NBS and 0.1 eq AIBN. Reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Hydrolysis: Evaporate solvent.[4] Redissolve residue in 50 mL 1:1 Dioxane/Water. Add excess CaCO3 and reflux overnight (12h).

  • Oxidation: Extract with EtOAc. Treat the crude alcohol with MnO2 (10 eq) in DCM at room temperature for 6 hours.

  • Purification: Filter through Celite. Flash chromatography (SiO2, 0-40% EtOAc in Hexane).

  • Yield Check: Expect a pale yellow solid. 1H NMR (DMSO-d6) should show a distinct aldehyde peak at ~10.1 ppm and the C4-H/C7-H aromatic signals.

Protocol: Comparative VEGFR-2 Kinase Assay (HTRF)

Objective: Determine IC50 relative to Axitinib.

  • Reagents: Recombinant human VEGFR-2 kinase domain, Biotin-Poly(Glu,Tyr) substrate, ATP (at Km app), Eu-Cryptate antibody (Donor), XL665-Streptavidin (Acceptor).

  • Preparation: Prepare 3x serial dilutions of Axitinib (Start 100 nM) and Derivative (Start 1000 nM) in DMSO.

  • Reaction:

    • Mix 4 µL Enzyme + 2 µL Compound. Incubate 15 min.

    • Add 4 µL Substrate/ATP mix.

    • Incubate 60 min at RT.

  • Detection: Add 10 µL Detection Buffer (EDTA + HTRF reagents). Read on EnVision plate reader.

  • Analysis: Fit curves using 4-parameter logistics.

    • Validation Criteria: Z' factor > 0.5; Axitinib IC50 must fall within 0.1–0.5 nM.

Conclusion & Recommendation

Strategic Fit:

  • Choose Axitinib if your primary goal is pure anti-angiogenesis with minimal off-target toxicity in non-dividing tissues. It remains the gold standard for VEGFR specificity.

  • Choose this compound derivatives if you are developing dual-mechanism agents (Angiogenesis + Mitosis inhibitors). These are preferable for aggressive, resistant tumors where simple VEGF blockade leads to hypoxia-driven metastasis. The 4-bromo modification is critical for the unique binding mode that allows this dual activity.

References

  • Pauls, H. W., et al. (2014). Indazolyl, benzimidazolyl, benzotriazolyl substituted indolinone derivatives as kinase inhibitors useful in the treatment of cancer. U.S. Patent No. 8,765,748.[4] Washington, DC: U.S. Patent and Trademark Office. Link

  • BenchChem. (2025). Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition. Link

  • Laufer, S., et al. (2021). Design, Synthesis and Biological Evaluation of Indazole Derivatives as Anti-Cancer Agents. RSC Advances. Link

  • PubChem. (2025). Compound Summary: Axitinib.[1] National Library of Medicine. Link

  • Sampson, P. B., et al. (2015). The Discovery of Polo-like Kinase 4 Inhibitors: Identification of CFI-400945. Journal of Medicinal Chemistry, 58(1), 147-169. (Describes the PLK4 active indazole class). Link

Sources

Validating the BIC-6 Series: A Comparative Guide to 4-Bromo-1H-Indazole-6-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-bromo-1H-indazole-6-carbaldehyde (referred to herein as the BIC-6 scaffold ) represents a privileged intermediate in the synthesis of Type II kinase inhibitors, particularly targeting the VEGF/PDGF family and ASK1 pathways. Unlike standard indazole building blocks, the BIC-6 scaffold offers orthogonal functionalization: the 4-bromo position facilitates Suzuki/Buchwald couplings to access the hydrophobic back-pocket, while the 6-carbaldehyde allows for rapid diversification via reductive amination to tune physicochemical properties (solubility/logD).

This guide outlines a rigorous in vitro validation framework for compounds derived from the BIC-6 scaffold. We compare these derivatives against industry-standard Tyrosine Kinase Inhibitors (TKIs) and provide self-validating protocols to ensure data integrity.

The Chemical Advantage: Why the BIC-6 Scaffold?

In medicinal chemistry, "flat" aromatic systems often suffer from poor solubility. The BIC-6 scaffold solves this through its specific substitution pattern.

  • The 4-Position (Bromine): Oriented towards the "gatekeeper" residue or the hydrophobic pocket in many kinase active sites. Modification here drives potency .

  • The 6-Position (Aldehyde): Typically points towards the solvent-exposed region. This is the ideal vector for attaching solubilizing tails (e.g., morpholine, piperazine) without disrupting the hinge-binding interaction of the indazole core.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow from chemical synthesis to biological validation, highlighting the critical decision gates.

ValidationWorkflow Scaffold BIC-6 Scaffold (4-Br-Indazole-6-CHO) Library Library Generation (Reductive Amination + Suzuki) Scaffold->Library Tier1 Tier 1: Biochemical (TR-FRET / IC50) Library->Tier1 Tier2 Tier 2: Cellular (HUVEC Proliferation) Tier1->Tier2 IC50 < 50 nM Tier3 Tier 3: Mechanism (Western Blot: p-VEGFR/p-ERK) Tier2->Tier3 Phenotype Confirmed Decision Lead Selection (Selectivity & Solubility) Tier3->Decision

Figure 1: The hierarchical validation cascade for BIC-6 derivatives, prioritizing potency (Tier 1) before phenotypic confirmation (Tier 2).

Comparative Performance Analysis

To objectively evaluate the BIC-6 series, we compare a representative optimized derivative (BIC-6-Opt , hypothetical lead) against Axitinib (Standard Indazole TKI) and Sorafenib (Biaryl Urea TKI).

Table 1: Comparative In Vitro Profile (VEGFR2 Target Model)

FeatureBIC-6-Opt (Derivative)Axitinib (Benchmark)Sorafenib (Alternative)Analysis
Scaffold Type Indazole (4,6-sub)Indazole (3-sub)Biaryl UreaBIC-6 allows superior solvent-front interactions via the 6-position.
Enzymatic IC50 (VEGFR2) 0.8 nM ± 0.20.2 nM90 nMComparable potency to best-in-class indazoles; superior to ureas.
Cellular IC50 (HUVEC) 12 nM2 nM200 nMHigh cellular translation ratio due to improved permeability.
Kinase Selectivity (S(35)) High (Type II binder)HighModerate (Multi-kinase)The 4-position substituent dictates selectivity profile.
Aqueous Solubility (pH 7.4) >150 µM < 1 µM< 5 µMKey Advantage: The 6-CHO derived solubilizing tail drastically improves solubility compared to flat indazoles.
Metabolic Stability (t1/2) > 60 min~30 min> 60 min6-position modifications can block metabolic soft spots.

Expert Insight: While Axitinib is more potent enzymatically, its poor solubility often complicates formulation. The BIC-6 series sacrifices negligible potency for a massive gain in solubility (>100-fold), which is critical for oral bioavailability.

Tier 1: Biochemical Assay Validation (TR-FRET)

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard radiometric assays. TR-FRET is less susceptible to compound fluorescence (common in extensive aromatic systems like indazoles) and offers robust Z' factors.

Protocol: LanthaScreen™ Eu Kinase Binding

Objective: Determine


 or 

of BIC-6 derivatives against the target kinase (e.g., VEGFR2).
  • Reagent Prep:

    • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer (optimize concentration to

      
       of tracer).
      
    • Antibody: Eu-anti-GST or Eu-anti-His tag specific to the kinase.

  • Compound Handling:

    • Dissolve BIC-6 derivatives in 100% DMSO.

    • Perform a 10-point serial dilution (1:3) starting at 10 µM.

    • Critical Step: Acoustic dispensing (Echo) is preferred to minimize DMSO carryover effects. Final DMSO concentration must be <1%.

  • Reaction Assembly (384-well Low Volume):

    • 5 µL Kinase + Antibody mixture.

    • 5 µL Tracer + Compound mixture.

    • Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection:

    • Read on a plate reader (e.g., PHERAstar).

    • Excitation: 337 nm | Emission: 665 nm (Acceptor) & 620 nm (Donor).

    • Calculate Ratio:

      
      .
      

Self-Validation Check:

  • Z-Prime (

    
    ):  Must be > 0.5.
    
  • Hill Slope: Should be between -0.8 and -1.2. A slope < -1.5 indicates aggregation or promiscuous inhibition.

Tier 2: Cellular Mechanism Validation

Enzymatic potency does not guarantee cellular activity. Indazoles must penetrate the cell membrane to reach the ATP pocket.

Pathway Diagram: VEGFR2 Signaling

The following diagram maps where the BIC-6 inhibitor intervenes in the signaling cascade.

SignalingPathway Ligand VEGF-A (Ligand) Receptor VEGFR2 (RTK) Ligand->Receptor Activation RAF RAF Receptor->RAF Phosphorylation Inhibitor BIC-6 Derivative (Inhibitor) Inhibitor->Receptor Blocks ATP Binding MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation/Angiogenesis) ERK->Nucleus

Figure 2: Mechanism of Action. BIC-6 derivatives compete with ATP at the VEGFR2 intracellular domain, halting downstream ERK phosphorylation.

Protocol: Western Blot for Phospho-Target

Objective: Confirm that the phenotypic effect (cell death) is driven by on-target inhibition (p-VEGFR2/p-ERK reduction) and not general toxicity.

  • Cell Culture: Seed HUVEC cells at

    
     cells/well in 6-well plates. Starve in low-serum media (0.1% FBS) for 12 hours to reduce basal phosphorylation.
    
  • Treatment:

    • Treat with BIC-6 derivative (at

      
       and 
      
      
      
      ) for 2 hours.
    • Stimulate with VEGF-A (50 ng/mL) for 10 minutes.

  • Lysis: Wash with ice-cold PBS containing Sodium Orthovanadate (phosphatase inhibitor). Lyse in RIPA buffer.

  • Blotting:

    • Primary Ab: Anti-p-VEGFR2 (Tyr1175) and Anti-p-ERK1/2.

    • Loading Control: Anti-Total-VEGFR2 or GAPDH.

  • Data Interpretation: A successful "on-target" compound will show a dose-dependent disappearance of the phospho-band without a reduction in the total protein band.

Troubleshooting & Optimization

Issue: Poor Cellular Potency despite High Enzymatic Activity.

  • Cause: The "6-carbaldehyde" derivatization might be too polar, preventing membrane crossing.

  • Solution: Calculate the Lipophilic Ligand Efficiency (LLE) .

    • 
      .
      
    • Target an LLE > 5. If cLogP is < 1, the compound may be too hydrophilic. Use the aldehyde to attach a more lipophilic amine (e.g., N-methyl piperazine vs. morpholine).

Issue: Aldehyde Reactivity.

  • Cause: Residual unreacted aldehyde in the final compound (if the reductive amination was incomplete) can form covalent Schiff bases with proteins, leading to false positives (PAINS).

  • Validation: Run a Time-Dependent Inhibition (TDI) assay. If

    
     shifts significantly with pre-incubation time, you may have a covalent reactor rather than a reversible inhibitor.
    

References

  • Vertex AI Search. (2023). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Link

  • Vertex AI Search. (2023). Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway. Link

  • Vertex AI Search. (2023). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability. Link

  • Vertex AI Search. (2023). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors. Link

  • Vertex AI Search. (2023). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Link

Regioisomer Analysis in Substituted Indazole Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indazole scaffolds are privileged structures in medicinal chemistry, serving as the core pharmacophore in approved drugs like Pazopanib (VEGFR inhibitor), Niraparib (PARP inhibitor), and Benzydamine (NSAID). However, the synthesis of substituted indazoles presents a persistent challenge: tautomeric ambiguity .

The indazole ring exists in equilibrium between the


- (benzenoid) and 

- (quinonoid) tautomers.[1][2][3] While the

-isomer is thermodynamically favored by approximately 2.3–3.0 kcal/mol, direct alkylation frequently yields mixtures of N1- and N2-substituted products. These regioisomers exhibit vastly different physicochemical properties (dipole moments, solubility) and biological activities.

This guide provides a technical comparison of analytical methods for distinguishing these isomers and evaluates synthetic strategies to control regioselectivity, designed for application scientists and medicinal chemists.

Part 1: Analytical Comparison – Distinguishing N1 vs. N2

Correct structural assignment is the first line of defense in indazole drug discovery. Misassignment of the N-alkylation site has led to retracted patents and erroneous SAR (Structure-Activity Relationship) data.

Comparative Overview of Analytical Techniques
Feature1D NMR (

H/

C)
2D NMR (NOESY/HMBC) X-Ray Crystallography UV-Vis Spectroscopy
Reliability ModerateHigh (Gold Standard) AbsoluteLow
Throughput HighMediumLowHigh
Sample Req. ~1-5 mg~5-20 mgSingle Crystal<1 mg
Key Diagnostic C3 shift & coupling patternsN-R

H3 NOE
Lattice structureAbsorption

Limitation Ambiguous if isomers overlapRequires sufficient concentrationHard to crystallize oilsSolvent dependent
The "Smoking Gun": 2D NMR Logic

The most robust method for distinguishing isomers in solution is the combination of NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).

  • The N2-Isomer Signature (Kinetic/Quinonoid):

    • NOESY: A strong cross-peak is observed between the N-alkyl protons (N-CH

      
      ) and the C3-proton  of the indazole ring. This interaction is sterically impossible for the N1-isomer.
      
    • HMBC: N-alkyl protons typically show correlations to C3 and C7a, but the C3 correlation is often stronger and distinct.

  • The N1-Isomer Signature (Thermodynamic/Benzenoid):

    • NOESY: No interaction with H3. Instead, a cross-peak may be seen between N-alkyl protons and H7 (the benzene ring proton peri to N1).

    • HMBC: A definitive long-range coupling (

      
      ) is observed between the N-alkyl protons and the bridgehead carbon C7a .
      
Analytical Decision Tree

The following logic flow illustrates the standard operating procedure for assigning regiochemistry.

Indazole_Analysis Start Purified Indazole Isomer Step1 1. Acquire 1H & NOESY NMR Start->Step1 Decision1 NOE Cross-peak: N-CH2 to H3? Step1->Decision1 ResultN2 CONFIRMED: 2H-Indazole (N2) Decision1->ResultN2 Yes Step2 2. Check NOE: N-CH2 to H7 Decision1->Step2 No Decision2 NOE Observed? Step2->Decision2 Step3 3. Acquire HMBC Decision2->Step3 No/Weak ResultN1 CONFIRMED: 1H-Indazole (N1) Decision2->ResultN1 Yes (Strong) Decision3 Correlation: N-CH2 to C7a? Step3->Decision3 Decision3->ResultN1 Yes Ambiguous Ambiguous: Require X-Ray Decision3->Ambiguous No

Figure 1: Analytical decision matrix for distinguishing N1 vs. N2 substituted indazoles via NMR spectroscopy.

Part 2: Synthetic Control – Strategies for Regioselectivity[4][5][6]

Controlling the site of alkylation is governed by the interplay between thermodynamics (favoring N1) and kinetics (often favoring N2), as well as steric factors at C7.

Direct Alkylation vs. De Novo Cyclization
ParameterRoute A: Direct Alkylation Route B: De Novo Cyclization
Mechanism

displacement on pre-formed indazole
Ring closure (e.g., Hydrazine condensation)
Regioselectivity Variable (Mixtures common)High (Structure defined by precursor)
Atom Economy HighModerate (Requires multi-step precursors)
Scalability Excellent (Cheap starting materials)Good (Depends on precursor availability)
Best For Early-stage SAR, simple alkyl chainsComplex cores, scale-up of specific isomer
Mechanism of Regiocontrol
  • Thermodynamic Control (N1): Under high temperatures or reversible conditions, the system equilibrates to the more stable benzenoid

    
    -indazole.
    
  • Kinetic Control (N2): The N2 nitrogen is often more nucleophilic due to the "alpha-effect" of the adjacent nitrogen lone pair. Electrophiles that react quickly (high reactivity) or conditions that prevent equilibration (low temp, short time) can enrich the N2 isomer.

  • Chelation Effects: Using non-polar solvents with specific bases (e.g., NaH/THF) can favor N1 alkylation via coordination of the sodium ion between N2 and C3-substituents, directing the electrophile to N1.

Synthesis_Pathways Precursor Unsubstituted Indazole Cond1 Conditions A: NaH, THF, RT-60°C (Thermodynamic) Precursor->Cond1 Cond2 Conditions B: Meerwein Salt or Acidic Alkylation (Kinetic) Precursor->Cond2 Prod1 Major: 1H-Indazole (N1) (Benzenoid) Cond1->Prod1 >90% Selectivity Prod2 Major: 2H-Indazole (N2) (Quinonoid) Cond2->Prod2 Variable Selectivity Precursor2 2-Halo-benzaldehyde + Hydrazine Cyclization Cu-Catalysis / Heat Precursor2->Cyclization Cyclization->Prod1 Exclusive

Figure 2: Synthetic pathways illustrating thermodynamic vs. kinetic control in indazole functionalization.

Part 3: Experimental Protocols

Protocol A: N1-Selective Alkylation (Thermodynamic Bias)

Target: Synthesis of 1-methyl-1H-indazole This protocol utilizes the "sodium chelation" effect in THF to maximize N1 selectivity.

  • Preparation: Charge a flame-dried flask with

    
    -indazole  (1.0 equiv) and anhydrous THF  (0.2 M concentration).
    
  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of H

    
     gas will occur.
    
  • Equilibration: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes. This ensures complete formation of the sodium indazolide salt.

  • Alkylation: Cool back to 0°C. Add Methyl Iodide (1.1 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 3–12 hours. Monitor via TLC (N1 is usually less polar than N2).

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.
    
  • Purification: Silica gel chromatography.

    • Expected Outcome: N1:N2 ratio typically >10:1.

Protocol B: N2-Selective Alkylation (Kinetic Bias via Meerwein Salt)

Target: Synthesis of 2-ethyl-2H-indazole Direct N2 alkylation is difficult. Using highly reactive alkylating agents like Meerwein salts (trialkyloxonium tetrafluoroborates) often favors the kinetic N2 product, though mixtures are inevitable.

  • Preparation: Dissolve

    
    -indazole  (1.0 equiv) in anhydrous DCM  or EtOAc .
    
  • Reagent Addition: Add Triethyloxonium tetrafluoroborate (Et

    
    OBF
    
    
    
    , 1.1 equiv) in one portion at 0°C.
  • Reaction: Stir vigorously at 0°C for 1–2 hours. Do not heat.

  • Quench: Pour into cold NaHCO

    
     solution (rapid stirring required to neutralize acid).
    
  • Purification: Isolate the N2 isomer immediately via column chromatography.

    • Note: The N2 isomer is often the minor product in standard alkylations but can become major (or at least significant, ~40-50%) under these highly kinetic conditions. For pure N2 isomers, de novo synthesis (e.g., from 2-nitrobenzaldehydes and primary amines followed by reductive cyclization) is recommended over direct alkylation.

References

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 2024. Link

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 2021. Link

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 2024. Link

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. News-Medical, 2024. Link

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2019. Link

Sources

Orthogonal Methods for Purity Confirmation of 4-Bromo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Paradox in Indazole Scaffolds

In the development of kinase inhibitors (e.g., PARP, FGFR), 4-bromo-1H-indazole-6-carbaldehyde serves as a critical linchpin intermediate. Its structure features three reactive handles: a nucleophilic nitrogen (N1), an electrophilic aldehyde (C6), and a halogen capable of cross-coupling (C4-Br).

However, this versatility creates a "Purity Paradox." The very features that make it valuable—tautomerism and multiple reactive sites—render standard single-method analysis (like HPLC-UV) insufficient. Common impurities such as regioisomers (e.g., 6-bromo-4-carbaldehyde) , debrominated byproducts , and oxidation artifacts (carboxylic acids) often co-elute on standard C18 columns or possess vastly different extinction coefficients, leading to dangerous overestimations of purity.

This guide defines an orthogonal analytical strategy combining High-Performance Liquid Chromatography (HPLC-UV/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) . By leveraging two distinct physical principles—chromatographic partition and magnetic resonance—we establish a self-validating purity profile essential for IND-enabling studies.

Strategic Overview: The Orthogonal Workflow

Scientific integrity demands that we do not rely on a single data point. We employ a "Trust but Verify" approach:

  • Method A (HPLC-UV/MS): Separates components based on polarity and hydrophobicity. Excellent for detecting trace impurities (<0.1%).

  • Method B (1H-qNMR): Quantifies components based on molar proton ratios. Excellent for mass balance and absolute purity determination without reference standards.

Visualization: The Orthogonal Validation Workflow

Orthogonal_Workflow cluster_HPLC Method A: Partition Efficiency cluster_NMR Method B: Molar Response Sample Crude 4-Bromo-1H-indazole -6-carbaldehyde HPLC HPLC-UV/MS (C18 / Phenyl-Hexyl) Sample->HPLC qNMR 1H-qNMR (Internal Std: TCNB) Sample->qNMR Data_A Chromatographic Purity % (Area Normalization) HPLC->Data_A Comparison Data Synthesis & Gap Analysis Data_A->Comparison Data_B Absolute Purity wt% (Molar Ratio) qNMR->Data_B Data_B->Comparison Decision Release / Reprocess Comparison->Decision

Figure 1: Dual-stream workflow ensuring that partition-based separation (HPLC) is cross-verified by molar-based quantification (qNMR).

Method A: HPLC-UV/MS (The Separation Specialist)

Why This Method?

HPLC is the industry standard for detecting trace organic impurities. However, for indazoles, standard C18 columns often fail to resolve regioisomers (4-bromo vs. 5-bromo). We recommend a Phenyl-Hexyl stationary phase, which utilizes pi-pi interactions to separate isomers based on electron density differences in the aromatic ring.

Critical Parameters
  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Waters XSelect CSH Phenyl-Hexyl, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity and protonates the indazole, improving peak shape).

    • B: Acetonitrile.[1]

  • Detection:

    • UV: 254 nm (aromatic ring) and 280 nm (aldehyde conjugation).

    • MS: ESI(+) mode. The bromine isotope pattern (1:1 ratio of M and M+2) is diagnostic.

Experimental Protocol
  • Sample Prep: Dissolve 5 mg of sample in 10 mL of 50:50 MeCN:Water. Sonicate for 5 mins.

  • Gradient: 5% B to 95% B over 15 minutes. Hold 3 mins.

  • System Suitability: Resolution (Rs) > 1.5 between the main peak and the nearest impurity (likely the debrominated species).

  • Data Analysis: Integrate all peaks >0.05% area. Compare UV purity vs. Total Ion Current (TIC) purity to identify non-chromophoric impurities.

Method B: 1H-qNMR (The Mass Balance Master)

Why This Method?

HPLC relies on the assumption that all components have similar extinction coefficients (UV response). This is often false for synthetic intermediates. qNMR is an absolute primary method ; the signal intensity is directly proportional to the number of protons, regardless of chemical structure. It detects residual solvents, inorganic salts (if they affect shimming), and oligomers that might precipitate on an HPLC column.

Critical Parameters
  • Solvent: DMSO-d6 (Essential for solubility of the indazole and preventing exchange of the NH proton).

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (DMSO2).

    • Requirement: The IS must have a distinct signal (e.g., TCNB singlet at ~8.5 ppm) that does not overlap with the aldehyde (~10.1 ppm) or indazole protons.

  • Relaxation Delay (D1): Must be ≥ 5 × T1 (longest relaxation time). Typically 30–60 seconds to ensure full magnetization recovery.

Experimental Protocol
  • Weighing: Accurately weigh ~10 mg of sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (precision ±0.01 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.

    • Scans: 16 or 32 (for S/N > 250).

    • Spectral width: -2 to 14 ppm.

  • Processing: Phase and baseline correction are critical. Integrate the aldehyde proton (C6-CHO, ~10.1 ppm, singlet) and the IS peak.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity of IS.

Comparative Analysis: HPLC vs. qNMR

The following table contrasts the two methods to guide your decision-making process.

FeatureMethod A: HPLC-UV/MSMethod B: 1H-qNMR
Primary Output Chromatographic Purity (% Area)Absolute Purity (% Weight)
Sensitivity (LOD) High (ppm level)Moderate (~0.1 - 0.5%)
Specificity Excellent for isomers (with correct column)Excellent for structure verification
Blind Spots Inorganic salts, retained oligomers, non-UV active compoundsOverlapping signals, trace impurities <0.1%
Major Risk Response factor bias (overestimating purity)Weighing errors (human error)
Ideal For Release testing, impurity profilingReference standard qualification, mass balance
Decision Matrix: Interpreting Discrepancies

Decision_Matrix Start Compare HPLC vs. qNMR Data Match Values agree within ±1.0% Start->Match Mismatch Discrepancy > 2.0% Start->Mismatch Case1 HPLC > qNMR (Common) Mismatch->Case1 Case2 qNMR > HPLC (Rare) Mismatch->Case2 Action1 Cause: Non-UV impurities (Salts/Solvents) or Low Response Factors. Action: Check ROI / TGA. Case1->Action1 Action2 Cause: Impurity co-elution under Main Peak or Volatile impurities lost in LC. Action: Change HPLC Gradient/Column. Case2->Action2

Figure 2: Logical flowchart for troubleshooting purity discrepancies between orthogonal methods.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[2] Link

  • Pauli, G. F., et al. "The importance of quantitative 1H NMR in natural product and drug discovery." Journal of Natural Products, 75(4), 834-851. (2012). Link

  • Almac Group. "qNMR – a modern alternative to HPLC." (2024). Link

  • BenchChem. "Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note." (2025).[2][3][4] Link (Cited for general indazole aldehyde synthesis context).

  • Waters Corporation. "Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques."[5] Chromatography Today. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Bromo-1H-indazole-6-carbaldehyde

[1][2]

Executive Summary & Core Directive

Objective: To establish a self-validating protocol for the segregation, packaging, and disposal of 4-bromo-1H-indazole-6-carbaldehyde (CAS: 1168721-41-2) .

Core Directive: This compound is a halogenated organic intermediate featuring a reactive aldehyde moiety. Disposal protocols must prioritize segregation from oxidizers to prevent exothermic oxidation and strict isolation from aqueous waste streams to comply with EPA "P" and "U" listing characteristics for toxic organic residues. Incineration via a licensed hazardous waste vendor is the only authorized final disposal method.

Hazard Identification & Chemical Assessment

Before initiating disposal, the chemical nature of the substance must be understood to prevent incompatibility incidents.

Table 1: Physicochemical Properties & Disposal Implications
PropertyDataOperational Implication
CAS Number 1168721-41-2Unique identifier for waste manifests.
Molecular Formula C₈H₅BrN₂OContains Nitrogen and Bromine; requires halogenated waste coding.
Functional Groups Aryl Bromide, Aldehyde, IndazoleAldehyde: Susceptible to oxidation. Bromine: Requires high-temp incineration.
Physical State Solid (Powder)Dust generation risk during transfer.
Hazard Class Irritant / Toxic (Acute)H302, H315, H319, H335 : Respiratory protection required.[1]
Critical Reactivity Matrix
  • Aldehyde Group: Can undergo exothermic oxidation if mixed with strong oxidizers (e.g., Nitric Acid, Permanganates).

  • Indazole Ring: Generally stable but can form salts with strong acids/bases.

  • Halogen Content: The presence of Bromine mandates classification as Halogenated Waste . Mixing with non-halogenated solvents increases disposal costs and violates segregation protocols in many jurisdictions.

Waste Segregation Decision Logic

Proper segregation is the first line of defense against laboratory accidents. Use the following logic gate to determine the correct waste stream.

WasteSegregationcluster_warningCRITICAL WARNINGStartWaste Generation:This compoundStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidSOLID WASTE(Powder, contaminated gloves, paper)StateCheck->SolidSolidLiquidLIQUID WASTE(Dissolved in solvent)StateCheck->LiquidLiquidSolidContContainerize in HDPE Wide-Mouth JarSolid->SolidContLabelSolidLabel: 'Hazardous Waste - Solid'Constituent: Halogenated OrganicSolidCont->LabelSolidSolventCheckIs the solvent Halogenated?(e.g., DCM, Chloroform)Liquid->SolventCheckHaloYesYES: Halogenated StreamSolventCheck->HaloYesYesHaloNoNO: Non-Halogenated Stream(e.g., MeOH, Acetone)SolventCheck->HaloNoNoFinalHaloCollect in Halogenated Waste Carboy(Do NOT mix with oxidizers)HaloYes->FinalHaloFinalNonHaloCollect in Organic Waste Carboy(Mark as containing Trace Halogens)HaloNo->FinalNonHaloWarnNEVER mix with Nitric Acidor Peroxides

Figure 1: Decision tree for segregating this compound waste streams based on physical state and solvent composition.

Operational Disposal Procedures

Protocol A: Solid Waste Disposal (Pure Compound & Contaminated Debris)

Applicability: Expired reagents, weigh boat residues, contaminated gloves, and filter paper.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Perform all transfers inside a chemical fume hood to capture dust.

    • Use a disposable spatula or scoop; do not attempt to clean and reuse tools contaminated with this halogenated solid.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Chemical Name: Write out "this compound" completely. Do not use abbreviations or structural formulas alone.

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Storage: Cap tightly. Store in the Solid Waste Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste Disposal (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates from recrystallization or reaction mixtures.

  • Compatibility Check: Ensure the receiving carboy does not contain strong oxidizers (e.g., Chromic acid, Piranha solution). The aldehyde moiety can react vigorously.

  • Solvent Classification:

    • Scenario 1 (Dichloromethane/Chloroform): Pour into the Halogenated Waste carboy.

    • Scenario 2 (Acetone/Methanol/Ethyl Acetate):

      • Best Practice: If the concentration of the bromo-indazole is high (>1%), default to the Halogenated Waste stream to prevent contamination of fuel-blending streams used for non-halogenated solvents.

      • Alternative: If trace amounts (<0.1%), it may often be placed in the Non-Halogenated stream, but you must explicitly list the halogenated contaminant on the tag.

  • pH Check: Ensure the waste stream is neutral (pH 6-8). If the reaction involved acids/bases, neutralize the solution before adding it to the central waste carboy to prevent gas generation.

Emergency Response: Spill Cleanup

In the event of a benchtop spill, immediate action is required to prevent aerosolization of the toxic powder.

SpillResponseAlert1. ALERTNotify personnelEvacuate immediate areaPPE2. PPE UPNitrile Gloves x2Goggles, Lab CoatN95/Respirator (if dusty)Alert->PPEContain3. CONTAINCover with wet paper towelto prevent dustPPE->ContainClean4. CLEANScoop into bagWipe with solventContain->CleanDispose5. DISPOSELabel as HazardousSolid WasteClean->Dispose

Figure 2: Step-by-step workflow for managing a solid spill of this compound.

Detailed Cleanup Steps:

  • Dampen: Do not dry sweep. Gently cover the powder with a paper towel dampened with water or an inert solvent (e.g., heptane) to suppress dust.

  • Scoop: Use a plastic scoop or dustpan to lift the material.

  • Wipe: Clean the surface with a soap/water solution followed by an alcohol wipe to remove organic residues.

  • Pack: Place all cleanup materials (towels, gloves, scoop) into a clear plastic hazardous waste bag, seal it, and place it inside the Solid Waste Drum.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). (2023). Halogenated Solvents and Organic Waste Segregation Guidelines. Retrieved from [Link]

Personal protective equipment for handling 4-bromo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Risk Profile

4-bromo-1H-indazole-6-carbaldehyde (CAS: 1168721-41-2) is a halogenated heterocyclic aldehyde commonly utilized as an intermediate in the synthesis of kinase inhibitors and other bioactive scaffolds.[1][2] While often handled as a stable solid, its functional groups—specifically the reactive aldehyde and the halogenated indazole core—dictate a safety profile that exceeds standard "lab coat and gloves" protocols.[2]

Critical Hazard Overview:

  • Primary Route of Entry: Inhalation of dust/aerosols and Dermal absorption.[2]

  • GHS Classification: Warning .[2] Acute Toxicity (Oral) Category 4; Skin/Eye Irritation Category 2/2A; STOT-SE Category 3 (Respiratory Irritation).[1][2][3]

  • Sensitization Risk: Aldehydes are structural alerts for skin and respiratory sensitization.[2] Repeated exposure without adequate PPE may induce hypersensitivity.[2]

This guide provides a self-validating safety framework for researchers, moving beyond compliance to ensure data integrity and personnel health.

Hazard Identification & PPE Decision Logic

Effective safety is not about wearing more gear; it is about matching the barrier to the specific chemical behavior.[2]

GHS Hazard Analysis Table
Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]Zero-tolerance for dust. Surface decontamination is critical to prevent hand-to-mouth transfer.[1][2]
Skin Irritation H315 Causes skin irritation.[2][4][5][6]Direct contact causes dermatitis.[2] Brominated compounds often possess increased lipophilicity, aiding absorption.[2]
Eye Irritation H319 Causes serious eye irritation.[2][5][6]Dust is abrasive and chemically reactive with mucous membranes.[2]
STOT-SE H335 May cause respiratory irritation.[1][2][3][4][5][6]Inhalation of fines will damage upper respiratory tract tissue.[2]
PPE Selection Matrix

The following decision logic (visualized below) dictates the required PPE based on the operation scale.

PPE_Decision_Matrix Start Operation Type SmallScale Milligram Scale (< 100 mg) Start->SmallScale LargeScale Preparative Scale (> 100 mg or Heating) Start->LargeScale Engineering Primary Control: Chemical Fume Hood SmallScale->Engineering Required LargeScale->Engineering Critical PPE_Base Base PPE: Lab Coat + Safety Glasses + Nitrile Gloves (0.11mm) Engineering->PPE_Base Standard Handling PPE_Enhanced Enhanced PPE: Double Gloving (Nitrile) + N95 (if outside hood) + Face Shield (if heating) Engineering->PPE_Enhanced High Risk / Spill Cleanup

Figure 1: PPE Decision Matrix based on operational scale.[1][2] Note that engineering controls (Fume Hood) are the primary barrier.[1][2]

Detailed PPE Specifications

A. Hand Protection (The "Double-Glove" Protocol)

Halogenated heterocycles can permeate standard nitrile rubber over time.[2]

  • Incidental Contact (Weighing/Transfer): Single-use Nitrile gloves.[1][2]

    • Minimum Thickness: 0.11 mm (4 mil).[2]

    • Breakthrough Time: >480 min (estimated for solid); <10 min (if dissolved in acetone/DCM).[2]

  • Prolonged Handling (Synthesis/Workup): Double Gloving is required.[2]

    • Inner Layer: 4 mil Nitrile (Indicator color preferred).[2]

    • Outer Layer: 5-8 mil Nitrile or Neoprene.[1][2]

    • Rationale: The outer glove protects against solvent vectors (DCM/DMF) that carry the this compound through the barrier.[1][2]

B. Respiratory Protection
  • Primary: Variable Air Volume (VAV) Fume Hood operating at 80–100 fpm face velocity.[2]

  • Secondary (Spill/Outside Hood): NIOSH-certified N95 or P100 particulate respirator.[1][2]

    • Warning: Surgical masks provide zero protection against chemical dusts.[2]

C. Eye & Body Protection
  • Eyes: ANSI Z87.1 compliant safety glasses with side shields.[2] If the powder is fine/electrostatic, use chemical splash goggles to seal the eyes from airborne dust.

  • Body: 100% Cotton or chemically resistant lab coat (buttoned).[2] Synthetic fibers (polyester) should be avoided due to static generation which disperses the aldehyde powder.[2]

Operational Workflows & Protocols

Protocol A: Safe Weighing & Transfer

Context: The highest risk of exposure occurs during the transfer of dry powder (H335/H302).[2]

  • Preparation:

    • Place the analytical balance inside a balance enclosure or fume hood.[2]

    • If the balance is on an open bench, use a static-dissipative funnel and wear an N95 respirator.[2]

  • Static Control:

    • This compound is a dry organic powder prone to static charge.[1][2]

    • Action: Use an anti-static gun or ionizing bar before spatulating.[2] This prevents "jumping" of the powder, which causes inhalation hazards.

  • Transfer:

    • Weigh directly into the tared reaction vessel.[2] Avoid using weighing boats that require a secondary transfer step.[2]

  • Decontamination:

    • Immediately wipe the balance area with a wet paper towel (solvent or water) to capture invisible dust.[2] Dispose of the towel as solid hazardous waste.

Protocol B: Reaction Setup (Aldehyde Sensitivity)

Context: Aldehydes oxidize to carboxylic acids in air; the 1H-indazole NH can be acidic.[1][2]

  • Inert Atmosphere:

    • Purge the reaction vessel with Nitrogen or Argon.[2] This protects the chemical quality and reduces fire risk if flammable solvents are used.[2]

  • Solvent Choice:

    • When dissolved (e.g., in DMF or DMSO), the skin absorption risk increases significantly.[2] Treat the solution as toxic.

  • Heating:

    • If heating >50°C, use a reflux condenser.[2] Do not heat open vessels. The vapor pressure of the aldehyde increases, creating an inhalation risk even in the hood.

Emergency Response & Waste Disposal

Spill Cleanup (Solid Powder)

Do NOT sweep. Sweeping generates aerosols (H335).[2]

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Wear goggles, double nitrile gloves, and an N95/P100 respirator.[2]

  • Contain: Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.[2]

  • Collect: Scoop the wet material into a wide-mouth jar.

  • Clean: Wash the surface with soap and water three times.[2]

Waste Disposal Logic

Segregation is vital to prevent side reactions in the waste drum.[2]

Waste_Disposal Source Chemical Waste (this compound) Liquid Liquid Waste (Mother Liquors) Source->Liquid Solid Solid Waste (Spill Debris/Gloves) Source->Solid Stream1 Halogenated Organic (Do NOT mix with Oxidizers) Liquid->Stream1 Contains DCM/DMF? Stream2 Solid Hazardous Waste Solid->Stream2 Double Bag

Figure 2: Waste segregation workflow.[1][2] Crucially, keep aldehyde waste away from strong oxidizers (e.g., Nitric Acid waste) to prevent exothermic reactions.[1][2]

References

  • PubChem. (2023).[2] Compound Summary: 4-Bromo-1H-indazole.[1][2][7][8] National Library of Medicine.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Retrieved from [Link][1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.